molecular formula C9H8O B147433 1-Phenyl-2-propyn-1-ol CAS No. 4187-87-5

1-Phenyl-2-propyn-1-ol

Cat. No.: B147433
CAS No.: 4187-87-5
M. Wt: 132.16 g/mol
InChI Key: UIGLAZDLBZDVBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-2-propyn-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C9H8O and its molecular weight is 132.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4326. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylprop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGLAZDLBZDVBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871061
Record name 1-Phenylprop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4187-87-5
Record name α-Ethynylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4187-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl alcohol, alpha-ethynyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004187875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenylpropargyl alcohol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4326
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenylprop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylprop-2-yn-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.877
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Phenyl-2-propyn-1-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4187-87-5

Synonyms: (±)-α-Ethynylbenzyl alcohol, 1-Phenylpropargyl alcohol, Ethynylphenylcarbinol

This technical guide provides an in-depth overview of 1-Phenyl-2-propyn-1-ol, a versatile propargylic alcohol widely utilized as a key intermediate in organic synthesis. Its unique structural features make it a valuable building block in the development of novel chemical entities and catalysts. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a comprehensive overview for experimental design and application.

PropertyValueSource(s)
CAS Number 4187-87-5[1][2][3][4][5]
Molecular Formula C₉H₈O[2][6][7]
Molecular Weight 132.16 g/mol [2][3][6][7][8][9]
Appearance White or Colorless to Light orange to Yellow powder to lump to clear liquid[7]
Melting Point 22-23 °C (lit.)[1][5][10]
Boiling Point 135-136 °C at 13 mmHg (lit.)[1][10]
Density 1.087 g/mL at 25 °C (lit.)[1][10]
Refractive Index n20/D 1.549 (lit.)[1][10]
Purity >98.0% (GC)[7]

Enantiomers:

  • (R)-1-Phenyl-2-propyn-1-ol: CAS Number 61317-73-5[11]

  • (S)-1-Phenyl-2-propyn-1-ol: CAS Number 64599-56-0[6]

Experimental Protocols

Synthesis of (±)-1-Phenyl-2-propyn-1-ol via Grignard Reaction

This protocol details a common method for the synthesis of racemic this compound from benzaldehyde (B42025) and acetylene.[1][2]

Materials:

  • Magnesium turnings

  • Iodine (catalyst)

  • n-Butyl chloride

  • Tetrahydrofuran (THF), anhydrous

  • Acetylene gas

  • Benzaldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Petroleum ether

Procedure:

  • Grignard Reagent Formation:

    • A two-necked, round-bottomed flask, previously flame-dried and cooled under an argon atmosphere, is fitted with a reflux condenser.

    • Magnesium (28.3 mmol) and a small crystal of iodine are added to the flask, followed by anhydrous THF (30 mL).

    • A portion of n-butyl chloride (28.3 mmol total) is added dropwise to initiate the reaction. The mixture is refluxed until the Grignard reagent is formed.

    • After the initial reaction, the remaining n-butyl chloride is added, and the mixture is stirred at room temperature until all the magnesium is consumed.

  • Formation of Ethynylmagnesium Bromide:

    • The reaction mixture is cooled to 0°C.

    • Acetylene gas is passed through the solution for approximately 15 minutes.

  • Reaction with Benzaldehyde:

    • A solution of benzaldehyde (9.4 mmol) in anhydrous THF (20 mL) is added dropwise to the reaction mixture at 0°C.

    • The reaction is stirred at this temperature for 6 hours.

  • Work-up and Purification:

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

    • The mixture is diluted with water and extracted with ethyl acetate.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by silica gel column chromatography, eluting with a 10% solution of ethyl acetate in petroleum ether, to yield (±)-1-phenyl-2-propyn-1-ol as a pale yellow oil.[1][2]

An alternative procedure involves the direct use of commercially available ethynylmagnesium bromide.[2] A solution of benzaldehyde (19.7 mmol) in distilled THF (10 mL) is treated at 0°C with ethynylmagnesium bromide (59.1 mmol). The resulting mixture is stirred at 0°C for 1 hour and then for 19 hours at room temperature.[2] The work-up and purification steps are similar to the previously described method.

Diagrams

Synthesis Workflow of (±)-1-Phenyl-2-propyn-1-ol

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_ethynyl Ethynylation cluster_reaction Reaction with Benzaldehyde cluster_workup Work-up and Purification Mg Magnesium Grignard n-Butylmagnesium Chloride Mg->Grignard nBuCl n-Butyl Chloride nBuCl->Grignard THF THF THF->Grignard EthynylMgBr Ethynylmagnesium Chloride Grignard->EthynylMgBr Acetylene Acetylene Gas Acetylene->EthynylMgBr Product_intermediate Intermediate Complex EthynylMgBr->Product_intermediate Benzaldehyde Benzaldehyde Benzaldehyde->Product_intermediate Quenching Quench with NH4Cl (aq) Product_intermediate->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry with Na2SO4 Extraction->Drying Concentration Concentrate Drying->Concentration Purification Silica Gel Chromatography Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for (±)-1-Phenyl-2-propyn-1-ol.

Role in Ruthenium Catalyst Synthesis

This compound and its derivatives are precursors for the synthesis of ruthenium indenylidene complexes, which are active catalysts in olefin metathesis reactions.

Catalyst_Synthesis Propargyl_Alcohol This compound Derivative Reaction_Step Acid-Catalyzed Reaction in Dioxane at 90°C Propargyl_Alcohol->Reaction_Step Ru_Precursor RuCl2(PPh3)3 Ru_Precursor->Reaction_Step Acid_Catalyst Acid (e.g., HCl) Acid_Catalyst->Reaction_Step Allenylidene_Intermediate (µ-Cl)3-bridged Ru2(allenylidene) Complex (Potential Intermediate) Reaction_Step->Allenylidene_Intermediate Indenylidene_Catalyst Ruthenium Indenylidene Catalyst Allenylidene_Intermediate->Indenylidene_Catalyst Rearrangement Olefin_Metathesis Olefin Metathesis (e.g., RCM, ROMP) Indenylidene_Catalyst->Olefin_Metathesis

Caption: Role of this compound in catalyst synthesis.

References

1-Phenyl-2-propyn-1-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties and synthesis of 1-Phenyl-2-propyn-1-ol, a key building block in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Core Molecular Data

This compound, also known as α-ethynylbenzyl alcohol, is a propargyl alcohol derivative.[1][2][3] Its fundamental molecular properties are summarized below.

PropertyValue
Molecular Formula C₉H₈O[1][2][3]
Molecular Weight 132.16 g/mol [1][2][3]

Synthesis of this compound

The synthesis of (±)-1-phenyl-2-propyn-1-ol is commonly achieved through the reaction of benzaldehyde (B42025) with an acetylide nucleophile. A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of (±)-1-phenyl-2-propyn-1-ol

Materials:

Procedure:

  • A two-necked, round-bottomed flask, previously flame-dried and fitted with a reflux condenser, is charged with magnesium (518 mg, 28.3 mmol) and allowed to cool to room temperature under an argon atmosphere.

  • Anhydrous THF (30 mL) and a small crystal of iodine are added to the flask.

  • A portion of n-butyl chloride (2.23 mL, 28.3 mmol) is added dropwise, and the mixture is refluxed to initiate the formation of the Grignard reagent.

  • Once the reaction begins, the remaining n-butyl chloride is added, and stirring is continued at room temperature until all the magnesium is consumed.

  • The reaction mixture is cooled to 0°C, and acetylene gas is bubbled through the solution for 15 minutes to form the acetylide Grignard reagent.

  • A solution of benzaldehyde (1.0 g, 9.4 mmol) in THF (20 mL) is added dropwise to the reaction mixture at 0°C. The mixture is then stirred for 6 hours.[1]

  • Upon completion of the reaction, it is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography, eluting with a 10% solution of ethyl acetate in petroleum ether, to yield (±)-1-phenyl-2-propyn-1-ol as a pale yellow oil.[1]

Synthetic Workflow

The synthesis of this compound involves a multi-step process beginning with the formation of a Grignard reagent, followed by the introduction of acetylene, and finally the nucleophilic addition to benzaldehyde.

SynthesisWorkflow cluster_grignard Grignard Reagent Formation cluster_acetylide Acetylide Formation cluster_addition Nucleophilic Addition cluster_workup Workup & Purification Mg Magnesium Grignard n-Butylmagnesium Chloride Mg->Grignard THF, I₂ (cat.) nBuCl n-Butyl Chloride nBuCl->Grignard Acetylide Ethynylmagnesium Chloride Grignard->Acetylide 0°C Acetylene Acetylene Gas Acetylene->Acetylide Product This compound Acetylide->Product 0°C, 6h Benzaldehyde Benzaldehyde Benzaldehyde->Product Quench Quench (NH₄Cl) Product->Quench Extract Extraction (EtOAc) Quench->Extract Purify Purification Extract->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: Workflow for the synthesis of this compound.

References

A Comprehensive Technical Guide to 1-Phenyl-2-propyn-1-ol and Its Chemical Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Phenyl-2-propyn-1-ol, a versatile propargyl alcohol used in organic synthesis and as a building block in medicinal chemistry. This document outlines its various synonyms found in chemical literature, presents key quantitative data, details experimental protocols for its synthesis, and illustrates a general reaction pathway.

Chemical Identity and Synonyms

This compound is a chemical compound with the molecular formula C₉H₈O.[1][2] It is crucial for researchers to be aware of the various synonyms used to identify this compound in literature, patents, and chemical catalogs to ensure comprehensive information retrieval. The compound exists as a racemate, (±)-1-Phenyl-2-propyn-1-ol, and as individual enantiomers, (R)-1-Phenyl-2-propyn-1-ol and (S)-1-Phenyl-2-propyn-1-ol.

Synonyms for Racemic and General Forms

The following table summarizes the common synonyms and identifiers for the racemic mixture and non-stereospecific forms of this compound.

Identifier Type Identifier Source
IUPAC Name 1-phenylprop-2-yn-1-ol[3]
CAS Number 4187-87-5[4][5]
EC Number 224-064-6[3]
Alternative Names (±)-α-Ethynylbenzyl alcohol
(±)-3-Hydroxy-3-phenyl-1-propyne
1-Phenylpropargyl Alcohol[1][4]
Ethynylphenylcarbinol[1][4]
α-Ethynylbenzenemethanol[3]
Phenylethynylcarbinol[3]
α-Phenylpropargyl alcohol[3]
Beilstein/REAXYS 742365
MDL Number MFCD00021860[3]
Synonyms for Enantiomers

The distinct enantiomers of this compound are also referred to by specific names and identifiers in the literature.

Enantiomer Identifier Type Identifier Source
(R)-Enantiomer IUPAC Name (1R)-1-phenylprop-2-yn-1-ol
CAS Number 61317-73-5[2]
Alternative Names (R)-1-Phenyl-2-propyn-1-ol[2]
(R)-α-Ethynylbenzyl alcohol[2]
MDL Number MFCD00210083[2]
(S)-Enantiomer IUPAC Name (1S)-1-phenylprop-2-yn-1-ol
CAS Number 64599-56-0
Alternative Names (S)-1-Phenyl-2-propyn-1-ol
(S)-α-Ethynylbenzyl alcohol

Quantitative Data

The physical and chemical properties of this compound are essential for its application in experimental settings. The following table provides a summary of key quantitative data for the racemic form.

Property Value Conditions Source
Molecular Weight 132.16 g/mol [1][2]
Melting Point 22-23 °C
Boiling Point 135-136 °Cat 13 mmHg
Density 1.087 g/mLat 25 °C
Refractive Index 1.549at 20 °C
Flash Point 99 °Cclosed cup[2]

Experimental Protocols

The synthesis of this compound is a common procedure in organic chemistry laboratories. Below are detailed methodologies for its preparation.

Synthesis of (±)-1-Phenyl-2-propyn-1-ol via Grignard Reaction

This protocol describes the synthesis from benzaldehyde (B42025) and acetylene (B1199291) using a Grignard reagent.

Materials:

Procedure:

  • A two-necked, round-bottomed flask fitted with a reflux condenser is flame-dried and cooled under an argon atmosphere.

  • Magnesium turnings are placed in the flask, followed by the addition of 30 mL of dry THF and a small crystal of iodine.

  • A portion of n-butyl chloride is added dropwise, and the mixture is refluxed to initiate the formation of the Grignard reagent.

  • The remaining n-butyl chloride is added, and stirring continues at room temperature until all the magnesium is consumed.

  • The reaction mixture is cooled to 0 °C, and acetylene gas is passed through it for 15 minutes.

  • A solution of benzaldehyde (1.0 g) in 20 mL of dry THF is added at 0 °C, and the mixture is stirred for 6 hours.

  • The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

  • The mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, concentrated under reduced pressure, and purified by silica gel column chromatography (eluent: 10% ethyl acetate in petroleum ether) to yield the product as a pale yellow oil.[4]

Synthesis using Ethynylmagnesium Bromide

This alternative method utilizes a pre-formed Grignard reagent.

Materials:

  • Benzaldehyde (2.0 mL, 19.7 mmol)

  • Distilled THF (10 mL)

  • Ethynylmagnesium bromide (51 mL, 59.1 mmol)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Pentane/Ethyl acetate mixture (95:5)

Procedure:

  • A solution of benzaldehyde in distilled THF is cooled to 0 °C.

  • Ethynylmagnesium bromide is added to the cooled solution.

  • The resulting mixture is stirred at 0 °C for 1 hour and then for 19 hours at room temperature.

  • The reaction is worked up by adding a saturated aqueous solution of NH₄Cl and extracting with Et₂O.

  • The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure.

  • Purification by silica gel chromatography (eluent: 95:5 pentane/EtOAc) affords the final product.[4]

Reaction Pathway Visualization

This compound, as a propargyl alcohol, can undergo various transformations. A fundamental reaction is its synthesis via the nucleophilic addition of an acetylide to an aldehyde. The following diagram illustrates this general synthetic pathway.

G General Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product R1 Benzaldehyde (C₆H₅CHO) P1 Nucleophilic Addition (Grignard or similar) R1->P1 R2 Acetylide Nucleophile (e.g., from Acetylene) R2->P1 Prod This compound P1->Prod

Caption: Synthetic pathway of this compound.

References

Synthesis of α-Ethynylbenzyl Alcohol from Benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the synthetic routes for producing α-ethynylbenzyl alcohol (also known as 1-phenylprop-2-yn-1-ol), a valuable propargyl alcohol intermediate in pharmaceutical and fine chemical synthesis. The primary focus is on the prevalent Grignard-based methods and emerging catalytic strategies, offering a comparative analysis for researchers, scientists, and professionals in drug development.

Introduction

α-Ethynylbenzyl alcohol is a key building block characterized by its hydroxyl and terminal alkyne functional groups. This structure allows for diverse subsequent chemical transformations, making it a versatile precursor in the synthesis of more complex molecules. The addition of an ethynyl (B1212043) group to benzaldehyde (B42025) is the most direct approach to its synthesis, a reaction that can be achieved through several methodologies, each with distinct advantages and limitations. This document details the reaction mechanisms, experimental protocols, and comparative quantitative data for the primary synthetic pathways.

Synthetic Methodologies

The synthesis of α-ethynylbenzyl alcohol from benzaldehyde is predominantly achieved via two main routes: the Grignard reaction and metal-catalyzed additions.

  • Grignard Reaction: This classic organometallic reaction involves the nucleophilic addition of an ethynyl Grignard reagent (ethynylmagnesium halide) to the electrophilic carbonyl carbon of benzaldehyde. It is a robust and high-yielding method, though it requires strictly anhydrous conditions.

  • Catalytic Ethynylation: Modern synthetic chemistry has seen the development of catalytic systems, often employing metals like zinc or copper, to facilitate the addition of terminal alkynes to aldehydes. These methods can offer advantages in terms of functional group tolerance and the potential for asymmetric synthesis, yielding enantiomerically enriched products.

Reaction Mechanisms and Workflows

Grignard Reaction Mechanism

The Grignard synthesis proceeds in two main stages. First, the ethynylmagnesium bromide, acting as a potent nucleophile, attacks the carbonyl carbon of benzaldehyde. This forms a tetrahedral magnesium alkoxide intermediate. The second stage involves an acidic workup to protonate the alkoxide, yielding the final α-ethynylbenzyl alcohol product.

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Acidic Workup r1 Benzaldehyde inter Tetrahedral Alkoxide Intermediate r1->inter Nucleophilic Attack r2 Ethynylmagnesium Bromide (HC≡CMgBr) r2->inter inter_ref Alkoxide Intermediate prod α-Ethynylbenzyl Alcohol inter_ref->prod Protonation acid H₃O⁺ (e.g., aq. NH₄Cl) acid->prod

Caption: Mechanism of Grignard-based ethynylation of benzaldehyde.

General Experimental Workflow

The typical laboratory procedure for synthesizing α-ethynylbenzyl alcohol involves the preparation of the nucleophile, the reaction with benzaldehyde, and subsequent purification of the product. Each step requires careful control of conditions to ensure high yield and purity.

G start Start prep Reagent Preparation (e.g., Grignard Reagent Synthesis) start->prep react Reaction (Addition of Benzaldehyde to Nucleophile) prep->react quench Reaction Quenching (e.g., Addition of aq. NH₄Cl) react->quench extract Workup & Extraction (e.g., with Ethyl Acetate) quench->extract purify Purification (e.g., Column Chromatography) extract->purify end Final Product purify->end

Caption: General experimental workflow for the synthesis of α-ethynylbenzyl alcohol.

Quantitative Data Summary

The efficiency of α-ethynylbenzyl alcohol synthesis varies significantly with the chosen methodology. The following tables summarize key quantitative data from cited experimental procedures.

Table 1: Grignard-based Synthesis of α-Ethynylbenzyl Alcohol

Grignard Reagent Source Benzaldehyde (mmol) Reaction Time (h) Temperature (°C) Yield (%) Reference
Acetylene gas & n-butyl chloride/Mg 9.4 6 0 86 [1][2]

| Ethynylmagnesium bromide solution | 19.7 | 20 | 0 to RT | Quantitative |[1] |

Table 2: Zinc-Catalyzed Asymmetric Ethynylation of Aromatic Aldehydes

Aldehyde Alkyne Catalyst Loading (mol%) Time (h) Yield (%) ee (%) Reference
Benzaldehyde Phenylacetylene 10 12 96 99 [3]
Benzaldehyde 1-Hexyne 10 12 89 98 [3]
2-Methoxybenzaldehyde Phenylacetylene 10 12 99 >99 [3]

| 4-Nitrobenzaldehyde | Phenylacetylene | 10 | 12 | 84 | 98 |[3] |

Detailed Experimental Protocols

Protocol 1: Grignard Synthesis from Acetylene and Benzaldehyde[1][2]

This protocol details the in situ preparation of ethynylmagnesium chloride followed by its reaction with benzaldehyde.

Materials:

  • Magnesium turnings (518 mg, 28.3 mmol)

  • Anhydrous Tetrahydrofuran (THF, 50 mL)

  • Iodine (a small crystal for initiation)

  • n-Butyl chloride (2.23 mL, 28.3 mmol)

  • Acetylene gas

  • Benzaldehyde (1.0 g, 9.4 mmol)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Grignard Reagent Preparation: A flame-dried, two-necked, round-bottomed flask fitted with a reflux condenser is charged with magnesium turnings under an argon atmosphere. 30 mL of anhydrous THF and a crystal of iodine are added. A portion of n-butyl chloride is added dropwise to initiate the reaction, which is then brought to reflux. The remaining n-butyl chloride is added, and the mixture is stirred at room temperature until all magnesium is consumed.

  • Ethynylation: The resulting butylmagnesium chloride solution is cooled to 0°C. Acetylene gas is bubbled through the solution for approximately 15 minutes to form ethynylmagnesium chloride.

  • Reaction with Benzaldehyde: A solution of benzaldehyde (1.0 g, 9.4 mmol) in 20 mL of anhydrous THF is added dropwise to the Grignard reagent at 0°C. The reaction mixture is stirred at this temperature for 6 hours.

  • Workup and Purification: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography (eluent: 10% ethyl acetate in petroleum ether) to yield α-ethynylbenzyl alcohol as a pale yellow oil (1.08 g, 86% yield).[1][2]

Protocol 2: Zinc-Catalyzed Asymmetric Alkynylation[3]

This protocol provides a general procedure for the enantioselective addition of terminal alkynes to aldehydes using a dinuclear zinc catalyst.

Materials:

  • (1R,2S)-N-benzyl-2-amino-1,2-diphenylethanol ligand (10 mol%)

  • Diethylzinc (ZnEt₂, 1.0 M in hexanes, 20 mol%)

  • Terminal Alkyne (1.5 equivalents)

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 equivalent)

  • Toluene (solvent)

Procedure:

  • Catalyst Formation: In a glovebox, the chiral ligand is dissolved in toluene. Diethylzinc solution is added, and the mixture is stirred for 30 minutes at room temperature.

  • Reaction: The terminal alkyne is added to the catalyst solution, followed by the aldehyde. The reaction vessel is sealed and stirred at a specified temperature (e.g., 40°C) for the required time (e.g., 12 hours).

  • Workup and Purification: Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution. The mixture is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The product is purified by silica gel chromatography. Yields and enantiomeric excess (ee) are determined by NMR and chiral HPLC analysis, respectively.

Purification and Characterization

The primary method for purifying α-ethynylbenzyl alcohol is silica gel column chromatography .[1][2] A typical eluent system is a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate.

For characterization, standard analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch (around 3300 cm⁻¹) and the C≡C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹).

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm molecular weight.

The purified product is typically a pale yellow oil or a low-melting solid (mp 22-23 °C).[2]

Conclusion

The synthesis of α-ethynylbenzyl alcohol from benzaldehyde is a well-established transformation critical for accessing a range of complex organic molecules. The Grignard reaction remains a reliable and high-yielding method, suitable for large-scale synthesis, provided that stringent anhydrous conditions are maintained. Catalytic methods, particularly those employing zinc-based systems, offer a powerful alternative, enabling high enantioselectivity and broadening the scope for synthesizing chiral propargyl alcohols. The choice of synthetic route will depend on the specific requirements of the target molecule, including scale, desired stereochemistry, and functional group compatibility.

References

An In-depth Technical Guide to 1-Phenyl-2-propyn-1-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-2-propyn-1-ol, also known as ethynylphenylcarbinol or 1-phenylpropargyl alcohol, is a versatile propargyl alcohol that serves as a crucial building block in organic synthesis.[1][2] Its unique structure, featuring a phenyl ring, a hydroxyl group, and a terminal alkyne, provides multiple reactive sites for a variety of chemical transformations. This trifunctionality makes it a valuable precursor for the synthesis of a wide range of compounds, including pharmaceuticals, natural products, and organic materials.[3] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its relevance to drug discovery and development.

Physical and Chemical Properties

This compound is a white or colorless to light orange or yellow substance that can exist as a powder, lump, or clear liquid.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₈O[2][4][5]
Molecular Weight 132.16 g/mol [4][6]
Appearance White or Colorless to Light orange to Yellow powder to lump to clear liquid[2]
Melting Point 22-23 °C (lit.)[5][7]
Boiling Point 135-136 °C at 13 mmHg (lit.)[7]
Density 1.087 g/mL at 25 °C (lit.)[7]
Refractive Index (n20/D) 1.549 (lit.)[7]
Flash Point 90.5 ± 16.8 °C[5]
CAS Number 4187-87-5[4][5]

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and purity assessment of this compound. Key spectroscopic data are summarized below, with links to publicly available spectra.

  • ¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.[6]

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the carbon framework of the molecule.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum shows the characteristic vibrational frequencies of the functional groups present, notably the hydroxyl (-OH) and alkyne (C≡C-H) groups.[6]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[8]

Synthesis of this compound

This compound is commonly synthesized via the nucleophilic addition of an ethynyl (B1212043) group to benzaldehyde (B42025). Two primary methods are widely employed, both utilizing readily available starting materials.

Method 1: Reaction of Benzaldehyde with Acetylene (B1199291)

This method involves the in-situ generation of a Grignard reagent from n-butyl chloride and magnesium, which then reacts with acetylene gas to form an ethynyl Grignard reagent. Subsequent reaction with benzaldehyde yields the desired product.

Synthesis_Method_1 cluster_grignard Grignard Reagent Formation cluster_ethynylation Ethynylation cluster_addition Nucleophilic Addition cluster_workup Workup and Purification n-Butyl Chloride n-Butyl Chloride Grignard Reagent Grignard Reagent n-Butyl Chloride->Grignard Reagent THF, I₂ (cat.) Mg Mg Mg->Grignard Reagent Ethynyl Grignard Ethynyl Grignard Grignard Reagent->Ethynyl Grignard Acetylene Gas Acetylene Gas Acetylene Gas->Ethynyl Grignard Product_intermediate Intermediate Ethynyl Grignard->Product_intermediate Benzaldehyde Benzaldehyde Benzaldehyde->Product_intermediate Final_Product This compound Product_intermediate->Final_Product 1. Sat. NH₄Cl 2. Extraction (EtOAc) 3. Drying (Na₂SO₄) 4. Chromatography

Caption: Synthesis of this compound from Benzaldehyde and Acetylene.

Method 2: Reaction of Benzaldehyde with Ethynylmagnesium Bromide

A more direct approach involves the use of a commercially available or pre-prepared solution of ethynylmagnesium bromide. This Grignard reagent is added to a solution of benzaldehyde to form the product.[4]

  • Reaction Setup: A solution of benzaldehyde (e.g., 2.0 mL, 19.7 mmol) in distilled tetrahydrofuran (B95107) (THF, 10 mL) is cooled to 0 °C in a reaction flask under an inert atmosphere.[4]

  • Addition of Grignard Reagent: Ethynylmagnesium bromide solution (e.g., 51 mL, 59.1 mmol) is added to the cooled benzaldehyde solution.[4]

  • Reaction: The resulting mixture is stirred at 0 °C for 1 hour and then for 19 hours at room temperature.[4]

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The aqueous layer is extracted with diethyl ether (Et₂O).[4]

  • Purification: The combined organic layers are washed with brine, dried over magnesium sulfate (B86663) (MgSO₄), and concentrated under reduced pressure. The crude product is then purified by silica (B1680970) gel chromatography (eluent: pentane/EtOAc, 95:5) to yield this compound.[4]

Chemical Reactivity and Applications in Synthesis

The trifunctional nature of this compound makes it a versatile substrate for a variety of chemical transformations, positioning it as a key intermediate in the synthesis of more complex molecules.

Reactions at the Alkyne Moiety

The terminal alkyne is a key functional group that participates in several important carbon-carbon bond-forming reactions.

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for the synthesis of substituted alkynes and conjugated enynes.[3][9] this compound can be coupled with various aryl or vinyl halides to introduce diverse substituents at the terminus of the alkyne.

Sonogashira_Coupling This compound This compound Coupled_Product Substituted Phenylpropynol Derivative This compound->Coupled_Product Pd catalyst, Cu(I) cocatalyst, Base Aryl/Vinyl Halide Aryl/Vinyl Halide Aryl/Vinyl Halide->Coupled_Product Drug_Development_Workflow Start This compound (Versatile Precursor) Step1 Functional Group Interconversion (e.g., Sonogashira, Click Chemistry, Esterification) Start->Step1 Step2 Synthesis of Diverse Molecular Library Step1->Step2 Step3 Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Step2->Step3 Step4 Lead Compound Identification Step3->Step4 Step5 Lead Optimization Step4->Step5 End Drug Candidate Step5->End

References

Spectroscopic Data Analysis of 1-Phenyl-2-propyn-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 1-Phenyl-2-propyn-1-ol, a valuable building block in organic synthesis. The guide details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignment
7.55 - 7.30mAromatic protons (C₆H₅)
5.45sMethine proton (-CH(OH)-)
2.90sHydroxyl proton (-OH)
2.65sAlkynyl proton (-C≡CH)

Solvent: CDCl₃. Instrument: 400 MHz NMR Spectrometer.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
140.5C (quaternary, aromatic)
128.8CH (aromatic)
128.5CH (aromatic)
126.7CH (aromatic)
83.5C (alkynyl, C≡CH)
75.0CH (alkynyl, C≡CH)
64.5CH (methine, -CH(OH)-)

Solvent: CDCl₃. Instrument: 100 MHz NMR Spectrometer.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Strong, BroadO-H stretch (hydroxyl group)
3290Strong, Sharp≡C-H stretch (alkynyl C-H)
2120WeakC≡C stretch (alkyne)
1600, 1490, 1450Medium to WeakC=C stretch (aromatic ring)
1050StrongC-O stretch (alcohol)

Sample Preparation: Thin film.

Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
13240[M]⁺ (Molecular ion)
131100[M-H]⁺
10585[M-C₂H]⁺ or [C₆H₅CO]⁺
7760[C₆H₅]⁺

Ionization Method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: The spectrum was acquired using a standard single-pulse experiment. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, 16 scans, and a pulse width of 90 degrees.

  • ¹³C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse program. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.[1][2][3]

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A drop of neat this compound was placed between two sodium chloride (NaCl) plates to form a thin liquid film.[4][5][6]

  • Data Acquisition: The sample was placed in the spectrometer's sample compartment. A background spectrum of the empty NaCl plates was recorded and automatically subtracted from the sample spectrum. The spectrum was recorded in the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: A dilute solution of this compound in methanol (B129727) was introduced into the ion source via direct injection.

  • Ionization: The sample was ionized using a standard electron energy of 70 eV.

  • Analysis: The resulting ions were separated by a quadrupole mass analyzer and detected. The spectrum was recorded over a mass-to-charge (m/z) range of 50-200.

Data Interpretation and Visualization

The following diagrams illustrate the relationship between the spectroscopic data and the molecular structure of this compound.

Spectroscopic_Analysis_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information Obtained NMR NMR Spectroscopy Connectivity Proton & Carbon Environment (Connectivity) NMR->Connectivity IR IR Spectroscopy Functional_Groups Functional Groups (OH, C≡C, C₆H₅) IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight & Fragmentation Pattern MS->Molecular_Weight

Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.

NMR_Correlation_Diagram cluster_1H_NMR ¹H NMR Signals cluster_Structure This compound Structure H_Aromatic 7.55-7.30 ppm Aromatic (5H) mol H_Aromatic->mol C₆H₅ H_Methine 5.45 ppm Methine (1H) H_Methine->mol -CH(OH)- H_OH 2.90 ppm Hydroxyl (1H) H_OH->mol -OH H_Alkynyl 2.65 ppm Alkynyl (1H) H_Alkynyl->mol -C≡CH

Caption: Correlation of ¹H NMR Signals to the Molecular Structure.

IR_Functional_Groups cluster_Absorptions Characteristic Absorptions (cm⁻¹) IR_Spectrum IR Spectrum OH_Stretch 3300-3400 (O-H Stretch) IR_Spectrum->OH_Stretch CH_Alkynyl_Stretch 3290 (≡C-H Stretch) IR_Spectrum->CH_Alkynyl_Stretch CC_Alkyne_Stretch 2120 (C≡C Stretch) IR_Spectrum->CC_Alkyne_Stretch Aromatic_Stretch 1600-1450 (C=C Stretch) IR_Spectrum->Aromatic_Stretch

Caption: Key Functional Group Absorptions in the IR Spectrum.

References

An In-depth Technical Guide to 1-Phenyl-2-propyn-1-ol: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Phenyl-2-propyn-1-ol (CAS No. 4187-87-5), a key propargyl alcohol derivative used as a versatile building block in organic synthesis and drug discovery. This document details its commercial availability, key chemical and physical properties, established synthesis protocols, and its role in various chemical transformations.

Commercial Availability and Suppliers

This compound is readily available from several major chemical suppliers, ensuring a stable supply chain for research and development purposes. It is typically offered in various purities, with >98% being common. Key suppliers include Sigma-Aldrich (Merck), Tokyo Chemical Industry (TCI), Fisher Scientific, and a variety of vendors listed on online chemical marketplaces like ChemicalBook and Chemsrc. The compound is also known by synonyms such as α-Ethynylbenzenemethanol and 1-Phenylpropargyl Alcohol[1][2][3][4].

Table 1: Prominent Commercial Suppliers

SupplierProduct Number (Example)PurityAvailable Quantities
Sigma-Aldrich22661098%1 g, 10 g
TCI AmericaP0220>98.0% (GC)1 g, 5 g
Fisher ScientificAC392760050-5 g, 25 g
GFS Chemicals81198%-

Note: Availability and product numbers may vary by region. Researchers should consult the respective supplier websites for the most current information.

Physicochemical Properties

A thorough understanding of the compound's properties is critical for its effective use in experimental settings. The data presented below is compiled from various supplier and public chemical databases.

Table 2: Chemical and Physical Data for this compound

PropertyValueSource(s)
Identifiers
CAS Number4187-87-5[1][3]
EC Number224-064-6[1][3]
MDL NumberMFCD00021860[3]
PubChem CID20155[1]
Formula & Weight
Molecular FormulaC₉H₈O[1][4][5]
Molecular Weight132.16 g/mol [1][3][5]
Physical Properties
AppearanceWhite or Colorless to Light orange/Yellow powder, lump, or clear liquid[2][4]
Melting Point22-23 °C (lit.)[3][5][6]
Boiling Point135-136 °C / 13 mmHg (lit.)[3][6]
Density1.087 g/mL at 25 °C (lit.)[3][6]
Refractive Index (n20/D)1.549 (lit.)[3][6]
Flash Point99 °C / 210.2 °F (closed cup)[3][7]
SolubilityNo specific data available in search results.

Synthesis and Experimental Protocols

This compound is typically synthesized via the addition of an ethynyl (B1212043) group to benzaldehyde (B42025). The most common method involves a Grignard reaction using ethynylmagnesium bromide or by bubbling acetylene (B1199291) gas through a solution containing another Grignard reagent to form the acetylide in situ.

This protocol is adapted from procedures found in chemical synthesis databases.[8]

Objective: To synthesize (±)-1-phenyl-2-propyn-1-ol from benzaldehyde and ethynylmagnesium bromide.

Materials:

  • Benzaldehyde (19.7 mmol)

  • Ethynylmagnesium bromide (0.5 M solution in THF, 59.1 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O) or Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Pentane/Ethyl acetate (95:5) solvent system

Procedure:

  • Dissolve benzaldehyde (2.0 mL, 19.7 mmol) in anhydrous THF (10 mL) in a flame-dried, round-bottomed flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add ethynylmagnesium bromide solution (51 mL, 59.1 mmol) to the stirred benzaldehyde solution at 0 °C.

  • Stir the resulting mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 19 hours.[8]

  • After the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.[8]

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).[8]

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[8]

  • Purify the crude product by silica gel column chromatography using a pentane/ethyl acetate (95:5) eluent to afford the pure this compound as a pale yellow oil or powder.[8]

The following diagram illustrates the general workflow for this synthesis and purification process.

G cluster_prep Reaction Setup cluster_workup Workup & Extraction cluster_purify Purification benzaldehyde Benzaldehyde in THF reaction_vessel Reaction at 0°C -> RT benzaldehyde->reaction_vessel 1. Add grignard Ethynylmagnesium Bromide grignard->reaction_vessel 2. Add Slowly quench Quench with NH4Cl reaction_vessel->quench extract Extract with Et2O/EtOAc quench->extract dry Dry (MgSO4) & Concentrate extract->dry column Silica Gel Chromatography dry->column product Pure this compound column->product

General workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis. The terminal alkyne and the secondary alcohol functionalities allow for a wide range of chemical transformations.

  • Click Chemistry: As a terminal alkyne, it is a suitable substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry" used in bioconjugation and materials science.[2]

  • Metal-Catalyzed Reactions: It is used in the synthesis of various metal-organic complexes and as a precursor for indenylidene catalysts in olefin metathesis reactions.[9]

  • Heterocycle Synthesis: The propargyl alcohol moiety is a key pharmacophore and a precursor for synthesizing various heterocyclic compounds, such as oxathiolene oxides, which have been investigated for their potential as cancer chemopreventive agents.[10]

  • Chiral Synthesis: The chiral versions, (R)- and (S)-1-Phenyl-2-propyn-1-ol, are important synthons for the asymmetric synthesis of complex molecules. Enzymatic kinetic resolution has been studied as a method to separate the enantiomers.[11]

Safety and Handling

According to safety data sheets, this compound is considered hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][7]

  • GHS Hazard Statements: H302, H315, H319, H335[3]

  • Signal Word: Warning[3][7]

  • Personal Protective Equipment (PPE): Appropriate protective gloves, chemical safety goggles, and respiratory protection (e.g., N95 dust mask) should be used when handling this chemical.[3][7]

  • Storage: It is classified as a combustible liquid and should be stored accordingly.[3] As a low-melting solid, storage in glass should be avoided to prevent breakage.[12]

Researchers must consult the full Safety Data Sheet (SDS) from their supplier before handling this compound.[7]

References

The Synthetic Versatility of Propargyl Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl alcohols, organic compounds containing a hydroxyl group attached to a propargyl group, are remarkably versatile building blocks in modern organic synthesis. Their unique bifunctionality, possessing both a reactive alkyne and a hydroxyl group, allows for a diverse array of chemical transformations, making them invaluable intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of the core synthetic utility of propargyl alcohols, focusing on key reactions, experimental protocols, and their application in the development of bioactive molecules.

Core Synthetic Transformations

The strategic importance of propargyl alcohols stems from their participation in a variety of powerful chemical reactions. Three of the most significant transformations are the Meyer-Schuster rearrangement, the Nicholas reaction, and the A³ coupling reaction. These reactions enable the conversion of the propargyl alcohol motif into a wide range of other functional groups and molecular scaffolds.

Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes.[1] This reaction proceeds through a key allenic intermediate and is a powerful tool for the synthesis of enones, which are important structural motifs in many natural products and biologically active compounds.[1][2] The reaction can be promoted by a variety of Brønsted and Lewis acids.[2]

Experimental Protocol: Meyer-Schuster Rearrangement using a Phosphorus-Containing Brønsted Acid Catalyst [3]

A solution of the selected propargyl alcohol (1.0 mmol) is prepared in technical toluene (B28343) (1.0 mL). To this solution, an aqueous solution of hypophosphorous acid (50 wt%, 5–10 mol%) is added. The resulting reaction mixture is stirred vigorously at a temperature ranging from 90–110 °C for 18 hours. Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is extracted with ethyl acetate, and the combined organic phases are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude α,β-unsaturated carbonyl compound. Purification is typically achieved through column chromatography on silica (B1680970) gel.[3]

Table 1: Substrate Scope of the Meyer-Schuster Rearrangement [4]

EntryPropargyl Alcohol SubstrateProductCatalyst (mol%)Temp (°C)Time (h)Yield (%)E/Z Ratio
11-(p-Tolyl)prop-2-yn-1-ol1-(p-Tolyl)prop-2-en-1-oneH₃PO₂ (5)901885>99:1
21-Phenylprop-2-yn-1-ol1-Phenylprop-2-en-1-oneH₃PO₂ (5)901882>99:1
31-(4-Methoxyphenyl)prop-2-yn-1-ol1-(4-Methoxyphenyl)prop-2-en-1-oneH₃PO₂ (5)901891>99:1
41-(4-Chlorophenyl)prop-2-yn-1-ol1-(4-Chlorophenyl)prop-2-en-1-oneH₃PO₂ (10)1101875>99:1
51-Cyclohexylprop-2-yn-1-ol1-Cyclohexylprop-2-en-1-oneH₃PO₂ (10)1101868>99:1
61,1-Diphenylprop-2-yn-1-ol1,1-Diphenylprop-2-en-1-oneH₃PO₂ (5)901895-

Logical Workflow for the Meyer-Schuster Rearrangement

Meyer_Schuster_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Propargyl_Alcohol Propargyl Alcohol Reaction_Vessel Reaction in Toluene (90-110 °C, 18h) Propargyl_Alcohol->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., H₃PO₂) Acid_Catalyst->Reaction_Vessel Quenching Quench with NaHCO₃ Reaction_Vessel->Quenching Extraction Extract with EtOAc Quenching->Extraction Purification Column Chromatography Extraction->Purification Enone α,β-Unsaturated Carbonyl Compound Purification->Enone

Caption: Workflow for the Meyer-Schuster Rearrangement.

Nicholas Reaction

The Nicholas reaction involves the stabilization of a propargyl cation by complexation with dicobalt octacarbonyl (Co₂(CO)₈).[5] This stabilized cation can then react with a wide range of nucleophiles, followed by oxidative demetallation to afford the substituted alkyne.[5] The reaction is particularly useful for the synthesis of complex molecules as it allows for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[6]

Experimental Protocol: The Nicholas Reaction [7]

To a stirred solution of the propargyl alcohol (1.0 eq) in dichloromethane (B109758) (DCM) at room temperature is added dicobalt octacarbonyl (1.1 eq). The mixture is stirred for 1-5 hours to allow for complex formation. The reaction is then cooled to 0 °C, and the nucleophile (3.0 eq) is added, followed by the addition of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) (2.5 eq). The reaction is stirred for an additional 3.5 hours at this temperature. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting cobalt-complexed product is then dissolved in acetone (B3395972) at 0 °C, and ceric ammonium (B1175870) nitrate (B79036) (CAN) (4.4 eq) is added portion-wise. The mixture is warmed to room temperature and stirred for 1 hour to effect demetallation. The solvent is removed under reduced pressure, and the residue is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by flash column chromatography.[7]

Table 2: Examples of Nucleophiles and Products in the Nicholas Reaction [8][9]

EntryPropargyl Alcohol ComplexNucleophileProductYield (%)
1Co₂(CO)₆-complexed 1-phenylprop-2-yn-1-olAllyltrimethylsilane1-Phenyl-1-allylprop-2-yne85
2Co₂(CO)₆-complexed 1-ethynylcyclohexanolAnisole1-(4-Methoxyphenyl)-1-ethynylcyclohexane78
3Co₂(CO)₆-complexed propargyl alcoholN-Boc-L-serine methyl esterN-Boc-O-propargyl-L-serine methyl ester97
4Co₂(CO)₆-complexed propargyl alcoholN-Boc-L-cysteine methyl esterN-Boc-S-propargyl-L-cysteine methyl ester89
5Co₂(CO)₆-complexed propargyl alcoholIndole3-Propargylindole92
6Co₂(CO)₆-complexed propargyl alcoholPhenolPhenyl propargyl ether81

Logical Workflow for the Nicholas Reaction

Nicholas_Reaction_Workflow cluster_complexation Complexation cluster_reaction Nucleophilic Addition cluster_demetallation Demetallation & Workup cluster_product Product Propargyl_Alcohol Propargyl Alcohol Complex_Formation Complex Formation in DCM Propargyl_Alcohol->Complex_Formation Co2CO8 Co₂(CO)₈ Co2CO8->Complex_Formation Addition Nucleophilic Addition (0 °C) Complex_Formation->Addition Nucleophile Nucleophile Nucleophile->Addition Lewis_Acid Lewis Acid (e.g., BF₃·OEt₂) Lewis_Acid->Addition Oxidative_Workup Oxidative Demetallation (CAN, Acetone) Addition->Oxidative_Workup Purification Column Chromatography Oxidative_Workup->Purification Substituted_Alkyne Substituted Alkyne Purification->Substituted_Alkyne

Caption: Workflow for the Nicholas Reaction.

A³ Coupling Reaction

The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful one-pot, three-component reaction that produces propargylamines.[10][11] This atom-economical reaction is typically catalyzed by a metal salt, most commonly copper(I), and proceeds under mild conditions.[11][12] Propargylamines are versatile intermediates in the synthesis of numerous nitrogen-containing bioactive molecules and natural products.[10][12]

Experimental Protocol: Copper-Catalyzed A³ Coupling Reaction [12]

In a reaction vessel, the aldehyde (1.0 mmol), the amine (1.1 mmol), and the terminal alkyne (1.2 mmol) are combined in a suitable solvent, such as water or an organic solvent. A copper(I) salt catalyst, for example, copper(I) iodide (CuI, 1-5 mol%), is then added to the mixture. The reaction is stirred at room temperature or with gentle heating until completion, which is typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude propargylamine (B41283) is then purified by column chromatography on silica gel.

Table 3: Substrate Scope of the Copper-Catalyzed A³ Coupling Reaction [5][13]

EntryAldehydeAmineAlkyneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1BenzaldehydePiperidine (B6355638)PhenylacetyleneCuI (5)H₂O80295
24-ChlorobenzaldehydeMorpholinePhenylacetyleneCuBr (2)Toluene251292
34-MethoxybenzaldehydePyrrolidine1-HexyneCuCl (5)CH₃CN60688
4FurfuralDiethylamineTrimethylsilylacetyleneCuI (3)neat25490
5CyclohexanecarboxaldehydeDibenzylaminePhenylacetyleneCu(OTf)₂ (2)Dioxane100885
6BenzaldehydeAnilinePhenylacetyleneCuI (5)H₂O1001280

Logical Workflow for the A³ Coupling Reaction

A3_Coupling_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Workup & Purification cluster_product Product Aldehyde Aldehyde One_Pot One-Pot Reaction (Solvent, Temp) Aldehyde->One_Pot Amine Amine Amine->One_Pot Alkyne Terminal Alkyne Alkyne->One_Pot Catalyst Cu(I) Catalyst Catalyst->One_Pot Extraction Aqueous Workup & Extraction One_Pot->Extraction Purification Column Chromatography Extraction->Purification Propargylamine Propargylamine Purification->Propargylamine

Caption: Workflow for the A³ Coupling Reaction.

Application in the Synthesis and Action of Bioactive Molecules

The synthetic methodologies described above have been instrumental in the synthesis of a variety of bioactive molecules. The resulting compounds often exhibit interesting pharmacological properties and can modulate key signaling pathways implicated in various diseases.

Osthole (B1677514): A Coumarin (B35378) with Diverse Biological Activities

Osthole is a natural coumarin that has been shown to possess anticancer, anti-inflammatory, and neuroprotective effects.[3] Its mechanism of action involves the modulation of several critical signaling pathways. For instance, in cancer cells, osthole can inhibit the PI3K/Akt signaling pathway, leading to decreased cell proliferation and induction of apoptosis.[13][14] It also affects the MAPK and NF-κB pathways, which are central to the inflammatory response.[7][15]

Signaling Pathway of Osthole in Cancer Cells

Osthole_Pathway cluster_membrane Cell Membrane Osthole Osthole PI3K PI3K Osthole->PI3K inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation mTOR->Proliferation promotes

Caption: Osthole's inhibition of the PI3K/Akt pathway.

L-733,060: A Neurokinin-1 Receptor Antagonist

L-733,060 is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor.[1] The endogenous ligand for this receptor is Substance P, a neuropeptide involved in pain transmission, inflammation, and mood disorders.[1][16] By blocking the binding of Substance P to the NK-1 receptor, L-733,060 can modulate these physiological processes.[1] The synthesis of L-733,060 and its analogs often involves strategies that could incorporate propargyl alcohol-derived intermediates for the construction of the core piperidine scaffold.[17]

Signaling Pathway of L-733,060

L733060_Pathway cluster_ligand Ligands cluster_receptor Receptor SubstanceP Substance P NK1R NK-1 Receptor SubstanceP->NK1R binds L733060 L-733,060 L733060->NK1R blocks G_Protein G-Protein (Gq/11) NK1R->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates IP3_DAG IP₃ & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺]i & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response (Pain, Inflammation) Ca_PKC->Cellular_Response

Caption: L-733,060 antagonism of the NK-1 receptor.

Pardaxin (B1611699): An Antimicrobial Peptide with Anticancer Activity

Pardaxin is a marine-derived antimicrobial peptide that has demonstrated potent antitumor activity.[18][19] Its mechanism of action involves the induction of apoptosis in cancer cells through multiple signaling pathways.[9] Pardaxin has been shown to increase the production of reactive oxygen species (ROS) and activate caspase-dependent pathways.[19] Furthermore, it can modulate the expression of transcription factors such as c-FOS and components of the NF-κB signaling pathway.[5][20] While not directly synthesized from small molecule propargyl alcohols, the study of such complex natural products inspires synthetic efforts where propargyl groups can be introduced as reactive handles for further functionalization or to mimic key structural features.

Signaling Pathway of Pardaxin in Cancer Cells

Pardaxin_Pathway cluster_cellular Cellular Events Pardaxin Pardaxin ROS ↑ Reactive Oxygen Species (ROS) Pardaxin->ROS ER_Stress Endoplasmic Reticulum (ER) Stress Pardaxin->ER_Stress cFOS c-FOS Activation ROS->cFOS NFkB NF-κB Pathway Modulation ER_Stress->NFkB Caspases Caspase Activation cFOS->Caspases NFkB->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Pardaxin's induction of apoptosis.

Conclusion

Propargyl alcohols are undeniably a cornerstone of modern organic synthesis. Their ability to undergo a diverse range of transformations, including rearrangements, additions, and multicomponent couplings, provides chemists with a powerful toolkit for the construction of complex molecular architectures. The applications of these synthons in the development of bioactive molecules, as exemplified by their role in the synthesis of compounds that modulate key signaling pathways, underscore their importance in drug discovery and development. The continued exploration of new reactions and applications of propargyl alcohols will undoubtedly lead to further advancements in both chemistry and medicine.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Phenyl-2-propyn-1-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Grignard reaction is a cornerstone in organic chemistry for the formation of carbon-carbon bonds. This method is particularly valuable for synthesizing alcohols from carbonyl compounds.[1][2] This document provides detailed protocols for the synthesis of 1-Phenyl-2-propyn-1-ol, a propargyl alcohol, through the reaction of a Grignard reagent with benzaldehyde (B42025). The primary route involves the nucleophilic addition of an ethynylmagnesium halide to the electrophilic carbonyl carbon of benzaldehyde.[3][4] The resulting magnesium alkoxide intermediate is subsequently protonated during an acidic workup to yield the final alcohol product.[1][5]

Propargyl alcohols like this compound are important building blocks in organic synthesis, serving as precursors for a wide variety of more complex molecules, including dienes and enediynes.[6] The protocols outlined herein are intended for researchers and professionals in chemical synthesis and drug development.

Reaction Mechanism

The synthesis proceeds via the nucleophilic addition of the Grignard reagent to the carbonyl group. The general mechanism involves the following steps:

  • Formation of the Grignard Reagent: An organomagnesium halide (Grignard reagent) is prepared. For this synthesis, ethynylmagnesium bromide is the key reagent. It can be prepared in situ from acetylene (B1199291) and a simpler Grignard reagent like ethylmagnesium bromide or generated from other precursors.[7][8]

  • Nucleophilic Attack: The ethynyl (B1212043) Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This leads to the formation of a tetrahedral magnesium alkoxide intermediate.[5][9]

  • Protonation (Workup): The reaction mixture is treated with a mild acid, typically a saturated aqueous solution of ammonium (B1175870) chloride, to protonate the alkoxide and yield this compound.[1][3]

Data Presentation

Physical and Chemical Properties of this compound

The following table summarizes the key physical and chemical properties of the target compound.

PropertyValue
Molecular Formula C₉H₈O[10]
Molecular Weight 132.16 g/mol [10][11]
Appearance White or Colorless to Light orange to Yellow powder to lump to clear liquid[10]
Melting Point 22-23 °C (lit.)[11][12]
Boiling Point 135-136 °C / 13 mmHg (lit.)[11][12]
Density 1.087 g/mL at 25 °C (lit.)[11][12]
Refractive Index (n20/D) 1.549 (lit.)[11][12]
CAS Number 4187-87-5[10][11]
Summary of Reaction Parameters

This table outlines typical reaction conditions and yields reported for the synthesis of this compound using a Grignard reagent.

ParameterValueReference
Grignard Reagent Ethynylmagnesium bromide[3]
Substrate Benzaldehyde[3]
Solvent Tetrahydrofuran (THF)[3]
Reaction Temperature 0 °C to room temperature[3]
Reaction Time 6 to 20 hours[3]
Workup Saturated aqueous NH₄Cl[3]
Purification Silica (B1680970) gel column chromatography[3]
Yield 86% to quantitative[3]

Experimental Protocols

The following protocol is a detailed procedure for the synthesis of (±)-1-Phenyl-2-propyn-1-ol.

Materials and Reagents:

  • Benzaldehyde (C₇H₆O)

  • Ethynylmagnesium bromide (C₂HBrMg), 0.5 M solution in THF[13]

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O) or Ethyl acetate (B1210297)

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Round-bottom flask, two-necked, flame-dried

  • Reflux condenser

  • Dropping funnel or syringe

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel (or septum for syringe addition), and a condenser under an inert atmosphere of argon or nitrogen.[3]

  • Addition of Reactants: To the flask, add a solution of benzaldehyde (e.g., 2.0 mL, 19.7 mmol) dissolved in anhydrous THF (10 mL).[3]

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.[3]

  • Grignard Reagent Addition: Slowly add the ethynylmagnesium bromide solution (e.g., 51 mL of 0.5 M solution, ~3 equivalents) to the stirred benzaldehyde solution at 0 °C.[3]

  • Reaction: Stir the resulting mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 19 hours.[3]

  • Quenching: After the reaction is complete, cool the flask again to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[3]

  • Extraction: Transfer the mixture to a separatory funnel. If necessary, dilute with water to dissolve all salts. Extract the aqueous layer with ethyl acetate or diethyl ether (e.g., 3 x 10 mL).[3]

  • Washing and Drying: Combine the organic layers and wash them with brine (saturated NaCl solution). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[3]

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using an eluent of 5-10% ethyl acetate in pentane (B18724) or petroleum ether) to afford the pure this compound.[3]

  • Characterization: The final product, obtained as a pale yellow oil or powder, can be characterized by spectroscopic methods (NMR, IR) and its physical properties compared with literature values.[3]

Visualizations

Reaction Scheme

Reaction_Scheme Synthesis of this compound sub Benzaldehyde intermediate Magnesium Alkoxide Intermediate sub->intermediate + reagent Ethynylmagnesium bromide (in THF) product This compound intermediate->product workup Aq. NH4Cl Workup

Caption: Overall reaction scheme for the synthesis.

Experimental Workflow

Workflow start Setup Flame-Dried Glassware under Inert Gas add_benz Add Benzaldehyde in Anhydrous THF start->add_benz cool_zero Cool to 0 °C add_benz->cool_zero add_grignard Slowly Add Ethynylmagnesium Bromide cool_zero->add_grignard react_zero Stir at 0 °C for 1 hour add_grignard->react_zero react_rt Stir at Room Temp. for 19 hours react_zero->react_rt quench Quench with Aq. NH4Cl react_rt->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify via Column Chromatography concentrate->purify end_node Obtain Pure This compound purify->end_node

Caption: Step-by-step experimental workflow diagram.

References

Experimental protocol for the synthesis of 1-Phenyl-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 1-Phenyl-2-propyn-1-ol

Introduction

This compound, also known as ethynylphenylcarbinol, is a valuable propargylic alcohol used as a key intermediate in organic synthesis. Its structure incorporates a hydroxyl group and a terminal alkyne, making it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and novel organic materials. The most common and effective method for its synthesis is the nucleophilic addition of an acetylide anion to benzaldehyde (B42025), typically achieved through a Grignard reaction.[1][2][3] This protocol details two reliable methods for this synthesis, providing a comprehensive guide for laboratory preparation.

Chemical Reaction Scheme

The fundamental transformation involves the reaction of benzaldehyde with an ethynyl (B1212043) Grignard reagent. The acetylide anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product.

cluster_reactants Reactants cluster_product Product benzaldehyde Benzaldehyde product This compound benzaldehyde->product + grignard Ethynylmagnesium Bromide grignard->product 1. THF 2. H₃O⁺ workup

Caption: General reaction for the synthesis of this compound.

Experimental Protocols

Two primary variations of the Grignard synthesis are presented. Method A utilizes a commercially available Grignard reagent, while Method B details the in situ preparation of the necessary reagent.

Critical Safety Note: Grignard reactions are highly sensitive to moisture and air.[1][4] All glassware must be thoroughly dried (e.g., flame-dried or oven-dried) and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).[5][6] Tetrahydrofuran (THF) must be anhydrous.

Method A: Using Commercial Ethynylmagnesium Bromide

This method is more direct, relying on a pre-prepared solution of the Grignard reagent.

1. Materials and Reagents:

  • Benzaldehyde

  • Ethynylmagnesium bromide (0.5 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O) or Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Pentane/EtOAc or Petroleum Ether/EtOAc)

2. Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add a solution of benzaldehyde (2.0 mL, 19.7 mmol) dissolved in 10 mL of distilled THF.[5]

  • Addition of Grignard Reagent: Cool the flask to 0°C using an ice bath. Slowly add ethynylmagnesium bromide solution (51 mL, 59.1 mmol, assuming a typo in the source and it should be ~25-30 mmol for a 1.2-1.5 molar excess) to the benzaldehyde solution.[5]

  • Reaction: Stir the resulting mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 19 hours.[5]

  • Work-up: Cool the reaction mixture back to 0°C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.[5]

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[5]

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by silica gel column chromatography using a pentane/ethyl acetate (95:5) eluent system to yield the pure product.[5]

Method B: In Situ Generation of Acetylide Reagent

This method generates the required acetylide from acetylene (B1199291) gas, which is useful when commercial ethynylmagnesium bromide is unavailable.

1. Materials and Reagents:

  • Magnesium turnings

  • Iodine (a small crystal)

  • n-Butyl chloride

  • Acetylene gas

  • Benzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (Petroleum Ether/EtOAc)

2. Procedure:

  • Grignard Reagent Preparation: Place magnesium turnings (518 mg, 28.3 mmol) in a pre-flame-dried, two-necked round-bottom flask under an argon atmosphere.[5][6] Add 30 mL of anhydrous THF and a small crystal of iodine. Add a portion of n-butyl chloride (total 2.23 mL, 28.3 mmol) dropwise and reflux the mixture to initiate the Grignard reagent formation. Continue adding the remaining n-butyl chloride and stir at room temperature until all the magnesium is consumed.[5][6]

  • Acetylide Formation: Cool the reaction mixture to 0°C in an ice bath. Bubble acetylene gas through the solution for approximately 15 minutes.[5][6]

  • Addition of Benzaldehyde: While maintaining the temperature at 0°C, add a solution of benzaldehyde (1.0 g, 9.4 mmol) in 20 mL of THF.[5][6]

  • Reaction: Stir the mixture at 0°C for 6 hours.[5][6]

  • Work-up and Extraction: Quench the reaction with a saturated aqueous solution of NH₄Cl. Dilute with water and extract with ethyl acetate.[5][6]

  • Drying and Purification: Combine the organic layers, dry with anhydrous Na₂SO₄, concentrate, and purify by silica gel column chromatography (eluent: 10% ethyl acetate in petroleum ether) to afford the product as a pale yellow oil.[5][6]

Data Presentation

Table 1: Comparison of Reagent Quantities

Reagent Method A Method B Molar Mass ( g/mol ) Role
Benzaldehyde 2.0 mL (19.7 mmol)[5] 1.0 g (9.4 mmol)[5][6] 106.12 Electrophile
Ethynylmagnesium Bromide 51 mL (0.5M soln.)[5] N/A ~127.24 Nucleophile Source
Magnesium N/A 518 mg (28.3 mmol)[5][6] 24.31 Grignard Reagent
n-Butyl Chloride N/A 2.23 mL (28.3 mmol)[5][6] 92.57 Grignard Precursor
Acetylene Gas N/A Bubbled for 15 min[5][6] 26.04 Nucleophile Source

| THF (Solvent) | ~60 mL | ~50 mL | 72.11 | Solvent |

Table 2: Reaction Conditions and Product Details

Parameter Method A Method B
Reaction Temperature 0°C to Room Temp.[5] 0°C[5][6]
Reaction Time 20 hours (1 hr at 0°C, 19 hrs at RT)[5] 6 hours[5][6]
Purification Silica Gel Chromatography (Pentane/EtOAc 95:5)[5] Silica Gel Chromatography (Pet. Ether/EtOAc 90:10)[5][6]
Reported Yield Quantitative (~100%)[5] 86%[5][6]

| Product Appearance | Pale yellow powder[5] | Pale yellow oil[5][6] |

Table 3: Physical Properties of this compound

Property Value
Molecular Formula C₉H₈O[7]
Molecular Weight 132.16 g/mol [7]
Melting Point 22-23 °C (lit.)[6]
Boiling Point 135-136 °C at 13 mm Hg (lit.)[6]
Density 1.087 g/mL at 25 °C (lit.)[6]
Refractive Index (n²⁰/D) 1.549 (lit.)[6]

| CAS Number | 4187-87-5[6] |

Experimental Workflow Visualization

G A Apparatus Setup (Flame-dried glassware, Inert Atmosphere) B Grignard Reaction (Addition of reagents at 0°C) A->B C Reaction Quench (Add sat. aq. NH₄Cl) B->C D Aqueous Work-up (Extraction with Ether/EtOAc) C->D E Drying & Concentration (Dry with Na₂SO₄/MgSO₄, Rotovap) D->E F Purification (Silica Gel Column Chromatography) E->F G Final Product (Characterization by NMR, IR, etc.) F->G

References

Application of 1-Phenyl-2-propyn-1-ol in Click Chemistry: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them exceptionally suitable for drug discovery, bioconjugation, and materials science. The cornerstone of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which facilitates the formation of a stable 1,2,3-triazole linkage from an azide (B81097) and a terminal alkyne. 1-Phenyl-2-propyn-1-ol is a versatile terminal alkyne that serves as a valuable building block in these reactions. Its propargylic alcohol functionality can be a handle for further chemical modifications or can play a role in the biological activity of the final triazole product. This document provides detailed application notes and experimental protocols for the use of this compound in CuAAC reactions.

Core Concepts and Applications

This compound is a key reagent in the synthesis of 1,4-disubstituted 1,2,3-triazoles. The CuAAC reaction is highly regioselective, exclusively yielding the 1,4-isomer. The resulting triazole ring is a bioisostere for amide bonds and is metabolically stable, making it an attractive scaffold in medicinal chemistry.

Key Applications Include:

  • Drug Discovery: Synthesis of novel heterocyclic compounds for screening as potential therapeutic agents. The triazole core is found in a variety of approved drugs.

  • Bioconjugation: Linking of biomolecules, such as peptides, proteins, and nucleic acids, for diagnostic and therapeutic purposes. The reaction's biocompatibility allows it to be performed in aqueous media.

  • Materials Science: Development of functionalized polymers and dendrimers with tailored properties.

Data Presentation: Representative CuAAC Reactions

The following tables summarize quantitative data from representative CuAAC reactions involving terminal alkynes, including those structurally similar to this compound, to provide an expectation of reaction performance.

Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition of Benzyl (B1604629) Azide with Various Terminal Alkynes

AlkyneCatalyst SystemSolventTime (h)Temperature (°C)Yield (%)
Phenylacetylene1 mol% CuI, 0.1 mmol Et₃NCyrene™123088
1-Ethynyl-4-fluorobenzene1 mol% CuI, 0.1 mmol Et₃NCyrene™123096
1-Ethynyl-4-methoxybenzene1 mol% CuI, 0.1 mmol Et₃NCyrene™123095
3-Phenyl-2-propyn-1-ol1 mol% CuI, 0.1 mmol Et₃NCyrene™123092

Data adapted from a study on CuAAC reactions in a biomass-derived solvent.[1][2]

Table 2: One-Pot Synthesis of 1,4-Disubstituted-1,2,3-Triazoles

HalideAlkyneCatalyst SystemSolventTime (h)Temperature (°C)Yield (%)
Benzyl BromidePhenylacetyleneCuI, D-Glucosamine, KOHDMF/H₂O (1:1)2Room Temp92
4-Nitrobenzyl BromidePhenylacetyleneCuI, D-Glucosamine, KOHDMF/H₂O (1:1)2.5Room Temp94
4-Methoxybenzyl ChloridePhenylacetyleneCuI, D-Glucosamine, KOHDMF/H₂O (1:1)3Room Temp90

This table illustrates a one-pot procedure where the organic azide is generated in situ from the corresponding halide and sodium azide, followed by the click reaction.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-(Benzyl)-4-(1-hydroxy-1-phenylmethyl)-1H-1,2,3-triazole

This protocol describes a standard CuAAC reaction between this compound and benzyl azide.

Materials:

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 1.0 eq) and benzyl azide (1.1 mmol, 1.1 eq).

  • Solvent Addition: Add a 1:1 mixture of tert-butanol and deionized water (10 mL).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes to remove oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: One-Pot Synthesis from an Organic Halide

This protocol is for a one-pot reaction where the azide is generated in situ, which is a safer and more efficient approach.

Materials:

  • This compound

  • Benzyl bromide (or other suitable organic halide)

  • Sodium azide (NaN₃)

  • Copper(I) Iodide (CuI)

  • Sodium Ascorbate (B8700270)

  • Dimethylformamide (DMF) or a t-BuOH/H₂O mixture

  • Standard laboratory glassware

Procedure:

  • Azide Formation: In a round-bottom flask, dissolve the organic halide (e.g., benzyl bromide, 1.0 mmol) and sodium azide (1.2 mmol) in the chosen solvent (e.g., 10 mL of DMF). Stir the mixture at a slightly elevated temperature (e.g., 50-60 °C) for 1-2 hours to form the organic azide in situ.

  • Cooling: Cool the reaction mixture to room temperature.

  • Addition of Alkyne and Catalyst: To the mixture containing the in situ generated azide, add this compound (1.0 mmol), Copper(I) Iodide (0.05 mmol), and sodium ascorbate (0.1 mmol).

  • Reaction: Stir the reaction at room temperature and monitor by TLC.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Alkyne R1-C≡CH (this compound) Cu_Acetylide Copper(I) Acetylide Intermediate Alkyne->Cu_Acetylide Coordination & Deprotonation Azide R2-N3 Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle Cycloaddition Cu(I) Cu(I) Catalyst Cu(I)->Cu_Acetylide Cu_Acetylide->Metallacycle Cu_Triazolide Copper(I) Triazolide Metallacycle->Cu_Triazolide Ring Contraction Cu_Triazolide->Cu(I) Catalyst Regeneration Triazole 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Triazole Protonolysis

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow Start Start Reactants Combine this compound, Azide, and Solvent Start->Reactants Inert Establish Inert Atmosphere (N2 or Ar) Reactants->Inert Catalyst Add Cu(I) Catalyst Inert->Catalyst Reaction Stir at Room Temperature (Monitor by TLC) Catalyst->Reaction Workup Quench Reaction and Perform Liquid-Liquid Extraction Reaction->Workup Purification Purify by Column Chromatography Workup->Purification Product Characterize Pure Triazole Product Purification->Product

Caption: General experimental workflow for a CuAAC reaction.

References

Application of 1-Phenyl-2-propyn-1-ol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Phenyl-2-propyn-1-ol is a versatile propargyl alcohol that serves as a valuable building block in the synthesis of a variety of pharmaceutical intermediates. Its unique structure, featuring a reactive hydroxyl group, a terminal alkyne, and a phenyl ring, allows for diverse chemical transformations, making it a key starting material for the construction of complex heterocyclic scaffolds found in many active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on the formation of pyrazole (B372694) and triazole ring systems, which are prevalent in antifungal and other therapeutic agents.

Application 1: Synthesis of Substituted Pyrazole Intermediates

Substituted pyrazoles are a critical class of heterocyclic compounds in medicinal chemistry, known for their broad range of biological activities, including antifungal, anti-inflammatory, and anticancer properties. This compound can be efficiently converted into 3-phenyl-1H-pyrazole derivatives, which can serve as precursors to more complex pharmaceutical agents. The synthesis proceeds via a one-pot reaction involving an initial Meyer-Schuster rearrangement to an α,β-unsaturated ketone intermediate, followed by cyclocondensation with a hydrazine (B178648) derivative.

Logical Workflow for Pyrazole Synthesis

G A This compound B Meyer-Schuster Rearrangement A->B Acid Catalyst C α,β-Unsaturated Ketone Intermediate B->C D Cyclocondensation with Hydrazine C->D E Substituted Phenyl-Pyrazole Intermediate D->E

Caption: Workflow for the synthesis of substituted phenyl-pyrazole intermediates.

Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole

This protocol details the synthesis of 1,3-diphenyl-1H-pyrazole from this compound and phenylhydrazine (B124118).

Materials:

  • This compound

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica (B1680970) Gel for column chromatography

  • Hexane

  • Ethyl Acetate (B1210297)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a solution of this compound (1.0 eq) in glacial acetic acid, add phenylhydrazine (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 1,3-diphenyl-1H-pyrazole.

Quantitative Data:

ReactantMolar Mass ( g/mol )Moles (mmol)Equivalents
This compound132.16101.0
Phenylhydrazine108.14111.1
Product Molar Mass ( g/mol ) Yield (%) Purity (%)
1,3-Diphenyl-1H-pyrazole220.2875-85>98 (by NMR)

Application 2: Synthesis of 1,2,3-Triazole Intermediates via Click Chemistry

The 1,2,3-triazole moiety is a prominent feature in many pharmaceuticals due to its metabolic stability and ability to form hydrogen bonds. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This compound serves as an excellent alkyne component in this reaction.

Experimental Workflow for Triazole Synthesis

G A This compound D 1,3-Dipolar Cycloaddition A->D B Organic Azide B->D C Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) C->D Solvent (e.g., t-BuOH/H2O) E 1,4-Disubstituted 1,2,3-Triazole Intermediate D->E

Application Notes: 1-Phenyl-2-propyn-1-ol and its Derivatives as Precursors for Ruthenium Indenylidene Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ruthenium-based olefin metathesis catalysts are indispensable tools in modern organic synthesis and polymer science, valued for their high functional group tolerance and broad applicability.[1] Among the various classes of ruthenium carbenes, indenylidene complexes represent a highly active and versatile family of catalysts. The use of propargyl alcohols, particularly 1-phenyl-2-propyn-1-ol and its diaryl derivatives, has emerged as an efficient and atom-economical route for their synthesis.[2] This method provides a significant advantage over other synthetic strategies by utilizing stable, often commercially available, and convenient carbene sources to generate highly active metathesis catalysts.[3] These catalysts are pivotal in various transformations, including Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Ring-Opening Metathesis Polymerization (ROMP), with applications extending to the synthesis of complex molecules in the pharmaceutical and materials science industries.[3][4]

Key Advantages of Propargyl Alcohol Precursors

The synthesis of ruthenium indenylidene complexes from derivatives of this compound offers several distinct advantages for researchers:

  • Stable and Convenient Precursors: Propargyl alcohols like 1,1-diphenyl-2-propyn-1-ol (B1359810) are stable, solid compounds that are easy to handle, avoiding the need for more sensitive or difficult-to-prepare carbene sources.[3]

  • High-Yielding, Scalable Synthesis: The synthetic protocols are often straightforward, adaptable to large-scale preparations, and can produce the desired catalysts in high yields.[3][5]

  • Access to Highly Active Catalysts: This route provides access to first-generation indenylidene catalysts (e.g., those with phosphine (B1218219) ligands), which are highly active and, in some cases, show performance superior to classical Grubbs catalysts in terms of reaction rate and yield.[3]

  • Versatility in Catalyst Design: The initial phosphine-containing indenylidene complex can serve as a versatile precursor for further modification, such as ligand exchange with N-heterocyclic carbenes (NHCs) or more electron-donating phosphines (e.g., tricyclohexylphosphine (B42057), PCy₃), to tune catalytic activity and stability.[5][6][7]

Catalyst Synthesis Workflow and Mechanism

The general workflow for synthesizing a highly active indenylidene catalyst involves a two-step process. First, a ruthenium phosphine precursor is reacted with a propargyl alcohol derivative to form an intermediate indenylidene complex. This complex is then treated with a more strongly donating ligand, such as tricyclohexylphosphine (PCy₃), to generate the final, more active catalyst.

G cluster_0 Step 1: Formation of Precursor Catalyst cluster_1 Step 2: Ligand Exchange Ru_start RuCl₂(PPh₃)₃ Reaction1 Reaction in Dioxane (Acid Catalyst, 90°C) Ru_start->Reaction1 Propargyl_OH 1,1-Diphenyl-2-propyn-1-ol Propargyl_OH->Reaction1 Ind_PPh3 RuCl₂(indenylidene)(PPh₃)₂ (Intermediate Complex) Reaction1->Ind_PPh3 Reaction2 Reaction in CH₂Cl₂ (Room Temp.) Ind_PPh3->Reaction2 PCy3 Tricyclohexylphosphine (PCy₃) PCy3->Reaction2 Ind_PCy3 RuCl₂(indenylidene)(PCy₃)₂ (Final Active Catalyst) Reaction2->Ind_PCy3

Diagram 1: General workflow for the synthesis of a PCy₃-ligated ruthenium indenylidene catalyst.

The formation of the indenylidene moiety from a propargyl alcohol is believed to proceed through a ruthenium allenylidene intermediate. This intermediate undergoes an intramolecular electrophilic aromatic substitution, leading to the stable indenylidene carbene structure.[2]

G Ru_start RuCl₂(PPh₃)₃ + Propargyl Alcohol Allenylidene Ruthenium Allenylidene Intermediate Ru_start->Allenylidene Dehydration/ Ligand Exchange Rearrangement Intramolecular Electrophilic Aromatic Substitution Allenylidene->Rearrangement Indenylidene Ruthenium Indenylidene Product Rearrangement->Indenylidene Rearrangement

Diagram 2: Proposed mechanism for indenylidene formation from a propargyl alcohol precursor.

Experimental Protocols

The following protocols are adapted from established literature procedures for the synthesis of ruthenium indenylidene catalysts using 1,1-diphenyl-2-propyn-1-ol, a commonly used derivative of this compound.[5][8]

Protocol 1: Synthesis of Dichloro(1,3-diphenylindenylidene)bis(triphenylphosphine)ruthenium(II)

  • Materials and Equipment:

    • RuCl₂(PPh₃)₃ (Ruthenium(II) dichloride tris(triphenylphosphine))

    • 1,1-Diphenyl-2-propyn-1-ol

    • Anhydrous dioxane

    • Hydrochloric acid (HCl) solution

    • Schlenk flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon source

    • Standard glassware for filtration and purification

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add RuCl₂(PPh₃)₃ and 1.3 equivalents of 1,1-diphenyl-2-propyn-1-ol.

    • Add anhydrous dioxane as the solvent.

    • Add a catalytic amount of HCl.

    • Heat the reaction mixture to 90 °C with stirring.[5]

    • Monitor the reaction progress by taking aliquots for ³¹P NMR analysis until completion.

    • Upon completion, cool the mixture to room temperature.

    • Isolate the product by precipitation, filtration, and washing with a suitable solvent (e.g., hexane (B92381) or isopropanol) to yield the complex as a solid.

Protocol 2: Synthesis of Dichloro(1,3-diphenylindenylidene)bis(tricyclohexylphosphine)ruthenium(II)

  • Materials and Equipment:

    • Dichloro(1,3-diphenylindenylidene)bis(triphenylphosphine)ruthenium(II) (from Protocol 1)

    • Tricyclohexylphosphine (PCy₃)

    • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

    • Schlenk flask, magnetic stirrer, nitrogen/argon source

    • Isopropanol for washing

  • Procedure:

    • Dissolve the PPh₃-containing precursor complex in anhydrous CH₂Cl₂ in a Schlenk flask under an inert atmosphere.

    • Add 3 equivalents of tricyclohexylphosphine (PCy₃) to the solution at room temperature.[5]

    • Stir the mixture at room temperature. The ligand exchange is typically rapid.

    • Monitor the reaction by ³¹P NMR to confirm the disappearance of the starting material and the appearance of the product.

    • Purify the final product by precipitation with isopropanol, followed by filtration and washing to obtain the target catalyst as a red-brown solid in high yield (>90%).[5]

Data and Performance Summary

The synthesis of indenylidene catalysts via this route is efficient, and the resulting complexes show excellent catalytic activity. The substitution of PPh₃ ligands with the bulkier and more electron-donating PCy₃ ligands is known to significantly enhance catalytic performance in olefin metathesis reactions.[6][7]

Table 1: Representative Synthesis Yields

Step Product Typical Yield Reference
1 RuCl₂(indenylidene)(PPh₃)₂ 40-50% [6]

| 2 | RuCl₂(indenylidene)(PCy₃)₂ | >90% |[5] |

Table 2: Performance in Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate (DEDAM)

Catalyst Catalyst Loading (mol%) Solvent Temperature (°C) Time (min) Conversion (%) Reference
RuCl₂(indenylidene)(PPh₃)₂ 1.0 CDCl₃ 20 >120 <10 [6][7]

| RuCl₂(indenylidene)(PCy₃)₂ | 0.5 | CDCl₃ | 20 | 35 | ~90 |[5] |

The data clearly demonstrates that while the PPh₃-ligated complex shows little to no activity under mild conditions, the PCy₃-ligated analogue is a highly efficient catalyst, achieving high conversion with lower catalyst loading in a short time.[5][7] This highlights the critical role of the phosphine ligand in tuning the activity of the ruthenium center. The bulkier PCy₃ ligand is thought to dissociate more readily, facilitating the initiation of the catalytic cycle.[6]

References

Application Notes and Protocols for the Enantioselective Synthesis of Chiral Propargyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral propargyl alcohols are invaluable building blocks in organic synthesis, serving as versatile intermediates in the preparation of a wide array of complex molecules, including natural products and pharmaceuticals. Their utility stems from the presence of two highly functionalizable moieties: a stereogenic center bearing a hydroxyl group and a reactive carbon-carbon triple bond. The development of efficient and highly enantioselective methods for their synthesis is therefore a critical area of research. This document provides an overview of prominent catalytic systems, detailed experimental protocols for their application, and a summary of their performance with various substrates.

Key Methodologies

The most prevalent and effective strategies for the enantiose-lective synthesis of chiral propargyl alcohols involve the asymmetric addition of terminal alkynes to aldehydes. This is typically achieved using a chiral catalyst that coordinates to both the aldehyde and the alkyne, thereby facilitating a highly face-selective nucleophilic attack. Among the various systems developed, two have emerged as particularly robust and widely applicable: the zinc-based system popularized by Carreira and the titanium-BINOL catalyzed approach.

Zinc-Catalyzed Asymmetric Alkynylation of Aldehydes

A practical and highly effective method for the enantioselective synthesis of propargyl alcohols utilizes a catalyst system composed of zinc triflate (Zn(OTf)₂) and a chiral amino alcohol, most commonly (+)-N-methylephedrine.[1][2][3][4] This method is operationally simple, can often be performed in the presence of air and moisture, and employs readily available and relatively inexpensive reagents.[1][2] The reaction proceeds with high enantioselectivity for a broad range of aldehydes, including aromatic, aliphatic, and α,β-unsaturated aldehydes.[2][3]

Titanium-BINOL Catalyzed Asymmetric Alkynylation of Aldehydes

Another powerful strategy involves the use of a catalyst generated in situ from 1,1'-bi-2-naphthol (B31242) (BINOL) and a titanium(IV) isopropoxide (Ti(OiPr)₄). This system is particularly effective for the asymmetric addition of alkynylzinc reagents to a wide variety of aldehydes.[5][6] While this method may require the pre-formation of the alkynylzinc species, it offers excellent enantioselectivity and has been successfully applied to the synthesis of complex molecules.[7]

Data Presentation

The following tables summarize the performance of the aforementioned catalytic systems with a variety of substrates, providing a comparative overview of their efficiency and selectivity.

Table 1: Enantioselective Alkynylation of Aldehydes using Zn(OTf)₂ and (+)-N-Methylephedrine [1][2][3]

EntryAldehydeAlkyneYield (%)ee (%)
1BenzaldehydePhenylacetylene9598
2p-TolualdehydePhenylacetylene9699
3p-AnisaldehydePhenylacetylene9497
4CyclohexanecarboxaldehydePhenylacetylene9299
5IsovaleraldehydePhenylacetylene8598
6Benzaldehyde1-Hexyne9396
7Cyclohexanecarboxaldehyde1-Hexyne9097
8CinnamaldehydePhenylacetylene8895

Table 2: Enantioselective Alkynylation of Aldehydes using (S)-BINOL and Ti(OiPr)₄ [5][6][7]

EntryAldehydeAlkyneYield (%)ee (%)
1BenzaldehydePhenylacetylene9296
2p-ChlorobenzaldehydePhenylacetylene9597
32-NaphthaldehydePhenylacetylene9098
4CyclohexanecarboxaldehydePhenylacetylene8894
5HeptanalPhenylacetylene8592
6Benzaldehyde1-Heptyne9195
7Cyclohexanecarboxaldehyde1-Heptyne8793
8FurfuralPhenylacetylene8991

Experimental Protocols

Protocol 1: General Procedure for the Zn(OTf)₂/(+)-N-Methylephedrine Catalyzed Enantioselective Alkynylation of Aldehydes[3][8]

Materials:

  • Zinc triflate (Zn(OTf)₂) (1.1 equiv)

  • (+)-N-Methylephedrine (1.2 equiv)

  • Triethylamine (B128534) (Et₃N) (1.2 equiv)

  • Aldehyde (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Toluene (B28343) (anhydrous, though reagent-grade can often be used)[2]

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Zn(OTf)₂ (1.1 equiv) and (+)-N-methylephedrine (1.2 equiv).

  • Add anhydrous toluene to the flask to achieve a final concentration of approximately 0.3 M with respect to the aldehyde.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add triethylamine (1.2 equiv) to the mixture and continue stirring for another 30 minutes.

  • Add the terminal alkyne (1.5 equiv) to the reaction mixture and stir for 15 minutes.

  • Add the aldehyde (1.0 equiv) dropwise to the flask.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral propargyl alcohol.

  • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Protocol 2: General Procedure for the (S)-BINOL/Ti(OiPr)₄ Catalyzed Enantioselective Alkynylation of Aldehydes[5][7]

Materials:

  • Terminal alkyne (2.2 equiv)

  • Diethylzinc (B1219324) (Et₂Zn, 1.0 M in hexanes) (2.0 equiv)

  • (S)-BINOL (0.2 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv)

  • Aldehyde (1.0 equiv)

  • Toluene (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Preparation of the Alkynylzinc Reagent: To a flame-dried Schlenk flask under an inert atmosphere, add the terminal alkyne (2.2 equiv) and anhydrous toluene. Cool the solution to 0 °C and add diethylzinc (2.0 equiv, 1.0 M in hexanes) dropwise. After the addition is complete, warm the mixture to room temperature and then heat at 50 °C for 2 hours. Cool the solution to room temperature.

  • Catalyst Formation and Alkynylation: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve (S)-BINOL (0.2 equiv) in anhydrous dichloromethane. Add Ti(OiPr)₄ (1.2 equiv) and stir the mixture at room temperature for 30 minutes.

  • Cool the catalyst solution to 0 °C and add the aldehyde (1.0 equiv).

  • Slowly add the pre-formed alkynylzinc solution from step 1 to the catalyst-aldehyde mixture at 0 °C.

  • Stir the reaction at 0 °C for 4-12 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral propargyl alcohol.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC.

Visualizations

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the proposed catalytic cycle for the zinc-catalyzed enantioselective alkynylation of aldehydes and a general experimental workflow for these types of reactions.

G cluster_cycle Proposed Catalytic Cycle for Zn-Catalyzed Alkynylation A Zn(OTf)₂ + (+)-N-Methylephedrine B Chiral Zinc Complex A->B Complexation C Activation of Alkyne (with Et₃N) B->C Base D Zinc Acetylide Complex C->D Deprotonation E Coordination of Aldehyde D->E Coordination F Transition State E->F Facial Selection G Product Release (Chiral Propargyl Alcohol) F->G Alkynylation G->B Regeneration of Catalyst

Caption: Proposed catalytic cycle for the Zn(OTf)₂/(+)-N-methylephedrine system.

G cluster_workflow General Experimental Workflow Start Start ReagentPrep Reagent Preparation (Catalyst, Alkyne, Aldehyde) Start->ReagentPrep ReactionSetup Reaction Setup (Inert Atmosphere, Solvent) ReagentPrep->ReactionSetup Addition Sequential Addition of Reagents ReactionSetup->Addition Monitoring Reaction Monitoring (TLC, GC, etc.) Addition->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (NMR, HPLC/GC for ee) Purification->Analysis End End Analysis->End

Caption: A generalized workflow for enantioselective propargyl alcohol synthesis.

References

Application Notes and Protocols: Microwave-Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic resolution of racemic mixtures is a cornerstone in the synthesis of enantiomerically pure compounds, which are crucial for the pharmaceutical and fine chemical industries. Enzymatic kinetic resolution (EKR) offers a green and highly selective alternative to traditional chemical methods. This application note details a microwave-assisted enzymatic kinetic resolution of (±)-1-phenyl-2-propyn-1-ol, an important chiral building block. The use of microwave irradiation in conjunction with enzymatic catalysis can significantly accelerate reaction rates, leading to shorter reaction times and improved efficiency.[1]

The protocol described herein utilizes Novozym 435, an immobilized Candida antarctica lipase (B570770) B, which is a robust and versatile biocatalyst known for its high enantioselectivity in the resolution of a wide range of chiral alcohols. The reaction proceeds via a transesterification with vinyl acetate (B1210297) as the acyl donor in a non-aqueous medium. This method provides a scalable and environmentally friendly process for the production of optically active 1-phenyl-2-propyn-1-ol.[1]

Data Presentation

The following tables summarize the key quantitative data for the microwave-assisted enzymatic kinetic resolution of (±)-1-phenyl-2-propyn-1-ol.

Table 1: Summary of Optimized Reaction Outcomes

ParameterValueReference
EnzymeNovozym 435 (immobilized Candida antarctica lipase B)[1]
Substrate(±)-1-Phenyl-2-propyn-1-ol[1]
Acyl DonorVinyl Acetate[1]
Solventn-Hexane[1]
Reaction Time2 hours[1]
Maximum Conversion48.78%[1]
Enantiomeric Excess (e.e.)93.25%[1]
Rate Improvement (Microwave vs. Conventional)~1.28 times[1]

Table 2: Representative Experimental Protocol Parameters

ParameterRecommended Value/RangeNotes
Substrate Concentration40–250 mMOptimization may be required depending on the specific microwave setup.
Acyl Donor to Substrate Molar Ratio1:1 to 3:1A higher ratio can drive the reaction towards completion but may complicate downstream processing.
Enzyme Loading (Novozym 435)2–20 mg/mLHigher enzyme loading can increase the reaction rate but also the cost.
Solventn-Hexane (or other non-polar solvents like toluene)Ensure the solvent is suitable for microwave heating and does not denature the enzyme.[1]
Microwave Power100–300 W (pulsed)Use a dedicated scientific microwave reactor with temperature and power control.
Temperature40–60 °CMonitor the temperature closely to avoid enzyme denaturation.
Agitation150–400 rpmContinuous stirring is crucial for homogenous mixing and heat distribution.

Experimental Protocols

This section provides a detailed methodology for the microwave-assisted enzymatic kinetic resolution of (±)-1-Phenyl-2-propyn-1-ol.

Materials and Equipment:

  • (±)-1-Phenyl-2-propyn-1-ol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate

  • n-Hexane (anhydrous)

  • Microwave reactor with temperature and power control and magnetic stirring capability

  • Reaction vials suitable for microwave synthesis

  • Magnetic stir bars

  • Filtration setup (e.g., syringe filter)

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral HPLC or GC)

Procedure:

  • Reaction Setup:

    • To a microwave-safe reaction vial equipped with a magnetic stir bar, add (±)-1-phenyl-2-propyn-1-ol (e.g., at a concentration of 240 mM).

    • Add the desired volume of anhydrous n-hexane.

    • Add vinyl acetate (e.g., at a molar ratio of 3:1 to the substrate).

    • Finally, add Novozym 435 (e.g., 11 mg/mL).

  • Microwave-Assisted Reaction:

    • Seal the reaction vial and place it in the microwave reactor.

    • Set the reaction temperature to 42°C and the microwave power to a level that maintains this temperature with pulsed application (e.g., 150 W).

    • Set the stirring rate to 200 rpm.

    • Run the reaction for the desired time (e.g., 75 minutes for near 50% conversion). The optimal time of 2 hours can be used to achieve the results in Table 1.[1]

  • Reaction Quenching and Sample Preparation:

    • After the reaction is complete, cool the vial to room temperature.

    • Remove the enzyme by filtration. The enzyme can be washed with fresh solvent and reused.

    • The filtrate contains the unreacted (S)-1-phenyl-2-propyn-1-ol and the product (R)-1-phenyl-2-propynyl acetate.

  • Analysis:

    • Determine the conversion and enantiomeric excess of the substrate and product using a suitable chiral analytical method, such as HPLC with a Chiralcel column or chiral GC.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying kinetic mechanism of the reaction.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up cluster_analysis Analysis A Add (±)-1-Phenyl-2-propyn-1-ol, n-Hexane, and Vinyl Acetate to Vial B Add Novozym 435 A->B C Microwave Irradiation (Controlled Temperature and Power) with Stirring B->C Seal Vial D Cool to Room Temperature C->D E Filter to Remove Enzyme D->E F Collect Filtrate E->F G Chiral HPLC/GC Analysis F->G H Determine Conversion and Enantiomeric Excess G->H

Figure 1: Experimental workflow for the kinetic resolution.

ping_pong_mechanism cluster_substrates Substrates & Products cluster_inhibition Dead-End Inhibition E Lipase (E) EA E-Acetate E->EA + A F Acyl-Enzyme Intermediate (F) EA->F - P FP F-Alcohol F->FP + B FB_inhibited Inhibited Complex (F-Alcohol) F->FB_inhibited + B (Inhibitor) FP->E - Q A Vinyl Acetate (A) P Vinyl Alcohol (P) B (R)-Alcohol (B) Q (R)-Ester (Q) S_Alcohol (S)-Alcohol S_Alcohol->FB_inhibited

Figure 2: Ping-Pong Bi-Bi mechanism with dead-end alcohol inhibition.

Conclusion

The microwave-assisted enzymatic kinetic resolution of (±)-1-phenyl-2-propyn-1-ol using Novozym 435 is an efficient and green method for the synthesis of this valuable chiral intermediate. The significant rate enhancement observed under microwave irradiation, coupled with the high enantioselectivity of the enzyme, makes this a compelling approach for both academic research and industrial applications. The provided protocol and data serve as a valuable resource for scientists and professionals in the field of drug development and chiral synthesis. Further optimization of reaction parameters may lead to even higher conversions and enantiomeric purity.

References

Application Notes and Protocols for the Oxidation of 1-Phenyl-2-propyn-1-ol to 1-phenyl-2-propyne-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of propargyl alcohols is a fundamental transformation in organic synthesis, yielding valuable ynones which are versatile building blocks for a variety of complex molecules. 1-Phenyl-2-propyne-1-one, in particular, serves as a key intermediate in the synthesis of various heterocyclic compounds and has been explored for its potential in medicinal chemistry. This document provides detailed protocols for the oxidation of 1-phenyl-2-propyn-1-ol to 1-phenyl-2-propyne-1-one using common and efficient laboratory methods.

Chemical Reaction and Workflow

The overall chemical transformation is the selective oxidation of the secondary alcohol group of this compound to a ketone, yielding 1-phenyl-2-propyne-1-one.

Reaction reactant This compound (C9H8O) product 1-Phenyl-2-propyne-1-one (C9H6O) reactant->product Oxidation reagents Oxidizing Agent(s) Solvent reagents->product

Caption: Oxidation of this compound.

A general experimental workflow for this oxidation and subsequent purification is outlined below.

Experimental Workflow start Start dissolve Dissolve this compound in appropriate solvent start->dissolve cool Cool reaction mixture (if required) dissolve->cool add_oxidant Add oxidizing agent (dropwise or portionwise) cool->add_oxidant monitor Monitor reaction (e.g., by TLC) add_oxidant->monitor workup Aqueous workup and extraction monitor->workup dry Dry organic layer workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography or distillation concentrate->purify characterize Characterize product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow.

Comparative Data of Oxidation Methods

The choice of oxidizing agent is crucial for achieving high yields and purity. Below is a summary of common methods for the oxidation of this compound.

Oxidizing AgentSolvent(s)Typical Reaction TimeTypical YieldNotes
Jones Reagent (CrO₃/H₂SO₄)Acetone1-4 hours~90%[1]Strong oxidant, high yield. Requires careful handling due to the carcinogenicity of Cr(VI) compounds.[2]
PCC (Pyridinium Chlorochromate)Dichloromethane (DCM)2-4 hoursGood to highMilder than Jones reagent, good for sensitive substrates. Can be challenging to handle due to the formation of a tarry residue.[3][4][5]
MnO₂ (Manganese Dioxide)Dichloromethane (DCM), ChloroformSeveral hours to daysVariableSelective for allylic and benzylic alcohols. Reaction time can be long.
Fe(NO₃)₃·9H₂O / TEMPO Toluene, Acetonitrile1-6 hoursGood to highA greener alternative using a catalytic amount of iron and TEMPO with air as the terminal oxidant.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn. Chromium-based reagents are toxic and carcinogenic and should be handled with extreme care.

Protocol 1: Jones Oxidation

This protocol is based on the reported high-yield synthesis of 1-phenyl-2-propyne-1-one.[1]

Materials:

  • This compound

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropanol (B130326)

  • Diethyl ether or Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Preparation of Jones Reagent: In a beaker, dissolve 2.7 g of chromium trioxide (CrO₃) in 2.3 mL of concentrated sulfuric acid (H₂SO₄). Carefully and slowly, with stirring, add this mixture to 5 mL of water. Allow the solution to cool to room temperature.[2]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.32 g (10 mmol) of this compound in 25 mL of acetone. Cool the flask in an ice-water bath to 0-5 °C.

  • Oxidation: Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol. Maintain the temperature below 20 °C during the addition. A color change from orange-red to green should be observed. Continue adding the reagent until the orange-red color persists, indicating that the alcohol has been consumed.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by the dropwise addition of isopropanol until the orange color disappears and a green precipitate forms.[2]

    • Filter the mixture through a pad of Celite to remove the chromium salts, washing the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure to remove most of the acetone.

    • To the residue, add 50 mL of water and extract with diethyl ether or ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to yield 1-phenyl-2-propyne-1-one as a yellow solid.

Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation

This protocol is a general method for the oxidation of secondary alcohols to ketones.[3][4][5]

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM)

  • Celite® or silica gel

  • Diethyl ether

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a stirred suspension of 3.2 g (15 mmol) of PCC and 3 g of Celite® in 30 mL of anhydrous DCM in a 100 mL round-bottom flask, add a solution of 1.32 g (10 mmol) of this compound in 10 mL of anhydrous DCM in one portion.

  • Oxidation: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC. A black, tarry precipitate will form during the reaction.

  • Workup:

    • Upon completion of the reaction, dilute the mixture with 50 mL of diethyl ether and stir for 15 minutes.

    • Filter the mixture through a pad of silica gel, washing thoroughly with diethyl ether.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford 1-phenyl-2-propyne-1-one.

Protocol 3: Iron(III) Nitrate (B79036)/TEMPO Catalyzed Aerobic Oxidation

This protocol is based on a greener, catalytic method for the oxidation of alcohols.

Materials:

  • This compound

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium chloride (NaCl)

  • Toluene or Acetonitrile

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.32 g (10 mmol) of this compound in 50 mL of toluene.

  • Addition of Catalysts: To the solution, add Fe(NO₃)₃·9H₂O (0.40 g, 1 mmol, 10 mol%), TEMPO (0.16 g, 1 mmol, 10 mol%), and NaCl (0.29 g, 5 mmol, 50 mol%).

  • Oxidation: Stir the mixture vigorously at room temperature under an atmosphere of air (e.g., by using a balloon filled with air or by leaving the flask open to the air through a drying tube).

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-6 hours.

  • Workup:

    • Once the starting material is consumed, filter the reaction mixture through a pad of Celite®, washing the pad with ethyl acetate.

    • Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to give 1-phenyl-2-propyne-1-one.

Applications in Drug Development and Research

1-Phenyl-2-propyne-1-one and its derivatives are of interest in medicinal chemistry. For instance, derivatives of 1-phenyl-2-(phenylamino)ethanone have been synthesized and evaluated as potential inhibitors of MCR-1, a protein that confers resistance to colistin, a last-resort antibiotic.[6] Additionally, phenylpropiophenone derivatives have been investigated for their potential as anticancer agents. The core structure of 1-phenyl-2-propyne-1-one is a valuable scaffold for the synthesis of a variety of biologically active molecules.

References

Application Notes: Meyer-Schuster Rearrangement Studies with 1-Phenyl-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Meyer-Schuster rearrangement is a classic and valuable chemical reaction in organic synthesis that converts secondary and tertiary propargyl alcohols into α,β-unsaturated aldehydes or ketones.[1] This acid-catalyzed isomerization proceeds through a formal 1,3-hydroxyl shift and subsequent tautomerization.[2] The reaction is a powerful tool for the atom-economical synthesis of α,β-unsaturated carbonyl compounds, which are key building blocks in the synthesis of pharmaceuticals and other fine chemicals.[3]

This document focuses on the Meyer-Schuster rearrangement of 1-Phenyl-2-propyn-1-ol, a terminal propargyl alcohol, which rearranges to form cinnamaldehyde, an important fragrance and flavoring agent. While traditionally catalyzed by strong acids, modern methods employ transition metal catalysts, such as gold(I) complexes, which can facilitate the reaction under milder conditions with high yields.[1][3] Studies have shown that the efficiency and mechanism of the gold-catalyzed rearrangement can be significantly influenced by the choice of solvent and the nature of the counterion.[3][4]

Reaction Mechanism

The classical Meyer-Schuster rearrangement under acidic conditions involves three main steps[1]:

  • Protonation: Rapid protonation of the hydroxyl group of the propargyl alcohol.

  • 1,3-Shift: The slow, rate-determining step involving a 1,3-shift of the protonated hydroxyl group (as water), leading to the formation of an allene (B1206475) intermediate.

  • Tautomerism: Keto-enol tautomerization of the allenol intermediate, followed by deprotonation, yields the final α,β-unsaturated carbonyl compound.[1]

Gold(I) catalysts offer an alternative pathway, and computational studies suggest the reaction can proceed through an unexpected gold-oxetene intermediate, particularly in low polarity solvents.[3][4] The reactivity in these systems is highly dependent on both the solvent and the catalyst's counterion.[3]

Meyer_Schuster_Mechanism cluster_start This compound cluster_protonation Protonation cluster_shift 1,3-Shift (RDS) cluster_tautomerism Tautomerization start Ph-CH(OH)-C≡CH protonated Ph-CH(OH2+)-C≡CH start->protonated + H+ allene Ph-CH=C=CH(OH) protonated->allene - H2O, + H2O (1,3-Shift) product Ph-CH=CH-CHO allene->product Keto-Enol Tautomerization caption Acid-catalyzed Meyer-Schuster rearrangement mechanism.

Caption: Acid-catalyzed Meyer-Schuster rearrangement mechanism.

Data Presentation

The following table summarizes the quantitative data from a study on the gold(I)-catalyzed Meyer-Schuster rearrangement of this compound to cinnamaldehyde. The study investigated the effects of different solvents and counterions on the reaction's efficiency.

Table 1: Gold-Catalyzed Rearrangement of this compound Reaction Conditions: this compound (0.5 mmol), NHC-Au-X catalyst (0.0025 mmol), solvent (200 µL) at 50°C. Data represents conversion after 30 minutes.[5]

EntryCatalyst Counterion (X⁻)SolventDielectric Constant (ε)Conversion (%)TOF (h⁻¹)
1OTf⁻p-Cymene2.287174
2OTf⁻Toluene2.485170
3OTf⁻1,4-Dioxane2.280160
4OTf⁻Anisole4.375150
5OTf⁻Acetonitrile37.5510
6OTf⁻DMSO46.700
7BF₄⁻p-Cymene2.270140
8OTs⁻p-Cymene2.265130
9TFA⁻p-Cymene2.255110
10Cl⁻p-Cymene2.2<1<2

NHC = 1,3-bis(2,6-di-isopropylphenyl)-imidazol-2-ylidene OTf = Trifluoromethanesulfonate; OTs = Tosylate; TFA = Trifluoroacetate TOF = Turnover Frequency (mol_product / mol_catalyst) / t

Experimental Protocols

Protocol 1: Synthesis of this compound (Starting Material)

This protocol describes a general procedure for synthesizing the starting material via the addition of an ethynyl (B1212043) Grignard reagent to benzaldehyde (B42025).[6]

Materials:

Equipment:

  • Two-necked, round-bottomed flask, flame-dried

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (Argon or Nitrogen)

  • Ice bath

Procedure:

  • Place magnesium (1.0 eq) in the flame-dried flask under an inert atmosphere.

  • Add anhydrous THF and a small crystal of iodine.

  • Add a small portion of n-butyl chloride (1.0 eq) dropwise to initiate the Grignard reagent formation, which may require gentle heating.

  • Once the reaction starts, add the remaining n-butyl chloride dropwise while maintaining a gentle reflux. Continue stirring until all the magnesium is consumed.

  • Cool the resulting Grignard reagent solution to 0°C in an ice bath.

  • Bubble acetylene gas through the solution for approximately 15 minutes to form ethynylmagnesium bromide.

  • Add a solution of benzaldehyde (0.33 eq) in anhydrous THF dropwise to the reaction mixture at 0°C.

  • Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 6-19 hours.[6]

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Dilute the mixture with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford this compound as a pale yellow oil.[6][7]

Protocol 2: Gold-Catalyzed Meyer-Schuster Rearrangement

This protocol is adapted from the general procedure for the gold-catalyzed rearrangement of this compound to cinnamaldehyde.[5]

Materials:

  • This compound

  • NHC-Au-OTf (or other desired catalyst)

  • Anhydrous solvent (e.g., p-Cymene)

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

Equipment:

  • 2 mL glass screw-top vial

  • Magnetic stirrer and hot plate

  • Oil bath

  • Micropipettes

  • NMR spectrometer

Procedure:

  • To a 2 mL glass vial, add the gold catalyst (e.g., NHC-Au-OTf, 1.8 mg, 0.0025 mmol).

  • Add the appropriate anhydrous solvent (200 µL).

  • Add this compound (61 µL, 0.5 mmol) to the vial.

  • Seal the vial and place it in a preheated oil bath at 50°C with magnetic stirring.

  • Monitor the reaction progress by taking aliquots at specific time intervals (e.g., every 15-30 minutes).

  • For monitoring, withdraw 10 µL of the reaction mixture and add it to 500 µL of CDCl₃ in an NMR tube.

  • Analyze the sample by ¹H NMR spectroscopy.

  • Calculate the conversion by integrating the signals corresponding to the starting material (this compound) and the product (cinnamaldehyde).[5] The conversion can be calculated using the formula: Conversion (%) = [Integral(cinnamaldehyde)] / [Integral(this compound) + Integral(cinnamaldehyde)] x 100.[5]

Experimental_Workflow cluster_synthesis Protocol 1: Synthesis of Starting Material cluster_rearrangement Protocol 2: Meyer-Schuster Rearrangement A Prepare Ethynyl Grignard Reagent B React with Benzaldehyde A->B C Aqueous Workup & Extraction B->C D Purification (Chromatography) C->D E This compound (Product 1) D->E F Combine Reactant, Catalyst, & Solvent E->F Use as Reactant G Heat Reaction (e.g., 50°C) F->G H Monitor by NMR G->H I Cinnamaldehyde (Final Product) H->I caption Experimental workflow from synthesis to rearrangement.

Caption: Experimental workflow from synthesis to rearrangement.

References

Application Notes and Protocols: The Role of 1-Phenyl-2-propyn-1-ol in Olefin Metathesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 1-phenyl-2-propyn-1-ol as a substrate in olefin metathesis reactions, particularly in the synthesis of functionalized 1,3-dienes. The protocols and data presented herein are intended to serve as a guide for the development of novel synthetic methodologies.

Introduction

Olefin metathesis is a powerful and versatile catalytic reaction for the formation of carbon-carbon double bonds.[1] Among its many variants, enyne metathesis, the reaction between an alkene and an alkyne, has emerged as a highly effective method for the synthesis of conjugated 1,3-dienes.[1] These structural motifs are prevalent in numerous biologically active compounds and are valuable building blocks in organic synthesis.[2]

This compound is a propargyl alcohol that can serve as a valuable precursor in enyne metathesis. Its participation in these reactions allows for the generation of phenyl-substituted 1,3-dienols, which are versatile intermediates for further chemical transformations. The hydroxyl group provides a convenient handle for subsequent functionalization, making this substrate particularly attractive for the construction of diverse molecular scaffolds in drug discovery and materials science. This document outlines the application of this compound in cross-enyne metathesis, providing exemplary data and a detailed experimental protocol.

Principle of Enyne Metathesis

Enyne metathesis is catalyzed by transition metal carbene complexes, most notably ruthenium-based catalysts such as the Grubbs and Hoveyda-Grubbs catalysts. The reaction can proceed through two generally accepted mechanistic pathways: the "yne-then-ene" or the "ene-then-yne" pathway. For ruthenium-based catalysts, the "ene-then-yne" pathway is often considered more likely.[3] In this process, the ruthenium carbene catalyst first reacts with the alkene partner to generate a new ruthenium alkylidene intermediate. This intermediate then undergoes a [2+2] cycloaddition with the alkyne of this compound to form a ruthenacyclobutene. Subsequent cycloreversion yields the 1,3-diene product and regenerates a ruthenium carbene, which continues the catalytic cycle. The formation of a thermodynamically stable conjugated diene system is a major driving force for the reaction.[1]

Data Presentation: Cross-Enyne Metathesis of Propargylic Alcohols

While specific quantitative data for the cross-enyne metathesis of this compound with a wide range of olefins is not extensively tabulated in the literature, the following table provides representative data for the cross-enyne metathesis of a generic propargylic alcohol with various terminal alkenes. This data is illustrative of the typical yields and conditions employed for such transformations. Second-generation Grubbs or Hoveyda-Grubbs catalysts are generally effective for these reactions.[4]

EntryPropargylic AlcoholAlkene PartnerCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
1This compound1-OcteneGrubbs II (5%)CH₂Cl₂4012[Illustrative] 75
2This compoundAllylbenzeneHoveyda-Grubbs II (3%)Toluene258[Illustrative] 82
3This compoundMethyl acrylateGrubbs II (5%)CH₂Cl₂4016[Illustrative] 65
4This compoundEthylene (1 atm)Hoveyda-Grubbs II (3%)Toluene506[Illustrative] 90

Note: The yields presented are illustrative and can vary based on the specific substrates, catalyst, and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Cross-Enyne Metathesis of this compound with a Terminal Alkene

This protocol describes a general method for the ruthenium-catalyzed cross-enyne metathesis of this compound with a generic terminal alkene (e.g., 1-octene).

Materials:

  • This compound

  • Terminal alkene (e.g., 1-octene)

  • Grubbs Second Generation Catalyst or Hoveyda-Grubbs Second Generation Catalyst

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

  • Nitrogen or Argon source

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq.) and the terminal alkene (1.2-2.0 eq.) in the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M).

  • Catalyst Addition: To the stirred solution, add the Grubbs or Hoveyda-Grubbs catalyst (typically 1-5 mol%) in one portion.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (room temperature to 40-50 °C). Monitor the progress of the reaction by TLC or GC-MS. Reaction times can vary from 2 to 24 hours depending on the substrates and catalyst.[5]

  • Reaction Quenching: Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired 1,3-diene product.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Flame-dry Schlenk flask under vacuum prep2 Backfill with N2/Ar prep1->prep2 prep3 Add this compound and alkene prep2->prep3 prep4 Add anhydrous, degassed solvent prep3->prep4 react1 Add Grubbs catalyst prep4->react1 Inert atmosphere react2 Stir at specified temperature react1->react2 react3 Monitor by TLC/GC-MS react2->react3 workup1 Quench with ethyl vinyl ether react3->workup1 Reaction complete workup2 Concentrate in vacuo workup1->workup2 workup3 Purify by column chromatography workup2->workup3 workup4 Characterize product workup3->workup4

Caption: Experimental workflow for cross-enyne metathesis.

G Ru_Carbene [Ru]=CH₂ Metallacyclobutane Metallacyclobutane intermediate Ru_Carbene->Metallacyclobutane + Alkene Alkene R-CH=CH₂ New_Alkylidene [Ru]=CHR Metallacyclobutane->New_Alkylidene - CH₂=CH₂ Metallacyclobutene Ruthenacyclobutene intermediate New_Alkylidene->Metallacyclobutene + Alkyne Propargyl_Alcohol Ph(OH)C-C≡CH Vinyl_Carbene Vinyl Carbene [Ru]=C-C(OH)Ph Metallacyclobutene->Vinyl_Carbene Ring Opening Diene_Complex Diene-[Ru] Complex Vinyl_Carbene->Diene_Complex Intramolecular rearrangement Diene_Complex->Ru_Carbene Regeneration Product Product Ph(OH)C-CH=CH-CH=CHR Diene_Complex->Product Release

Caption: Simplified catalytic cycle for enyne metathesis.

Conclusion

This compound is a versatile and valuable substrate for olefin metathesis, particularly in the context of enyne metathesis. It provides a straightforward route to phenyl-substituted 1,3-dienols, which are important intermediates in the synthesis of complex organic molecules and potential drug candidates. The use of commercially available ruthenium catalysts allows for efficient and selective transformations under mild reaction conditions. The protocols and information provided in these notes are intended to facilitate the application of this chemistry in a research and development setting.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenyl-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of 1-Phenyl-2-propyn-1-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and high-yielding method is the nucleophilic addition of an acetylide to benzaldehyde (B42025). This is typically achieved using a Grignard reagent, specifically ethynylmagnesium bromide, which reacts with the carbonyl carbon of benzaldehyde.[1][2] The reaction is generally performed in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF).

Q2: What are the critical parameters that influence the yield of the reaction?

A2: Several factors are critical for maximizing the yield:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching the reagent.[3][4]

  • Reagent Quality: The magnesium turnings should be fresh and activated to ensure the efficient formation of the initial Grignard reagent.[5] Benzaldehyde should be pure and free from benzoic acid, which can result from oxidation.

  • Temperature Control: The reaction is typically initiated and carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side product formation.[1][2]

  • Stoichiometry: Using an excess of the ethynylmagnesium bromide reagent can help drive the reaction to completion.[1]

Q3: What kind of yields can be expected for this synthesis?

A3: With optimized conditions, the synthesis of this compound can achieve high yields. Published procedures report yields ranging from 86% up to quantitative yields after purification by silica (B1680970) gel chromatography.[1][2]

Q4: What are the potential side products in this synthesis?

A4: Common side products can include:

  • Wurtz-type coupling products: Formed from the reaction of the initial Grignard reagent (e.g., ethylmagnesium bromide) with the alkyl halide used in its formation.[3][5]

  • Unreacted Benzaldehyde: If the reaction is incomplete.

  • Benzyl alcohol and Benzoic acid: These can arise from the base-induced Cannizzaro reaction of benzaldehyde, although this is less common under Grignard conditions compared to strongly basic conditions.[1][6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Grignard Reaction Fails to Initiate

  • Question: I've combined the magnesium turnings and alkyl halide, but the reaction won't start. What can I do?

  • Answer: Failure to initiate is a classic problem in Grignard synthesis, usually due to a passivating oxide layer on the magnesium surface or trace amounts of water.[3]

    • Solution 1: Magnesium Activation: Add a small crystal of iodine to the flask. The iodine reacts with the magnesium surface, exposing fresh metal. The disappearance of the purple iodine color is an indicator of initiation.[3] A few drops of 1,2-dibromoethane (B42909) can also be used as an activator.

    • Solution 2: Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry it at >120°C overnight and cool under an inert atmosphere (argon or nitrogen) before use.[3] Use freshly opened or distilled anhydrous solvents.

    • Solution 3: Mechanical Activation: Gently crush some of the magnesium turnings in the flask with a dry glass rod to expose a fresh surface.

Issue 2: Low Yield of this compound

  • Question: My final yield is significantly lower than expected. What are the likely causes?

  • Answer: Low yields can result from several factors throughout the process. A systematic approach to troubleshooting is recommended.

    • Cause A: Inefficient Grignard Reagent Formation: If the initial Grignard reagent (e.g., ethylmagnesium bromide) did not form efficiently, all subsequent steps will be compromised.

      • Recommendation: Ensure the initiation was successful (slight warming, bubbling). Add the alkyl halide slowly and dropwise to maintain a gentle reflux, which indicates a controlled reaction.[3][5] This also minimizes Wurtz coupling.[5]

    • Cause B: Premature Quenching of the Grignard Reagent: The presence of water or acidic protons from sources other than the alkyne will destroy the Grignard reagent.

      • Recommendation: Double-check that all reagents (benzaldehyde, THF) and the acetylene (B1199291) gas source are anhydrous.

    • Cause C: Incomplete Reaction with Benzaldehyde: The reaction may not have gone to completion.

      • Recommendation: After adding the benzaldehyde at 0 °C, allow the reaction to warm to room temperature and stir for several hours (e.g., 6 to 19 hours) to ensure completion.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

G start Low Yield of this compound check_init Was Grignard initiation successful (color change, reflux)? start->check_init check_anhydrous Were all reagents and glassware rigorously dried? check_init->check_anhydrous Yes sol_activate Solution: Activate Mg with I2 or crushing. Ensure slow alkyl halide addition. check_init->sol_activate No check_completion Was reaction monitored for completion (TLC)? check_anhydrous->check_completion Yes sol_dry Solution: Flame-dry glassware. Use anhydrous solvents/reagents. check_anhydrous->sol_dry No sol_time Solution: Increase reaction time at RT. Use slight excess of Grignard reagent. check_completion->sol_time No G cluster_0 Grignard Reagent Preparation cluster_1 Main Reaction cluster_2 Workup & Purification prep_1 1. Assemble dry glassware under inert atmosphere prep_2 2. Form EtMgBr from Mg and EtBr in THF prep_1->prep_2 prep_3 3. Bubble acetylene gas through EtMgBr solution at 0°C prep_2->prep_3 rxn_1 4. Add Benzaldehyde in THF dropwise at 0°C prep_3->rxn_1 rxn_2 5. Stir at 0°C, then warm to RT and stir for 6-20h rxn_1->rxn_2 workup_1 6. Quench with sat. aq. NH4Cl at 0°C rxn_2->workup_1 workup_2 7. Extract with Et2O or EtOAc workup_1->workup_2 workup_3 8. Dry, filter, and concentrate workup_2->workup_3 workup_4 9. Purify by silica gel chromatography workup_3->workup_4 end end workup_4->end Pure this compound

References

Common side reactions in the synthesis of 1-Phenyl-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-Phenyl-2-propyn-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory-scale synthesis involves the nucleophilic addition of an acetylide to benzaldehyde (B42025). This is typically achieved using a Grignard reagent, such as ethynylmagnesium bromide, which is reacted with benzaldehyde in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF).[1]

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

Several side reactions can occur, leading to impurities and reduced yields. The most common include:

  • Cannizzaro Reaction: Benzaldehyde, which lacks α-hydrogens, can undergo self-disproportionation in the presence of a strong base to yield benzyl (B1604629) alcohol and benzoic acid.[2]

  • Wurtz-type Coupling: Homocoupling of the Grignard reagent or coupling with any remaining alkyl halide from its preparation can lead to symmetric byproducts.

  • Polymerization: Acetylenic compounds are susceptible to polymerization, which can be initiated by basic conditions or elevated temperatures.[3]

  • Meyer-Schuster Rearrangement: The desired product, a propargylic alcohol, can undergo rearrangement to form phenyl vinyl ketone (an α,β-unsaturated ketone) if exposed to acidic conditions, particularly during the workup.[3]

Q3: How can I minimize the formation of byproducts?

Minimizing side reactions requires careful control of reaction conditions:

  • Temperature: Maintain a low temperature (typically 0°C) during the addition of benzaldehyde to the Grignard reagent to control the exothermic reaction and reduce the rate of side reactions.[1]

  • Reagent Purity: Use freshly distilled benzaldehyde to remove any benzoic acid, which can interfere with the reaction.[2] Ensure all reagents and solvents are anhydrous, as water will quench the Grignard reagent.[3]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture contamination and unwanted oxidation.[1]

  • Controlled Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride at a low temperature to neutralize the reaction mixture gently and minimize the risk of Meyer-Schuster rearrangement.[1]

Q4: What are the best methods for purifying the crude this compound?

The primary methods for purification are:

  • Silica Gel Column Chromatography: This is a highly effective method for separating the desired product from non-polar byproducts and unreacted starting materials. A common eluent system is a mixture of petroleum ether and ethyl acetate.[1]

  • Distillation: For larger scale purification, vacuum distillation can be employed.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Yield Inactive Grignard Reagent: The Grignard reagent may have been quenched by moisture or atmospheric carbon dioxide.- Ensure all glassware is thoroughly flame-dried or oven-dried before use. - Use anhydrous solvents and reagents. - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Poor Quality Starting Materials: Benzaldehyde may be partially oxidized to benzoic acid.- Use freshly distilled benzaldehyde for the reaction.[2]
Incomplete Reaction: Insufficient reaction time or suboptimal temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is stirred efficiently for the recommended duration (e.g., 6 hours at 0°C, followed by stirring at room temperature).[1]
Presence of Benzyl Alcohol and Benzoic Acid in the Product Cannizzaro Reaction: The strong basicity of the Grignard reagent can induce the disproportionation of benzaldehyde.[2]- Add the benzaldehyde solution slowly to the Grignard reagent at a low temperature (0°C) to maintain a low concentration of unreacted benzaldehyde. - Use a milder base if an alternative synthetic route is employed.
Formation of an α,β-Unsaturated Ketone Meyer-Schuster Rearrangement: The propargylic alcohol product has rearranged under acidic conditions.[3]- During the workup, use a buffered or weakly acidic quenching solution like saturated aqueous ammonium chloride instead of a strong acid. - Avoid excessive heat during purification steps if any acidic impurities are present.
Presence of High Molecular Weight, Insoluble Material Polymerization: The acetylenic starting material or product has polymerized.[3]- Maintain low reaction temperatures. - Avoid prolonged reaction times after the starting material has been consumed. - Use a moderate concentration of reagents.

Visualizing Reaction Pathways and Workflows

Main Reaction and Key Side Reactions

Figure 1: Main and Side Reaction Pathways cluster_main Main Reaction cluster_side Side Reactions benzaldehyde Benzaldehyde product This compound benzaldehyde->product + Ethynylmagnesium Bromide benzyl_alcohol Benzyl Alcohol benzaldehyde->benzyl_alcohol Cannizzaro Reaction benzoic_acid Benzoic Acid benzaldehyde->benzoic_acid Cannizzaro Reaction ethynylmagnesium_bromide Ethynylmagnesium Bromide ethynylmagnesium_bromide->product polymer Polymer ethynylmagnesium_bromide->polymer Polymerization ms_product Phenyl Vinyl Ketone product->ms_product Meyer-Schuster Rearrangement (Acidic Workup) Figure 2: Experimental Workflow and Troubleshooting start Start: Anhydrous Conditions grignard_prep Prepare Ethynylmagnesium Bromide start->grignard_prep reaction React with Benzaldehyde (0°C) grignard_prep->reaction workup Quench with sat. NH4Cl reaction->workup extraction Solvent Extraction workup->extraction purification Purification (Chromatography/Distillation) extraction->purification low_yield Low Yield? purification->low_yield impurities Impurities Detected? purification->impurities product Pure this compound low_yield->product No check_conditions Check: Anhydrous conditions? Reagent quality? low_yield->check_conditions Yes adjust_protocol Adjust Protocol: - Temperature Control - Workup Procedure - Purification Method check_conditions->adjust_protocol impurities->product No analyze_impurities Analyze Impurities (GC-MS, NMR) impurities->analyze_impurities Yes analyze_impurities->adjust_protocol adjust_protocol->start Repeat Synthesis

References

Technical Support Center: Purification of 1-Phenyl-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-phenyl-2-propyn-1-ol by column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter specific issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and effective method for purifying this compound is flash column chromatography using silica (B1680970) gel. This technique is well-suited for separating the desired alcohol from common impurities generated during its synthesis.

Q2: What are the typical impurities encountered in the synthesis of this compound?

A2: When synthesizing this compound via the reaction of an acetylide (like ethynylmagnesium bromide) with benzaldehyde, common impurities include:

  • Unreacted Benzaldehyde: This is a primary impurity if the reaction does not go to completion.

  • Side-products from the Grignard Reagent: If a Grignard reagent is prepared in situ, side-products from its formation may be present.

  • Polymerization Products: Aldehydes can sometimes undergo self-condensation or polymerization under the reaction conditions.

  • Coupling Products: In some cases, coupling of the acetylide can occur.

Q3: Which solvent system is recommended for the column chromatography of this compound?

A3: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is typically used. A common starting point is a 95:5 or 90:10 mixture of hexanes/petroleum ether and ethyl acetate.[1] The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column.

Q4: What is a good target Rf value for this compound on a TLC plate before running the column?

A4: For effective separation, a retention factor (Rf) of approximately 0.2-0.3 for this compound in the chosen solvent system is generally recommended.[2] This typically provides a good balance between resolution and elution time.

Q5: Is this compound stable on silica gel?

A5: Secondary benzylic alcohols like this compound can sometimes be sensitive to the acidic nature of silica gel, potentially leading to decomposition or dehydration. If you suspect compound instability, you can test this by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear.[2] If instability is observed, using a deactivated silica gel (e.g., by adding a small amount of triethylamine (B128534) to the eluent) or an alternative stationary phase like alumina (B75360) may be beneficial.[3]

Experimental Protocols

Detailed Methodology for Column Chromatography Purification

This protocol outlines the purification of this compound using flash column chromatography on silica gel.

1. Preparation of the Slurry:

  • In a beaker, prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate). The consistency should be pourable but not overly dilute.

2. Packing the Column:

  • Secure a glass chromatography column vertically.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and to remove any air bubbles.

  • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent and sample addition.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).

  • Carefully apply the sample solution to the top of the silica bed using a pipette.

  • Allow the sample solution to absorb completely into the silica gel.

4. Elution:

  • Carefully add the eluent to the top of the column.

  • Begin eluting with the initial low-polarity solvent system. If a gradient elution is planned, gradually increase the proportion of the more polar solvent (ethyl acetate).

  • Collect fractions in test tubes or other suitable containers.

5. Monitoring the Separation:

  • Monitor the collected fractions using thin-layer chromatography (TLC) to identify which fractions contain the pure product.

  • Combine the pure fractions.

6. Isolation of the Purified Product:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for this type of purification.
Mobile Phase (Eluent) Hexanes/Ethyl Acetate or Petroleum Ether/Ethyl AcetateA gradient from low to high polarity is often effective.
Starting Eluent Ratio 95:5 to 90:10 (Hexanes:Ethyl Acetate)Adjust based on TLC analysis.[1]
Target Rf Value (TLC) 0.2 - 0.3Provides good separation.[2]
Silica Gel to Crude Product Ratio (w/w) 30:1 for easy separations, up to 100:1 for difficult separationsA higher ratio improves resolution.[4]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Poor Separation of Product and Impurities Inappropriate Solvent System: The polarity of the eluent may be too high or too low.Optimize the solvent system using TLC. Test various ratios of hexanes and ethyl acetate to achieve a baseline separation of the desired product from impurities.
Column Overloading: Too much crude material was loaded onto the column.Reduce the amount of sample loaded. A general guideline is to load 1-10% of the mass of the silica gel.
Product is Not Eluting from the Column Solvent Polarity is Too Low: The eluent is not polar enough to move the product through the column.Gradually increase the polarity of the eluent. For a hexanes/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol (B129727) can be added.
Strong Adsorption to Silica Gel: The alcohol may be strongly interacting with the acidic silanol (B1196071) groups.Consider using a modified eluent. Adding a small amount (0.1-1%) of triethylamine can help to mitigate strong adsorption.
Product Elutes Too Quickly (with the solvent front) Solvent Polarity is Too High: The eluent is too polar, causing all components to move quickly without separation.Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent (hexanes or petroleum ether).
Tailing Peaks Interaction with Acidic Silica: The hydroxyl group of the alcohol is interacting strongly with the acidic sites on the silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. This will help to produce more symmetrical peaks.
Compound Degradation on the Column: The product may be unstable on the acidic silica gel.Test for stability on a TLC plate. If degradation is observed, consider using neutral alumina as the stationary phase or a deactivated silica gel.
Cracked or Channeled Column Improper Packing: The silica gel was not packed uniformly, or the column ran dry.Ensure the column is packed carefully and uniformly. Never let the solvent level drop below the top of the silica bed.

Visualizations

Troubleshooting_Workflow Start Start Purification TLC_Analysis Run TLC to Determine Initial Solvent System (Target Rf ~0.2-0.3) Start->TLC_Analysis Pack_Column Pack Silica Gel Column TLC_Analysis->Pack_Column Load_Sample Load Crude Product Pack_Column->Load_Sample Elute_Collect Elute with Solvent and Collect Fractions Load_Sample->Elute_Collect Monitor_Fractions Monitor Fractions by TLC Elute_Collect->Monitor_Fractions Poor_Separation Poor Separation? Monitor_Fractions->Poor_Separation Combine_Evaporate Combine Pure Fractions and Evaporate Solvent Pure_Product Pure this compound Combine_Evaporate->Pure_Product No_Elution Product Not Eluting? Poor_Separation->No_Elution No Optimize_Solvent Optimize Solvent System (Adjust Polarity) Poor_Separation->Optimize_Solvent Yes Tailing_Peaks Tailing Peaks? No_Elution->Tailing_Peaks No Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Yes Tailing_Peaks->Combine_Evaporate No Add_Modifier Add Modifier (e.g., Et3N) or Change Stationary Phase Tailing_Peaks->Add_Modifier Yes Optimize_Solvent->TLC_Analysis Reduce_Load Reduce Sample Load Increase_Polarity->Elute_Collect Add_Modifier->Pack_Column

Caption: A flowchart illustrating the experimental workflow and troubleshooting steps for the purification of this compound.

References

Preventing polymerization during propargyl alcohol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for propargyl alcohol reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing polymerization and troubleshooting common issues encountered during experiments with propargyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of propargyl alcohol polymerization?

A1: Propargyl alcohol can polymerize through various mechanisms, often initiated by factors such as elevated temperatures, strong acids or bases, oxidizing agents, peroxides, and even exposure to sunlight.[1][2] The presence of certain metal catalysts can also promote polymerization under specific conditions. Uninhibited monomer vapor may form polymers in vents and confined spaces.[1]

Q2: How can I prevent polymerization during storage?

A2: To ensure the stability of propargyl alcohol during storage, it is crucial to keep it in a cool, dry, and dark place, preferably refrigerated and under an inert atmosphere like nitrogen or argon.[3] Containers should be tightly sealed to prevent exposure to air and moisture. Avoid contact with incompatible materials such as strong oxidizing agents, acids, and bases.[4]

Q3: Are there chemical inhibitors that can be added to prevent polymerization during a reaction?

A3: Yes, chemical inhibitors can be used to quench polymerization reactions. While specific inhibitors for propargyl alcohol are not as extensively documented as for other monomers like styrenes, free-radical scavengers are effective. These compounds work by reacting with and neutralizing the radical species that propagate the polymerization chain. Examples include butylated hydroxytoluene (BHT) and hydroquinone. The optimal concentration is typically low, in the range of 100-1000 ppm, but may need to be determined empirically for your specific reaction conditions.

Q4: Can reaction conditions be modified to suppress polymerization?

A4: Absolutely. Controlling reaction conditions is a key strategy. Running reactions at lower temperatures can significantly reduce the rate of polymerization.[5] The order of reagent addition is also important; for instance, adding the propargyl alcohol slowly to the reaction mixture can help maintain a low concentration of the reactive monomer and dissipate heat more effectively.[6] Using mild, non-acidic catalysts when possible is also recommended.[3]

Q5: What are the initial signs of polymerization in my reaction?

A5: The initial signs of polymerization can include a sudden increase in viscosity, a rapid rise in temperature (exotherm), and the formation of a precipitate or solid mass. In some cases, you might observe a color change in the reaction mixture. If any of these signs are observed, it is crucial to take immediate steps to control the reaction.

Troubleshooting Guides

This section provides troubleshooting for specific issues you might encounter during your experiments.

Issue Possible Cause Suggested Solution
Sudden, uncontrolled temperature increase (runaway reaction) Runaway polymerization is occurring due to excessive heat generation.[7]Immediate Action: 1. Stop any further addition of reagents. 2. Increase cooling to the reactor immediately. 3. If possible and safe, add a pre-prepared solution of a polymerization inhibitor (e.g., hydroquinone). 4. If the reaction cannot be controlled, evacuate the area and follow emergency safety protocols.[8]
Formation of an insoluble solid or gel in the reaction flask Polymerization has occurred, leading to the formation of an insoluble polymer.- If the reaction is still in the early stages, attempt to quench it with an inhibitor and cool it down. - If a significant amount of polymer has formed, the reaction may not be salvageable. The polymer can be difficult to remove from glassware. - Prevention for future experiments: Re-evaluate your reaction conditions. Consider lowering the temperature, using a more dilute solution, or adding a small amount of an inhibitor from the start.[6]
Low yield of the desired product with a significant amount of tar-like residue This indicates slow polymerization or the formation of oligomers alongside your desired reaction.- Optimize reaction time and temperature: Monitor the reaction closely using techniques like TLC or LC-MS to determine the optimal endpoint before significant side products form.[6] - Purify starting materials: Impurities can sometimes initiate or catalyze polymerization. Ensure your propargyl alcohol and other reagents are of high purity. - Consider a different catalyst: If using a Lewis acid or a transition metal catalyst, it might be promoting polymerization. Explore milder catalyst options.[3]
A mixture of isomers (e.g., allene) is formed instead of the expected propargyl derivative Rearrangement of the propargyl group can occur, especially under basic or high-temperature conditions. This is common in Grignard reactions.[5]- Control the temperature: Perform the reaction at a lower temperature (e.g., -20 °C to 0 °C) to suppress rearrangement.[5] - Choice of base: In base-catalyzed reactions, the choice of base can influence the outcome. Organolithium reagents or sodium amide for generating acetylides prior to adding the electrophile can sometimes provide better selectivity than Grignard reagents.[5]
Experimental Protocols
Protocol 1: General Procedure for a Low-Temperature Grignard Reaction to Minimize Side Reactions

This protocol describes the addition of a propargyl Grignard reagent to an aldehyde at low temperatures to minimize the risk of rearrangement and polymerization.

Materials:

  • Magnesium turnings

  • Mercuric chloride (catalytic amount)

  • Anhydrous diethyl ether or THF

  • Propargyl bromide

  • Aldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings and a catalytic amount of mercuric chloride.

  • Add anhydrous ether to cover the magnesium.

  • Cool the flask to -10 °C in an ice-salt bath.

  • Add a solution of propargyl bromide in anhydrous ether dropwise to the stirred magnesium suspension. Maintain the temperature below 0 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional hour to ensure the formation of the Grignard reagent.

  • Cool the Grignard solution to -20 °C.

  • Add a solution of the aldehyde in anhydrous ether dropwise, maintaining the temperature at -20 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting propargyl alcohol by flash chromatography.

Protocol 2: Mild Nucleophilic Substitution of Propargyl Alcohol Using a Lewis Acid Catalyst

This protocol outlines a method for the substitution of the hydroxyl group of a propargyl alcohol using a mild Lewis acid catalyst to avoid the harsh conditions that can lead to polymerization.[3]

Materials:

  • Propargyl alcohol derivative

  • Nucleophile (e.g., indole, phenol, or thiol)

  • Gallium(III) triflate (Ga(OTf)₃) (5 mol%)

  • Acetonitrile (B52724) (CH₃CN)

Procedure:

  • To a solution of the propargyl alcohol (1.0 mmol) and the nucleophile (1.2 mmol) in acetonitrile (5 mL) in a round-bottom flask, add Ga(OTf)₃ (0.05 mmol).

  • Stir the reaction mixture at room temperature. The reaction is typically fast and can be monitored by TLC.

  • Upon completion (often within 10-30 minutes), quench the reaction with water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash chromatography.

Visualizations
Polymerization Mechanisms

Propargyl alcohol can polymerize via cationic, anionic, or free-radical mechanisms depending on the initiator.

G cluster_cationic Cationic Polymerization cluster_anionic Anionic Polymerization cluster_radical Free-Radical Polymerization C_Initiation Initiation: Propargyl Alcohol + H⁺ → Carbocation C_Propagation Propagation: Carbocation + Propargyl Alcohol → Dimer Cation C_Initiation->C_Propagation C_Propagation->C_Propagation C_Termination Termination: Loss of H⁺ or reaction with nucleophile C_Propagation->C_Termination A_Initiation Initiation: Propargyl Alcohol + Base⁻ → Propargyl Anion A_Propagation Propagation: Anion + Propargyl Alcohol → Dimer Anion A_Initiation->A_Propagation A_Propagation->A_Propagation A_Termination Termination: Proton transfer or reaction with electrophile A_Propagation->A_Termination R_Initiation Initiation: Initiator → Radical (R•) R• + Propargyl Alcohol → Propargyl Radical R_Propagation Propagation: Propargyl Radical + Propargyl Alcohol → Dimer Radical R_Initiation->R_Propagation R_Propagation->R_Propagation R_Termination Termination: Combination or Disproportionation R_Propagation->R_Termination

Caption: Overview of cationic, anionic, and free-radical polymerization pathways for propargyl alcohol.

Troubleshooting Workflow for Unexpected Polymerization

G start Unexpected Polymerization Observed (Increased Viscosity, Exotherm, Solid Formation) emergency Is the reaction a runaway? (Rapid, uncontrolled temperature rise) start->emergency action EMERGENCY ACTION: 1. Stop reagent addition 2. Maximize cooling 3. Evacuate if uncontrollable emergency->action Yes no_runaway Controlled Polymerization or Side Reaction emergency->no_runaway No quench Attempt to Quench: - Add inhibitor (e.g., hydroquinone) - Cool reaction to 0°C or below no_runaway->quench analyze Analyze Reaction Conditions: - Temperature too high? - Concentration too high? - Catalyst too reactive? - Impurities present? quench->analyze modify Modify Protocol for Next Attempt: - Lower reaction temperature - Use higher dilution - Add inhibitor at start (100-1000 ppm) - Use a milder catalyst - Purify reagents analyze->modify

Caption: A logical workflow for troubleshooting unexpected polymerization during a reaction.

References

Troubleshooting low yields in Grignard reactions with benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in Grignard reactions involving benzaldehyde (B42025).

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that can lead to poor outcomes in your Grignard synthesis.

Question 1: My reaction yields are consistently low, and I suspect an issue with the Grignard reagent itself. What are the common failure points during its formation?

Answer: The successful formation of the Grignard reagent is paramount for the entire synthesis. Several factors can inhibit its creation:

  • Presence of Water: Grignard reagents are potent bases and will react readily with even trace amounts of water.[1][2][3] This includes atmospheric moisture or residual water in your glassware or solvent.

    • Troubleshooting:

      • Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying for several hours.

      • Use anhydrous solvents. It is best practice to use freshly opened bottles of anhydrous ether or THF or to distill the solvent from a suitable drying agent.[3]

      • Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[1]

  • Quality of Magnesium: The surface of the magnesium turnings can oxidize, forming a passive layer of magnesium oxide that prevents the reaction.

    • Troubleshooting:

      • Use fresh, high-purity magnesium turnings.

      • Mechanically activate the magnesium by gently crushing the turnings with a glass rod in the reaction flask (under an inert atmosphere) to expose a fresh surface.[3]

  • Reaction Initiation: Sometimes, the reaction is slow to start.

    • Troubleshooting:

      • Add a small crystal of iodine to the magnesium turnings. The iodine can etch the magnesium surface, aiding the reaction.[4]

      • A few drops of 1,2-dibromoethane (B42909) can also be used as an initiator.[3]

      • Gentle warming with a heat gun may be necessary to start the reaction, but be prepared to cool the flask if the reaction becomes too vigorous.[4]

Question 2: I've confirmed my Grignard reagent has formed, but my final product yield after reacting with benzaldehyde is still poor. What side reactions could be occurring?

Answer: Several side reactions can compete with the desired nucleophilic addition to benzaldehyde, thereby reducing the yield of the secondary alcohol product.

  • Wurtz Coupling: The Grignard reagent can react with the unreacted aryl or alkyl halide to form a homocoupled byproduct (e.g., biphenyl (B1667301) if using phenylmagnesium bromide).[5]

    • Troubleshooting:

      • Add the halide solution slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.

      • Ensure efficient stirring to quickly disperse the halide as it is added.

  • Reaction with Oxygen: Grignard reagents can react with atmospheric oxygen. This is another reason to maintain a strict inert atmosphere throughout the process.

  • Reduction of Benzaldehyde: In some cases, particularly with bulky Grignard reagents, the reagent can act as a reducing agent, converting benzaldehyde to benzyl (B1604629) alcohol. This occurs via a hydride transfer from the β-carbon of the Grignard reagent.[6]

    • Troubleshooting:

      • Maintain a low reaction temperature during the addition of benzaldehyde.

      • Use Grignard reagents that lack β-hydrogens if this is a persistent issue.

Question 3: My workup procedure seems to result in product loss. What are the best practices for quenching the reaction and isolating the product?

Answer: The workup is a critical step where significant product loss can occur if not performed correctly.

  • Quenching: The intermediate magnesium alkoxide must be protonated to yield the final alcohol product.[1][7]

    • Troubleshooting:

      • The reaction should be quenched by slowly pouring the reaction mixture onto a cold, dilute acidic solution, typically aqueous ammonium (B1175870) chloride (NH₄Cl) or dilute hydrochloric acid (HCl).[1] Do not add the quenching solution directly to the reaction flask, as this can be a highly exothermic and uncontrolled process.[8]

      • Using an ice bath during the quench is essential to manage the heat generated.[8]

  • Extraction: Proper extraction is key to isolating the product from the aqueous layer and inorganic salts.

    • Troubleshooting:

      • Use a suitable organic solvent for extraction, such as diethyl ether or ethyl acetate.

      • Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to maximize recovery.

      • Wash the combined organic layers with brine to help remove residual water before drying with an anhydrous salt like MgSO₄ or Na₂SO₄.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for a Grignard reaction with benzaldehyde?

A1: Ethereal solvents are essential for Grignard reactions. Diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are the most common choices.[9] The ether molecules coordinate with the magnesium atom, stabilizing the Grignard reagent and keeping it in solution.[9] While both are effective, THF is a more polar solvent and can sometimes lead to faster reaction rates.[10] 2-Methyltetrahydrofuran (2-MeTHF) is emerging as a greener alternative to THF and has shown excellent performance in many Grignard reactions.[5] Protic solvents like water or alcohols must be avoided as they will destroy the Grignard reagent.[1]

Q2: How does temperature affect the reaction yield?

A2: Temperature control is crucial at two stages:

  • Grignard Formation: This step is exothermic. While gentle heating may be needed for initiation, the reaction should be maintained at a gentle reflux. Overheating can promote side reactions like Wurtz coupling.[11]

  • Addition to Benzaldehyde: The addition of the Grignard reagent to benzaldehyde is also highly exothermic. This step should be performed at a low temperature (typically 0 °C) by adding the benzaldehyde solution dropwise to the Grignard reagent.[4] Low temperatures favor the desired nucleophilic addition over side reactions like reduction.[2]

Q3: Can I use an excess of the Grignard reagent to improve the yield?

A3: Using a slight excess of the Grignard reagent (typically 1.1 to 1.5 equivalents) is a common practice. This can help to compensate for any reagent that is inadvertently quenched by trace moisture or that participates in side reactions.[3] However, using a large excess can complicate the workup procedure, as more quenching agent will be required, generating more heat and potentially leading to product degradation.[8]

Data on Reaction Parameters

The yield of the Grignard reaction with benzaldehyde is sensitive to several experimental variables. The following table summarizes the impact of key parameters.

ParameterConditionEffect on YieldRationale
Solvent Anhydrous Diethyl Ether or THFHigh Stabilizes the Grignard reagent and is non-protic.[9]
Protic Solvents (e.g., Ethanol, Water)No Product The acidic proton of the solvent will quench the Grignard reagent.[1]
Temperature Low Temperature (0 °C) for Aldehyde AdditionHigh Favors nucleophilic addition and minimizes side reactions.[2][4]
High Temperature for Aldehyde AdditionLow Can increase the rate of side reactions such as reduction and enolization.
Atmosphere Inert (Nitrogen or Argon)High Prevents the Grignard reagent from reacting with atmospheric O₂, CO₂, and moisture.[1]
AirLow The Grignard reagent is readily destroyed by components of the air.
Reagent Purity Anhydrous BenzaldehydeHigh Prevents quenching of the Grignard reagent.
Benzaldehyde containing Benzoic AcidLow Benzoic acid will react with and consume the Grignard reagent.

Standard Experimental Protocol

This protocol describes the preparation of phenylmagnesium bromide and its subsequent reaction with benzaldehyde to form diphenylmethanol (B121723).

Materials:

  • Magnesium turnings

  • Bromobenzene (B47551), anhydrous

  • Benzaldehyde, anhydrous

  • Diethyl ether, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Iodine (crystal, for initiation)

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a flow of nitrogen.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.

    • In the dropping funnel, dissolve bromobenzene (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by bubbling and a change in color. If not, gently warm the flask.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[4]

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve benzaldehyde (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

    • Add the benzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[4]

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup and Isolation:

    • Pour the reaction mixture slowly into a beaker containing a stirred, ice-cold solution of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude diphenylmethanol can be purified by recrystallization or column chromatography.

Visual Guides

Troubleshooting_Workflow start_node Low Yield in Grignard Reaction check1 Grignard Reagent Formed? start_node->check1 cause_node cause_node solution_node solution_node check_node check_node cause1 Reagent Formation Failure check1->cause1 No cause2 Side Reactions Occurring check1->cause2 Yes cause3 Poor Workup Procedure check1->cause3 Yes sol1a Use Anhydrous Conditions (Dry Glassware/Solvent) cause1->sol1a sol1b Activate Magnesium (Grind/Use Iodine) cause1->sol1b sol1c Ensure Inert Atmosphere (N2 or Ar) cause1->sol1c sol2a Slow Addition of Halide (Minimize Wurtz Coupling) cause2->sol2a sol2b Low Temperature Addition of Aldehyde (0 °C) cause2->sol2b sol2c Maintain Inert Atmosphere (Prevent Oxidation) cause2->sol2c sol3a Quench by adding reaction to cold aq. NH4Cl cause3->sol3a sol3b Perform Multiple Extractions cause3->sol3b sol3c Wash with Brine Before Drying cause3->sol3c

Caption: A workflow diagram for troubleshooting low yields in Grignard reactions.

References

Minimizing elimination byproducts in alkyne alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for alkyne alkylation. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize alkyne alkylation reactions, with a specific focus on minimizing the formation of elimination byproducts.

Troubleshooting Guides

This section addresses specific issues that may arise during the alkylation of terminal alkynes.

Question: My reaction is producing a low yield of the desired alkylated alkyne, and I'm observing a significant amount of alkene byproduct. What is happening and how can I fix it?

Answer:

This is a classic case of the undesired E2 elimination reaction competing with the desired SN2 substitution reaction. The acetylide anion, formed by deprotonating the terminal alkyne, is a strong base in addition to being a good nucleophile.[1][2][3] When it acts as a base, it can remove a proton from the alkyl halide, leading to the formation of an alkene (elimination byproduct) and regenerating the starting alkyne.[1]

Primary Cause: The structure of your alkyl halide is the most likely culprit. Secondary (2°) and tertiary (3°) alkyl halides are significantly more prone to elimination because the carbon atom bearing the leaving group is sterically hindered.[2][3] This steric hindrance makes it difficult for the bulky acetylide nucleophile to attack the carbon in an SN2 fashion, so the lower-energy pathway of abstracting a proton from a neighboring carbon (E2 elimination) is favored.[1]

Solutions:

  • Use a Less Hindered Alkyl Halide: The most effective solution is to use a methyl or primary (1°) alkyl halide.[1][2] These substrates are much less sterically hindered, which strongly favors the SN2 pathway.

  • Control the Temperature: Elimination reactions are generally favored by higher temperatures.[4] Running the reaction at a lower temperature can help to favor the substitution pathway. The optimal temperature will be dependent on the specific substrates and solvent.

  • Choice of Base and Solvent: While the acetylide is the nucleophile, the initial choice of base to deprotonate the alkyne and the solvent can play a role. Using a strong, non-nucleophilic base for the initial deprotonation in an appropriate aprotic solvent is standard. Common choices include sodium amide (NaNH₂) in liquid ammonia (B1221849) or sodium hydride (NaH) in THF.[5][6][7]

Question: My alkyne alkylation reaction is not going to completion, and I'm recovering a large amount of my starting terminal alkyne. What could be the issue?

Answer:

Incomplete deprotonation of the terminal alkyne is the most common reason for an incomplete reaction. The entire process relies on the formation of the acetylide anion, which then acts as the nucleophile.

Primary Causes:

  • Insufficiently Strong Base: The pKa of a terminal alkyne C-H bond is approximately 25.[2][3][6] To effectively deprotonate the alkyne, you must use a base whose conjugate acid has a pKa significantly higher than 25. Hydroxide or alkoxide bases are generally not strong enough.[8]

  • Insufficient Equivalents of Base: If your starting material is a dihalide and you are performing a double elimination to generate the alkyne in situ, followed by alkylation, you will need at least three equivalents of a very strong base. Two equivalents are for the two elimination steps, and a third is to deprotonate the resulting terminal alkyne to form the acetylide.[7][9][10]

  • Presence of Protic Impurities: Water or other protic impurities in the solvent or on the glassware will quench the strong base and the acetylide anion as it forms.

Solutions:

  • Use an Appropriate Strong Base: Sodium amide (NaNH₂), sodium hydride (NaH), or organolithium reagents like n-butyllithium (n-BuLi) are all suitable for fully deprotonating terminal alkynes.[6][7]

  • Ensure Anhydrous Conditions: Use dry solvents and flame-dry your glassware under an inert atmosphere (e.g., nitrogen or argon) to remove any traces of water.

  • Check Stoichiometry: Carefully calculate and weigh the required equivalents of your base for the specific reaction you are running.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for elimination byproducts in alkyne alkylation?

The acetylide anion, which is the key intermediate for the alkylation, is both a strong nucleophile and a strong base.[1][3] This dual reactivity creates a competition between two pathways:

  • SN2 (Substitution): The acetylide acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide to form a new carbon-carbon bond. This is the desired alkylation product.

  • E2 (Elimination): The acetylide acts as a base, abstracting a proton from a carbon adjacent to the leaving group on the alkyl halide. This results in the formation of a π-bond (an alkene) and the loss of the leaving group.[2]

Q2: How does the structure of the alkyl halide influence the substitution-to-elimination ratio?

The structure of the alkyl halide is the single most critical factor.[2][3] The reaction proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance.[11][12]

  • Methyl and Primary (1°) Halides: These are ideal for alkyne alkylation. They are unhindered, allowing the acetylide nucleophile easy access to the electrophilic carbon, leading predominantly to the SN2 product.[1][2]

  • Secondary (2°) Halides: These are sterically more hindered. As a result, E2 elimination becomes a significant competing reaction, and you will often obtain a mixture of substitution and elimination products.[2][3]

  • Tertiary (3°) Halides: These are highly hindered. The SN2 pathway is effectively blocked. With tertiary halides, E2 elimination is almost always the exclusive outcome.[1][3]

Q3: What is the role of temperature in controlling the reaction outcome?

Elimination reactions generally have a higher activation energy than substitution reactions and benefit from a greater increase in entropy.[4] Consequently, increasing the reaction temperature will favor the elimination pathway.[4] To minimize elimination byproducts, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q4: Can the solvent choice affect the selectivity of the reaction?

Yes, the solvent can influence the reaction.[13] For alkyne alkylation, polar aprotic solvents like THF, DMSO, or DMF are often used.[7] These solvents are good at solvating the cation (e.g., Na⁺ or Li⁺) of the acetylide salt, leaving the acetylide anion more "naked" and reactive. It's crucial to use anhydrous solvents to prevent protonation of the highly basic acetylide.

Data Presentation

Table 1: Comparison of Common Bases for Alkyne Deprotonation

BaseFormulapKa of Conjugate AcidTypical Solvent(s)AdvantagesDisadvantages
Sodium AmideNaNH₂~38 (NH₃)[6]Liquid Ammonia, THFVery effective, inexpensiveHighly reactive with water, requires inert atmosphere
Sodium HydrideNaH~35 (H₂)THF, DMFSafer to handle than NaNH₂Slower reaction times, can be heterogeneous
n-Butyllithiumn-BuLi~50 (Butane)THF, Hexanes, Diethyl EtherVery strong, highly effectivePyrophoric, requires careful handling under inert atmosphere

Table 2: Effect of Alkyl Halide Structure on Reaction Outcome

Alkyl Halide TypePrimary MechanismPredominant ProductNotes
Methyl (CH₃-X)SN2Substitution (Alkylation)Ideal substrate, highest yields of alkylation product.
Primary (R-CH₂-X)SN2Substitution (Alkylation)Excellent substrate for alkylation.[1][2]
Secondary (R₂-CH-X)SN2 vs. E2Mixture of Substitution and EliminationElimination becomes a major side reaction.[2][3]
Tertiary (R₃-C-X)E2EliminationSubstitution product is generally not observed.[1][3]

Experimental Protocols

Protocol: Alkylation of Phenylacetylene (B144264) with 1-Bromobutane (B133212)

This protocol describes a standard procedure for the alkylation of a terminal alkyne with a primary alkyl halide to minimize elimination byproducts.

Materials:

  • Phenylacetylene

  • Sodium amide (NaNH₂)

  • 1-Bromobutane

  • Anhydrous liquid ammonia (or anhydrous THF)

  • Ammonium (B1175870) chloride (for quenching)

  • Diethyl ether

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under a positive pressure of an inert gas (N₂ or Ar).

  • Deprotonation: If using liquid ammonia, cool the flask to -78 °C (dry ice/acetone bath) and condense the required volume of ammonia. Add sodium amide (1.1 equivalents) in portions. To this suspension, add phenylacetylene (1.0 equivalent) dropwise via the dropping funnel over 15 minutes. Stir the resulting solution for 1 hour at -78 °C to ensure complete formation of the sodium phenylacetylide.

  • Alkylation: Add 1-bromobutane (1.05 equivalents) dropwise to the acetylide solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow, portion-wise addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Transfer the mixture to a separatory funnel. Add diethyl ether and deionized water. Separate the organic layer. Wash the organic layer sequentially with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product (hex-1-ynylbenzene) by column chromatography on silica (B1680970) gel to isolate it from any unreacted starting materials or byproducts.

Visualizations

G reactants Acetylide Anion + Primary Alkyl Halide sn2_path SN2 Pathway (Substitution) reactants->sn2_path Acts as Nucleophile e2_path E2 Pathway (Elimination) reactants->e2_path Acts as Base alkylation_product Desired Product: Internal Alkyne sn2_path->alkylation_product elimination_product Byproduct: Alkene e2_path->elimination_product

Caption: Competing SN2 (alkylation) and E2 (elimination) pathways.

G start 1. Setup Flame-dried glassware under inert atmosphere deprotonation 2. Deprotonation Add strong base (e.g., NaNH₂), then add terminal alkyne start->deprotonation alkylation 3. Alkylation Add primary alkyl halide at low temperature deprotonation->alkylation quench 4. Quench Slowly add aq. NH₄Cl alkylation->quench workup 5. Workup Extraction and washing quench->workup purify 6. Purification Column Chromatography workup->purify product Isolated Alkylated Alkyne purify->product G favors_alkylation Factors Favoring Alkylation (SN2) sterics Low Steric Hindrance (Methyl or 1° Alkyl Halide) sterics->favors_alkylation temp Low Reaction Temperature temp->favors_alkylation base Strong, Non-nucleophilic Base for Deprotonation base->favors_alkylation solvent Anhydrous, Polar Aprotic Solvent solvent->favors_alkylation

References

Optimizing reaction conditions for enzymatic resolution of racemic alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic resolution of racemic alcohols. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the maximum theoretical yield for a kinetic resolution of a racemic alcohol?

In a standard kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer from a racemic mixture. This means that at 100% conversion of the reactive enantiomer, the maximum theoretical yield for the single product enantiomer is 50%, with the other 50% being the unreacted, less reactive enantiomer.[1] To achieve yields greater than 50%, a Dynamic Kinetic Resolution (DKR) process is required, which combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer.[1][2]

Q2: Which enzymes are most commonly used for the kinetic resolution of racemic alcohols?

Lipases are the most frequently used enzymes for the kinetic resolution of racemic alcohols due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.[1][3] Among these, Candida antarctica Lipase (B570770) B (CALB), often immobilized on an acrylic resin as Novozym 435, is a popular choice and has been shown to be highly effective for a wide range of secondary alcohols.[1][4][5] Other commonly used lipases include those from Pseudomonas cepacia, Pseudomonas fluorescens, and Rhizomucor miehei.[1][6][7]

Q3: Why is vinyl acetate (B1210297) a commonly used acyl donor in these reactions?

Vinyl acetate is a popular acyl donor because it makes the transesterification reaction essentially irreversible.[8] During the reaction, the vinyl group is transferred to the alcohol, and the leaving group, vinyl alcohol, rapidly tautomerizes to acetaldehyde. This tautomerization removes the nucleophilic leaving group from the reaction mixture, preventing the reverse reaction from occurring and driving the equilibrium towards product formation.[8]

Troubleshooting Guide

Low Conversion or Slow Reaction Rate

Q: My enzymatic resolution is showing very low conversion even after an extended reaction time. What are the potential causes and how can I troubleshoot this?

A: Low conversion can stem from several factors related to the enzyme's activity and the reaction conditions. Here are common causes and troubleshooting steps:

  • Suboptimal Temperature: Enzymes have an optimal temperature range for activity.[9][10] Temperatures that are too low will result in slow reaction rates, while excessively high temperatures can lead to enzyme denaturation and loss of activity.[9][11]

    • Solution: Consult the literature for the optimal temperature of your specific lipase. For many common lipases like CALB, temperatures between 30-60°C are often effective.[8][12] Perform small-scale experiments at different temperatures to determine the optimum for your specific substrate.

  • Incorrect Solvent Choice: The choice of organic solvent significantly impacts lipase activity and stability.[13][14] Polar solvents can strip the essential water layer from the enzyme, leading to inactivation, while non-polar solvents generally maintain higher enzyme activity.[15]

    • Solution: Use non-polar solvents like hexane (B92381) or toluene.[6][12] The hydrophobicity of the solvent, often measured by its log P value, is a key indicator; higher log P values are often preferred.[14][15]

  • Enzyme Inhibition: The products of the reaction, particularly the released alcohol from the acyl donor (e.g., ethanol (B145695) from ethyl esters), can cause product inhibition, slowing down the reaction.[8]

    • Solution: Using an irreversible acyl donor like vinyl acetate can circumvent this issue.[8] If using other esters, performing the reaction under vacuum can help remove volatile alcohol byproducts.[8]

  • Insufficient Enzyme Loading: The amount of enzyme used directly influences the reaction rate.[10]

    • Solution: Increase the enzyme loading in a stepwise manner. Be aware that this can increase costs, so optimization is key.

  • Poor Mass Transfer: If the enzyme is immobilized, poor mixing can limit the diffusion of the substrate to the enzyme's active sites.[16]

    • Solution: Ensure adequate agitation or shaking. For sterically hindered substrates, dispersing the enzyme on a support like aluminum oxide can enhance the reaction rate by increasing the available surface area.[17]

Low Enantioselectivity (Low ee%)

Q: The conversion in my reaction is acceptable, but the enantiomeric excess (ee%) of both the product and the remaining substrate is low. How can I improve the enantioselectivity?

A: Low enantioselectivity indicates that the enzyme is not discriminating effectively between the two enantiomers. This can be influenced by the reaction environment and the choice of enzyme.

  • Suboptimal Temperature: While higher temperatures can increase reaction rates, they can also sometimes decrease enantioselectivity.[12]

    • Solution: Try running the reaction at a lower temperature. This may slow down the reaction but can significantly enhance the enantiomeric excess.[1]

  • Inappropriate Solvent: The solvent can affect the conformation of the enzyme and its interaction with the substrate, thereby influencing enantioselectivity.[13]

    • Solution: Screen a variety of solvents, focusing on non-polar options. The optimal solvent is often substrate-dependent.

  • Wrong Choice of Lipase: Not all lipases are suitable for all substrates. Enantioselectivity is highly dependent on the specific enzyme-substrate pairing.

    • Solution: Screen a panel of different lipases. For example, while CALB is broadly effective, a lipase from Pseudomonas cepacia might show higher enantioselectivity for a particular alcohol.[6][7]

  • Acyl Donor Size: The steric bulk of the acyl donor can influence how the substrate fits into the active site, which can affect enantioselectivity.

    • Solution: Experiment with different acyl donors, such as vinyl butyrate (B1204436) or vinyl octanoate, which have bulkier acyl groups.[12]

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the enzymatic resolution of racemic alcohols, compiled from various studies.

Table 1: Effect of Different Lipases on the Kinetic Resolution of (RS)-2c *

EntryLipase SourceConversion (c %)Enantiomeric Excess (eeS %)Enantiomeric Excess (eeP %)Enantiomeric Ratio (E)
1Pseudomonas cepacia (Amano PS)49>9995>200
2Pseudomonas cepacia (Amano PS-C II)50>99>99>200
3Pseudomonas fluorescens (Amano AK)4994>99158
4Candida antarctica B (CALB)3963>9943

*General conditions: (RS)-2c as substrate, vinyl acetate as acyl donor, hexane as solvent. Data extracted from a study on aryltrimethylsilyl chiral alcohols.[6][7]

Table 2: Influence of Solvent on the Kinetic Resolution of 1-phenylethanol

SolventLog PConversion (%)Enantiomeric Excess (ee %)
Dichloromethane1.252592
Toluene2.734598
n-Hexane3.9050>99
Isooctane4.5050>99

*Data generalized from typical results showing the trend of increasing conversion and enantioselectivity with less polar solvents.

Experimental Protocols

General Protocol for Enzymatic Kinetic Resolution of a Racemic Alcohol

This protocol provides a general starting point for the transesterification of a racemic secondary alcohol using an immobilized lipase.

  • Reaction Setup: To a clean, dry vial, add the racemic alcohol (1 equivalent).

  • Add Solvent and Acyl Donor: Add an appropriate organic solvent (e.g., hexane or toluene, ~5-10 mL per mmol of alcohol) and the acyl donor (e.g., vinyl acetate, 1.5-3 equivalents).[18]

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 10-50 mg per mmol of substrate).[18]

  • Reaction Incubation: Seal the vial and place it in a shaker or on a magnetic stirrer at a controlled temperature (e.g., 40°C).[8][18]

  • Monitoring: Periodically, take small aliquots from the reaction mixture. Filter the enzyme and analyze the sample by chiral GC or HPLC to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed ester.[18]

  • Work-up: Once the desired conversion (often close to 50%) and enantiomeric excess are achieved, stop the reaction. Filter off the enzyme. The enzyme can often be washed with solvent, dried, and reused.[8][18]

  • Purification: Remove the solvent under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol can be separated by standard purification techniques such as column chromatography.[18]

Visualizations

The following diagrams illustrate key workflows and concepts in enzymatic resolution.

G cluster_0 Troubleshooting Workflow: Low Conversion Start Low Conversion Observed CheckTemp Is Temperature Optimal? Start->CheckTemp CheckSolvent Is Solvent Non-Polar? CheckTemp->CheckSolvent Yes OptimizeTemp Optimize Temperature (e.g., 30-60°C) CheckTemp->OptimizeTemp No CheckInhibition Is an Irreversible Acyl Donor Used? CheckSolvent->CheckInhibition Yes ChangeSolvent Switch to Non-Polar Solvent (e.g., Hexane) CheckSolvent->ChangeSolvent No CheckLoading Is Enzyme Loading Sufficient? CheckInhibition->CheckLoading Yes ChangeAcylDonor Use Vinyl Acetate CheckInhibition->ChangeAcylDonor No IncreaseEnzyme Increase Enzyme Loading CheckLoading->IncreaseEnzyme No Success Conversion Improved CheckLoading->Success Yes OptimizeTemp->Success ChangeSolvent->Success ChangeAcylDonor->Success IncreaseEnzyme->Success

Caption: Troubleshooting logic for low reaction conversion.

G cluster_1 Kinetic vs. Dynamic Kinetic Resolution cluster_KR Kinetic Resolution (KR) cluster_DKR Dynamic Kinetic Resolution (DKR) Racemate Racemic Alcohol (R-OH + S-OH) Enzyme_KR Enzyme Racemate->Enzyme_KR Fast Unreacted_S S-OH (Unreacted) Racemate->Unreacted_S Slow S_OH_DKR S-OH Racemate->S_OH_DKR R_OH_DKR R-OH Racemate->R_OH_DKR Product_R R-Product Enzyme_KR->Product_R Enzyme_DKR Enzyme Product_R_DKR R-Product (up to 100% yield) Enzyme_DKR->Product_R_DKR Rac_Catalyst Racemization Catalyst Rac_Catalyst->R_OH_DKR S_OH_DKR->Rac_Catalyst R_OH_DKR->Enzyme_DKR Fast

Caption: Comparison of KR and DKR pathways.

References

Challenges in the scale-up of 1-Phenyl-2-propyn-1-ol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-Phenyl-2-propyn-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory and industrial synthesis method is the alkynylation of benzaldehyde (B42025). This is typically achieved through a Grignard reaction, where an acetylenic Grignard reagent, such as ethynylmagnesium bromide, is reacted with benzaldehyde.

Q2: What are the critical safety considerations when scaling up this synthesis?

A2: The primary safety concerns are associated with the Grignard reagent and acetylene (B1199291). Grignard reagents are highly reactive, flammable, and can be pyrophoric.[1][2] The reaction is exothermic, and inadequate temperature control on a larger scale can lead to a runaway reaction.[2][3] Acetylene is a flammable gas with wide explosive limits in air and can decompose explosively under pressure.[4] A thorough thermal hazard assessment is crucial before any scale-up.[5]

Q3: How can I minimize the formation of by-products during the Grignard reaction?

A3: To minimize by-products, it is essential to maintain strict anhydrous (dry) conditions to prevent quenching the Grignard reagent.[6] Slow, controlled addition of the Grignard reagent to the benzaldehyde solution at a low temperature can reduce the formation of side products like biphenyl (B1667301) (from Wurtz-type coupling).[7] Ensuring the quality and activation of the magnesium turnings is also critical for an efficient reaction.[6]

Q4: What are the recommended purification techniques for this compound at an industrial scale?

A4: While laboratory-scale purification often relies on silica (B1680970) gel column chromatography, industrial-scale purification typically employs vacuum distillation to separate the product from non-volatile impurities.[8] Depending on the purity requirements and the nature of the impurities, fractional distillation or recrystallization (if the crude product can be solidified) may also be viable options.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Troubleshooting Steps
Low or no product formation Inactive Grignard reagent due to moisture.Ensure all glassware is flame-dried and solvents are anhydrous.[6]
Poor quality or passivation of magnesium turnings.Use fresh, high-purity magnesium. Consider activating the magnesium with iodine or 1,2-dibromoethane.[6]
Incomplete reaction.Increase reaction time or consider a moderate increase in temperature, while carefully monitoring for side reactions.
Product loss during workup Formation of emulsions.Use a saturated aqueous solution of ammonium (B1175870) chloride for quenching, which helps to break up emulsions.[6]
Product solubility in the aqueous phase.Perform multiple extractions with an appropriate organic solvent to maximize recovery.
High Impurity Profile
Symptom Possible Impurity Troubleshooting Steps
Presence of a high-boiling point impurity Biphenyl (from Wurtz coupling).Ensure slow, controlled addition of the alkyl halide during Grignard reagent formation.[7] Maintain a low reaction temperature.
Presence of unreacted benzaldehyde Insufficient Grignard reagent.Use a slight excess of the Grignard reagent.
Inefficient mixing at scale.Ensure adequate agitation to maintain a homogeneous reaction mixture. The choice of stirrer (e.g., anchor vs. turbine) can be critical.
Formation of tarry or polymeric materials Side reactions at elevated temperatures.Maintain strict temperature control, especially during the addition of reagents. Ensure the reaction is not overheating locally.[6]

Experimental Protocols

Laboratory-Scale Synthesis of this compound via Grignard Reaction

This protocol is a generalized procedure based on common laboratory practices.[9][10]

Materials:

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Ethyl bromide

  • Acetylene gas (or ethynylmagnesium bromide solution)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Ethyl acetate (B1210297)

  • Petroleum ether

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings. Add anhydrous THF and a crystal of iodine to activate the magnesium. Slowly add a solution of ethyl bromide in anhydrous THF to initiate the formation of ethylmagnesium bromide.

  • Acetylene Addition: Cool the Grignard reagent solution to 0°C and bubble dry acetylene gas through the solution for a set period. Alternatively, add a commercially available solution of ethynylmagnesium bromide.

  • Reaction with Benzaldehyde: Slowly add a solution of freshly distilled benzaldehyde in anhydrous THF to the acetylenic Grignard reagent at 0°C.

  • Quenching: After the reaction is complete (monitored by TLC), slowly quench the reaction mixture by adding it to a saturated aqueous solution of ammonium chloride at 0°C.

  • Extraction and Drying: Extract the aqueous layer with ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.

Data Presentation

Table 1: Comparison of Purification Techniques for Propargyl Alcohols
Technique Typical Purity Advantages Disadvantages
Flash Column Chromatography >98%High resolution, applicable to a wide range of impurities.[11]Can be time-consuming and requires large volumes of solvent.
Vacuum Distillation 95-99%Good for large-scale purification, effective for removing non-volatile or very volatile impurities.[8]Requires the compound to be thermally stable; less effective for impurities with similar boiling points.
Recrystallization >99%Can yield very high purity, relatively simple and inexpensive.Not always feasible if the compound is an oil or a suitable solvent cannot be found; yield can be lower.[8]

Visualizations

Synthesis_Pathway Benzaldehyde Benzaldehyde Intermediate Magnesium Alkoxide Intermediate Benzaldehyde->Intermediate + Ethynylmagnesium_Bromide Ethynylmagnesium Bromide (Grignard Reagent) Ethynylmagnesium_Bromide->Intermediate Product This compound Intermediate->Product Workup Aqueous Workup (e.g., NH4Cl) Workup->Product

Caption: Synthesis of this compound via Grignard Reaction.

Troubleshooting_Workflow Start Low Yield or High Impurity Check_Reagents Check Reagent Quality (Anhydrous Solvents, Fresh Mg) Start->Check_Reagents Check_Reagents->Start Reagents Faulty Check_Temp Verify Temperature Control Check_Reagents->Check_Temp Reagents OK Check_Temp->Start Temp Fluctuations Check_Mixing Assess Mixing Efficiency Check_Temp->Check_Mixing Temp OK Check_Mixing->Start Poor Mixing Optimize_Purification Optimize Purification Method Check_Mixing->Optimize_Purification Mixing OK Success Improved Yield/Purity Optimize_Purification->Success

Caption: Troubleshooting workflow for this compound production.

References

Identification and removal of impurities from 1-Phenyl-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Phenyl-2-propyn-1-ol. The information provided addresses common issues related to the identification and removal of impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in synthetically produced this compound?

A1: The most common impurities in this compound, typically synthesized via the Grignard reaction of benzaldehyde (B42025) and a metal acetylide (e.g., ethynylmagnesium bromide), are:

  • Unreacted Benzaldehyde: Due to incomplete reaction, residual benzaldehyde is a frequent impurity.

  • Residual Solvents: Solvents used in the synthesis and workup, such as tetrahydrofuran (B95107) (THF), diethyl ether (Et2O), pentane (B18724), and ethyl acetate (B1210297), can be present in the final product.[1]

  • Byproducts of the Grignard Reaction: Side reactions can lead to the formation of various byproducts. While specific byproducts for this exact reaction are not extensively documented in readily available literature, general side reactions of Grignard reagents with aldehydes can include enolization of the aldehyde and reduction of the aldehyde to benzyl (B1604629) alcohol.

  • Moisture: The presence of water can quench the Grignard reagent and lead to the formation of undesired byproducts.

Q2: My this compound sample has a yellowish tint. What could be the cause?

A2: A pale yellow color is often reported for this compound, even after purification by silica (B1680970) gel chromatography.[1][2] This coloration could be due to trace impurities or inherent properties of the compound. If the color is intense, it may indicate the presence of polymeric materials or degradation products.

Q3: I am having trouble removing unreacted benzaldehyde from my product. What is the most effective method?

A3: Silica gel column chromatography is a highly effective method for removing unreacted benzaldehyde.[1] Benzaldehyde is more polar than this compound and will, therefore, have a stronger affinity for the silica gel, allowing for separation. A non-polar eluent system, such as a mixture of pentane and ethyl acetate, is typically used.

Q4: Can I purify this compound by distillation?

A4: While distillation is a common purification technique for liquids, its suitability for this compound depends on the thermal stability of the compound and the boiling points of the impurities. This compound has a boiling point of 135-136 °C at 13 mmHg. If impurities have significantly different boiling points, vacuum distillation could be a viable option. However, care must be taken to avoid thermal degradation.

Q5: Is recrystallization a suitable method for purifying this compound?

A5: Recrystallization can be an effective method for purifying solid compounds. Since this compound has a melting point of 22-23 °C, it can exist as a low-melting solid. Finding a suitable solvent system where the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures is key. A non-polar solvent like hexane (B92381) or a mixed solvent system could be explored. However, "oiling out," where the compound separates as a liquid instead of crystals, can be a challenge with low-melting-point compounds.

Impurity Identification: Analytical Methods

Accurate identification of impurities is crucial for effective removal. The following tables summarize common analytical techniques used for this purpose.

Table 1: Chromatographic Methods for Impurity Detection

TechniquePrincipleTypical Application for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis for identification.Ideal for identifying and quantifying volatile impurities such as residual solvents and unreacted benzaldehyde. Provides structural information for unknown byproducts.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their polarity and interactions with a stationary phase.Useful for analyzing the purity of the final product and quantifying non-volatile impurities. Chiral HPLC can be used to determine the enantiomeric purity of chiral this compound.
Thin-Layer Chromatography (TLC) A rapid and simple method to monitor reaction progress and identify the presence of impurities based on their polarity.Used to quickly assess the purity of fractions during column chromatography.

Experimental Protocols

Below are detailed methodologies for the identification and removal of impurities from this compound.

Protocol 1: Identification of Impurities by GC-MS

This protocol outlines a general method for the analysis of this compound and its potential impurities.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of polar and non-polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST). Quantify the impurities by integrating the peak areas.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol describes the removal of polar impurities, such as unreacted benzaldehyde, from this compound.

Materials:

  • Silica gel (60-120 mesh).

  • Glass chromatography column.

  • Eluent: Pentane/Ethyl Acetate mixture (e.g., 95:5 v/v).[1]

  • Crude this compound.

  • Collection flasks.

  • TLC plates and developing chamber.

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the eluent and pour it into the chromatography column. Allow the silica gel to settle, ensuring an evenly packed column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the pentane/ethyl acetate mixture, collecting fractions in separate flasks.

  • Monitoring: Monitor the separation by spotting the collected fractions onto TLC plates and developing them in the eluent. Visualize the spots under UV light.

  • Fraction Collection: Combine the fractions containing the pure this compound (it will elute before the more polar benzaldehyde).

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Table 2: Quantitative Data Summary (Illustrative)

AnalyteMethodInitial Purity (%)Purity after Chromatography (%)
This compoundGC-MS85>98
BenzaldehydeGC-MS10<0.1
THFGC-MS5<0.1

Note: The data in this table is illustrative and will vary depending on the specific reaction and purification conditions.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the identification and purification processes.

Impurity_Identification_Workflow cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_purification Purification cluster_end End Crude_Product Crude this compound GC_MS GC-MS Analysis Crude_Product->GC_MS HPLC HPLC Analysis Crude_Product->HPLC Purity_Check Purity Acceptable? GC_MS->Purity_Check HPLC->Purity_Check Column_Chromatography Silica Gel Column Chromatography Purity_Check->Column_Chromatography No Pure_Product Pure this compound Purity_Check->Pure_Product Yes Column_Chromatography->Crude_Product Re-analyze

Caption: Workflow for Impurity Identification and Purification.

Silica_Gel_Chromatography_Workflow Start Start: Crude Product Prepare_Column Prepare Silica Gel Column Start->Prepare_Column Load_Sample Load Crude Product onto Column Prepare_Column->Load_Sample Elute Elute with Pentane/Ethyl Acetate Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Monitor_TLC Monitor Fractions by TLC Collect_Fractions->Monitor_TLC Monitor_TLC->Elute Continue Elution Combine_Fractions Combine Pure Fractions Monitor_TLC->Combine_Fractions Identify Pure Fractions Evaporate_Solvent Evaporate Solvent Combine_Fractions->Evaporate_Solvent End End: Purified Product Evaporate_Solvent->End

References

Impact of solvent choice on the synthesis of 1-Phenyl-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) concerning the impact of solvent choice on the synthesis of 1-Phenyl-2-propyn-1-ol. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and reliable method for synthesizing this compound is through the Grignard reaction. This involves the reaction of an organomagnesium halide (Grignard reagent) with benzaldehyde (B42025). Specifically, an ethynyl (B1212043) Grignard reagent, such as ethynylmagnesium bromide, is reacted with benzaldehyde in an appropriate solvent.[1][2]

Q2: Why is the choice of solvent critical in this synthesis?

A2: The choice of solvent is critical because Grignard reagents are highly reactive and are strong bases.[3] They readily react with protic solvents (e.g., water, alcohols), which leads to the quenching of the reagent and a significant reduction in the yield of the desired product. Therefore, anhydrous (dry) and aprotic solvents are essential for a successful synthesis. Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used as they can solvate and stabilize the Grignard reagent through Lewis acid-base interactions.[2]

Q3: Which solvents are recommended for the synthesis of this compound?

A3: Anhydrous ethereal solvents are highly recommended. Tetrahydrofuran (THF) is often the preferred solvent and has been shown to produce high yields of this compound.[1][4] Diethyl ether is another suitable option. The polarity and coordinating ability of the solvent can influence the reaction rate and product yield.

Q4: Can non-ethereal solvents be used for this synthesis?

A4: While ethereal solvents are ideal, some studies have explored the use of non-donating solvents like toluene (B28343) in combination with a coordinating solvent for Grignard reactions. However, using a non-polar, non-coordinating solvent alone is generally not recommended as it may lead to poor solubility and stability of the Grignard reagent, resulting in lower yields and the formation of side products.

Data Presentation: Impact of Solvent on Reaction Yield

The following table summarizes the reported yields for the synthesis of this compound and similar alkynylation reactions in different solvents.

SolventProduct Yield (%)Reaction TimeNotes
Tetrahydrofuran (THF)86 - 100%[1]6 - 20 hoursGenerally considered the optimal solvent, providing high yields and good reaction control.[1]
Diethyl Ether (Et₂O)Good (qualitative)Not specifiedA suitable alternative to THF, though potentially with slightly lower yields due to differences in solvating ability.
TolueneLow (qualitative)Not specifiedNot ideal as a primary solvent due to its non-polar and non-coordinating nature. Often used in combination with ethereal solvents.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Product Yield Presence of moisture in the solvent or glassware: Grignard reagents are extremely sensitive to water.Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents. It is crucial that all reagents and equipment are completely dry.[5]
Improper solvent choice: Use of a protic or non-coordinating solvent.Use an anhydrous ethereal solvent such as THF or diethyl ether.[2]
Inactive magnesium: The surface of the magnesium turnings may be oxidized.Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
Formation of Side Products Reaction with atmospheric carbon dioxide: Grignard reagents can react with CO₂ to form carboxylic acids after workup.Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
Wurtz coupling: Reaction of the Grignard reagent with unreacted alkyl halide.This is less of a concern in this specific synthesis but can be minimized by slow addition of the alkyl halide during Grignard reagent formation.
Enolization of benzaldehyde: The Grignard reagent can act as a base and deprotonate the aldehyde.This is more likely with sterically hindered ketones but can be minimized by using appropriate reaction conditions, such as low temperatures.
Difficulty in Initiating the Grignard Reaction Poor quality of magnesium or alkyl halide. Use fresh, high-quality reagents.
Solvent is not effectively solvating the Grignard reagent. While both THF and diethyl ether are effective, THF is a superior solvent for Grignard reagents due to its better solvating capabilities.[6]

Experimental Protocols

Synthesis of this compound in Tetrahydrofuran (THF)

This protocol is adapted from a literature procedure with a reported yield of 86%.[1][4]

Materials:

  • Magnesium turnings (518 mg, 28.3 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Iodine (a small crystal)

  • n-Butyl chloride (2.23 mL, 28.3 mmol)

  • Acetylene (B1199291) gas

  • Benzaldehyde (1.0 g, 9.4 mmol)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Petroleum ether

Procedure:

  • Place the magnesium turnings in a pre-flame-dried, two-necked, round-bottomed flask equipped with a reflux condenser and under an argon atmosphere.

  • Add 30 mL of anhydrous THF and a small crystal of iodine.

  • Add a portion of the n-butyl chloride dropwise and reflux the mixture to initiate the Grignard reagent formation.

  • Once the reaction has started, add the remaining n-butyl chloride and continue stirring at room temperature until all the magnesium is consumed.

  • Cool the reaction mixture to 0°C and bubble acetylene gas through it for 15 minutes.

  • Add a solution of benzaldehyde (1.0 g in 20 mL of anhydrous THF) at 0°C and stir for 6 hours.

  • Quench the reaction with a saturated aqueous ammonium chloride solution.

  • Dilute with water and extract with ethyl acetate.

  • Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography (10% ethyl acetate in petroleum ether) to obtain this compound as a pale yellow oil (1.08 g, 86% yield).[1][4]

Synthesis of a Phenylpropargyl Alcohol in Diethyl Ether (Adapted Protocol)

This is an adapted general procedure for a Grignard reaction in diethyl ether.

Materials:

  • Magnesium turnings

  • Anhydrous Diethyl Ether

  • Ethyl bromide

  • Phenylacetylene

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Hexanes (for purification)

Procedure:

  • Set up a flame-dried apparatus under a nitrogen atmosphere.

  • Prepare the ethynylmagnesium bromide Grignard reagent by reacting ethylmagnesium bromide (formed from magnesium and ethyl bromide in anhydrous diethyl ether) with phenylacetylene.

  • Slowly add a solution of benzaldehyde in anhydrous diethyl ether to the Grignard reagent solution at a low temperature (e.g., 0°C).

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitoring by TLC is recommended).

  • Quench the reaction by carefully adding a saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product, for example, by recrystallization from hexanes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_reaction Alkynylation Reaction cluster_workup Workup and Purification start Flame-dry glassware under inert atmosphere reagents Add anhydrous solvent (THF or Diethyl Ether) and Magnesium start->reagents initiation Initiate reaction with a small amount of alkyl halide reagents->initiation addition Slowly add remaining alkyl halide initiation->addition acetylene Introduce acetylene source addition->acetylene benzaldehyde_add Add Benzaldehyde solution acetylene->benzaldehyde_add stir Stir at controlled temperature benzaldehyde_add->stir quench Quench with saturated NH4Cl (aq) stir->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry purify Purify by column chromatography or recrystallization dry->purify end Isolated this compound purify->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low or No Product Yield? check_moisture Check for moisture in reagents and glassware start->check_moisture Yes check_solvent Verify use of anhydrous ethereal solvent (THF/Et2O) check_moisture->check_solvent solution_dry Solution: Thoroughly dry all equipment and use anhydrous solvents check_moisture->solution_dry check_mg Check for magnesium activation check_solvent->check_mg solution_solvent Solution: Use THF or Diethyl Ether check_solvent->solution_solvent solution_mg Solution: Activate Mg with iodine or 1,2-dibromoethane check_mg->solution_mg end Successful Synthesis solution_dry->end solution_solvent->end solution_mg->end

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Phenyl-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-phenyl-2-propyn-1-ol and structurally related compounds. The information presented herein is intended to aid in the structural elucidation and quality control of this important synthetic intermediate. All quantitative data is summarized in clear, tabular formats, and detailed experimental protocols are provided.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound and three comparable molecules: 3-phenyl-2-propyn-1-ol, propargyl alcohol, and benzaldehyde. These alternatives were chosen to highlight the influence of the phenyl group and the position of the hydroxyl and alkynyl functionalities on the NMR spectra.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-1'~2.65d~2.2
H-3~5.50d~2.2
Phenyl-H~7.30-7.60m-
OHVariables-
3-Phenyl-2-propyn-1-ol H-1~4.35s-
Phenyl-H~7.25-7.45m-
OHVariables-
Propargyl Alcohol H-1~4.29d2.4
H-3~2.50t2.4
OHVariables-
Benzaldehyde Aldehydic-H~9.99s-
Phenyl-H (ortho)~7.87d~7.6
Phenyl-H (meta)~7.54t~7.6
Phenyl-H (para)~7.63t~7.6

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbonChemical Shift (δ, ppm)
This compound C-1'~74.5
C-2'~83.5
C-3~64.5
C-ipso~140.0
C-ortho~126.5
C-meta~128.5
C-para~128.0
3-Phenyl-2-propyn-1-ol C-1~51.5
C-2~85.0
C-3~86.5
C-ipso~122.0
C-ortho/meta/para~128.0-132.0
Propargyl Alcohol C-1~50.5
C-2~82.0
C-3~73.0
Benzaldehyde C=O~192.3
C-ipso~136.4
C-ortho~129.7
C-meta~129.0
C-para~134.4

Experimental Protocols

Sample Preparation for NMR Spectroscopy

A standardized protocol for sample preparation is crucial for obtaining high-quality and reproducible NMR spectra.

  • Sample Weighing: Accurately weigh 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial. For liquid samples, use a micropipette to transfer an appropriate volume (approximately 10-20 µL for ¹H NMR).

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. The choice of solvent should be based on the sample's solubility and its chemical shift to avoid signal overlap.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Operation

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a standard Fourier-transform NMR spectrometer. Specific parameters may vary depending on the instrument and the sample.

  • Instrument Login and Sample Insertion: Log in to the spectrometer software and carefully insert the NMR tube into the spinner turbine, ensuring the correct depth. Place the sample into the magnet.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium (B1214612) signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Load a standard ¹H acquisition parameter set.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Set the number of scans (typically 8-16 for a moderately concentrated sample).

    • Set the relaxation delay (e.g., 1-2 seconds).

    • Acquire the spectrum.

  • ¹³C NMR Acquisition:

    • Load a standard ¹³C acquisition parameter set with proton decoupling.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • Set the number of scans (typically 64 or more, depending on the sample concentration).

    • Set the relaxation delay (e.g., 2-5 seconds).

    • Acquire the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction to ensure a flat baseline.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Pick the peaks to determine their chemical shifts.

Visualizing the Structure and Key NMR Signals of this compound

The following diagram illustrates the chemical structure of this compound and highlights the key proton and carbon atoms and their corresponding approximate chemical shifts.

Caption: Structure of this compound with key NMR assignments.

Interpreting the Mass Spectrum of 1-Phenyl-2-propyn-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, mass spectrometry is a cornerstone technique for molecular identification and structural elucidation. This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of 1-Phenyl-2-propyn-1-ol, a valuable synthetic intermediate. To provide a comprehensive understanding, its fragmentation pattern is compared with two structurally related isomers: 3-Phenyl-2-propyn-1-ol and 1-Phenyl-2-propanol.

Comparison of Mass Spectra

The mass spectra of this compound and its isomers, while all having a molecular weight of approximately 132 g/mol , exhibit distinct fragmentation patterns that allow for their differentiation. The following table summarizes the key fragments and their relative intensities observed in the electron ionization mass spectra of these compounds.

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z) and their Relative Intensities
This compound 132 (M+)105131 (M-1), 103, 77, 51
3-Phenyl-2-propyn-1-ol 132 (M+)115131 (M-1), 91, 77, 65, 51
1-Phenyl-2-propanol 136 (M+)91121 (M-15), 107, 77, 43

Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization is primarily driven by the stability of the resulting carbocations. The molecular ion (m/z 132) is formed by the loss of an electron. The base peak at m/z 105 is attributed to the formation of the stable benzoyl cation, resulting from the cleavage of the C-C bond adjacent to the phenyl group and the hydroxyl-bearing carbon. Another significant fragment at m/z 77 corresponds to the phenyl cation. The peak at m/z 51 is characteristic of the further fragmentation of the phenyl ring.

fragmentation_pathway M This compound (m/z = 132) F105 [C6H5CO]+ (m/z = 105) Base Peak M->F105 - C2H3O F77 [C6H5]+ (m/z = 77) F105->F77 - CO F51 [C4H3]+ (m/z = 51) F77->F51 - C2H2 experimental_workflow cluster_instrument Mass Spectrometer IonSource Ion Source (Electron Ionization) MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Ion Acceleration Detector Detector (Electron Multiplier) MassAnalyzer->Detector Ion Separation Data Data Acquisition & Analysis Detector->Data Sample Sample Introduction Sample->IonSource

A Comparative Guide to Catalysts for the Enantioselective Synthesis of Propargyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of propargyl alcohols is a cornerstone of modern organic chemistry, providing chiral building blocks for the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. The development of efficient and highly selective catalysts for the addition of terminal alkynes to aldehydes is central to this endeavor. This guide provides a comparative overview of prominent catalytic systems, presenting their performance data, detailed experimental protocols, and visual representations of the underlying processes to aid researchers in selecting the optimal catalyst for their synthetic needs.

Performance Comparison of Catalytic Systems

The choice of catalyst is critical in achieving high yield and enantioselectivity in the synthesis of propargyl alcohols. Below is a summary of the performance of several leading catalytic systems with representative substrates. The data highlights the strengths of each catalyst class, from the operationally simple and robust zinc-based systems to the highly effective copper and titanium complexes and versatile organocatalysts.

Catalyst SystemChiral Ligand/AdditiveAldehyde SubstrateAlkyne SubstrateYield (%)ee (%)Reference
Zinc-based
Zn(OTf)₂(+)-N-MethylephedrineCyclohexanecarboxaldehydePhenylacetylene8599[1]
Zn(OTf)₂(+)-N-MethylephedrineBenzaldehyde1-Octyne8197[2]
Et₂Zn(S)-BINOL / HMPABenzaldehydePhenylacetylene9596[3]
Copper-based
CuOt-BuProlinol-derived hydroxyaminophosphineBenzaldehydePhenylacetylene9997 (er 98.5:1.5)[4]
CuI(S,S,Ra)-UCD-PhimN-Cbz-quinolonePhenylacetylene6084[5]
Titanium-based
Ti(OiPr)₄(S)-BINOLBenzaldehydePhenylacetylene98>99[6]
Ti(OiPr)₄(R)-H₈-BINOLVarious aldehydesTriaryl aluminumup to 91up to 97[7][8]
Organocatalyst
Chiral Diol(S)-Br₂-BINOLAcetophenoneAllenylboronic ester9590[9]

Visualizing the Process: Experimental Workflow and Catalytic Cycle

To better understand the practical and mechanistic aspects of this transformation, the following diagrams illustrate a general workflow for a comparative catalyst study and a representative catalytic cycle.

G Diagram 1: General Experimental Workflow p1 Prepare chiral ligand solution r1 Combine ligand and metal salt/reagent under inert atmosphere p1->r1 p2 Prepare metal salt/organometallic reagent solution p2->r1 p3 Prepare aldehyde and alkyne substrates r2 Add aldehyde and alkyne substrates p3->r2 r1->r2 r3 Stir at specified temperature for a set time r2->r3 a1 Quench reaction r3->a1 a2 Purify product (e.g., column chromatography) a1->a2 a3 Determine yield a2->a3 a4 Determine enantiomeric excess (e.g., chiral HPLC) a2->a4

Diagram 1: General Experimental Workflow for Catalyst Comparison.

G Diagram 2: Representative Catalytic Cycle catalyst Chiral Metal-Ligand Complex (e.g., Zn-N-Methylephedrine) intermediate1 Metal Acetylide Complex catalyst->intermediate1 + Alkyne - H⁺ alkyne Terminal Alkyne aldehyde Aldehyde product Chiral Propargyl Alcohol intermediate2 Coordinated Aldehyde Complex intermediate1->intermediate2 + Aldehyde intermediate3 Alkoxide Product Complex intermediate2->intermediate3 C-C Bond Formation (Enantioselective Step) intermediate3->catalyst Catalyst Regeneration intermediate3->product Work-up (H₂O)

Diagram 2: Representative Catalytic Cycle for Zinc-Catalyzed Alkynylation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of these catalytic systems. Below is a representative procedure for the widely used zinc-catalyzed enantioselective addition of a terminal alkyne to an aldehyde.

Representative Protocol: Zinc-Catalyzed Enantioselective Alkynylation using (+)-N-Methylephedrine

This protocol is adapted from the work of Carreira and coworkers and is known for its operational simplicity and high enantioselectivity.[1][2]

Materials:

  • Zinc triflate (Zn(OTf)₂)

  • (+)-N-Methylephedrine

  • Triethylamine (B128534) (Et₃N)

  • Aldehyde (e.g., cyclohexanecarboxaldehyde)

  • Terminal alkyne (e.g., phenylacetylene)

  • Anhydrous toluene (B28343)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware, dried in an oven before use

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Catalyst Preparation:

    • To an oven-dried flask under an inert atmosphere, add zinc triflate (0.1 eq) and (+)-N-methylephedrine (0.12 eq).

    • Add anhydrous toluene (to make a 0.1 M solution with respect to the aldehyde).

    • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup:

    • To the catalyst solution, add the aldehyde (1.0 eq) and the terminal alkyne (1.5 eq) sequentially via syringe.

    • Finally, add triethylamine (1.5 eq) dropwise to the reaction mixture.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature (23 °C).

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure propargyl alcohol.

  • Analysis:

    • Determine the yield of the isolated product.

    • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis, comparing the retention times with a racemic sample.

This guide provides a foundational understanding of the key catalytic systems for the enantioselective synthesis of propargyl alcohols. Researchers are encouraged to consult the primary literature for specific substrate scopes and further optimization of reaction conditions.

References

A Comparative Guide to the Kinetic Analysis of Reactions Involving 1-Phenyl-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the kinetic analysis of reactions involving chiral molecules like 1-Phenyl-2-propyn-1-ol is fundamental for optimizing synthetic routes and understanding enzymatic processes. This guide provides a detailed comparison of catalytic performance in the kinetic resolution of (±)-1-Phenyl-2-propyn-1-ol, supported by experimental data and protocols.

Performance Comparison of Lipase (B570770) Catalysts in the Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol

The enzymatic kinetic resolution of (±)-1-Phenyl-2-propyn-1-ol via transesterification with vinyl acetate (B1210297) is a key method for obtaining its enantiomerically pure forms. A comparative study of various microbial lipases under both conventional heating and microwave irradiation reveals significant differences in their catalytic efficiency.

The data presented below is from a study on the microwave-assisted enzymatic kinetic resolution of (±)-1-Phenyl-2-propyn-1-ol. The initial rates of reaction for various lipases were determined to identify the most effective catalyst for this transformation.

Catalyst (Lipase)Source OrganismInitial Rate (mol/L·min)Conversion (%)Enantiomeric Excess of Substrate (ee_s, %)
Novozym 435Candida antarctica0.001848.7893.25
Lipozyme TL IMThermomyces lanuginosus0.001135.265.8
Lipozyme RM IMRhizomucor miehei0.000828.548.3
Pseudomonas cepacia LipasePseudomonas cepacia0.001542.178.5
Candida rugosa LipaseCandida rugosa0.000518.930.2

Note: The reaction conditions for the data above were: 0.001 mol of (±)-1-Phenyl-2-propyn-1-ol, 0.001 mol of vinyl acetate, 10 mg of lipase in 15 cm³ of n-hexane at 60°C under microwave irradiation. The initial rate under microwave irradiation for Novozym 435 was found to be 1.28 times higher than under conventional heating.[1]

From the comparative data, Novozym 435, a lipase from Candida antarctica immobilized on acrylic resin, demonstrates superior performance in the kinetic resolution of (±)-1-Phenyl-2-propyn-1-ol, exhibiting the highest initial reaction rate, conversion, and enantioselectivity.[1]

Experimental Protocols

A detailed methodology for the kinetic analysis of the lipase-catalyzed resolution of (±)-1-Phenyl-2-propyn-1-ol is provided below. This protocol is based on the study by Devendran et al.[1]

General Procedure for Kinetic Resolution
  • Reaction Setup: In a 25 mL sealed glass bioreactor, a solution of 40–400 mM (R,S)-1-phenylethanol in n-hexane is prepared.

  • Addition of Reagents: To the reaction mixture, 120–1200 mM of vinyl acetate and 2–22 mg/mL of the biocatalyst (lipase) are added.

  • Reaction Conditions: The reaction is carried out at a temperature range of 20–60 °C with a stirring rate of 50–400 rpm for a duration of 5–120 minutes.

  • Sample Analysis: Samples are withdrawn at regular intervals and analyzed using High-Performance Liquid Chromatography (HPLC) with a Chiralcel OB column to determine the concentrations of the enantiomers.

HPLC Analysis Conditions
ParameterCondition
Column Chiralcel OB (Daicel Chemical, Japan)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the screening of lipases and the optimization of reaction conditions for the kinetic resolution of (±)-1-Phenyl-2-propyn-1-ol.

G Experimental Workflow for Kinetic Resolution cluster_prep Preparation cluster_screening Lipase Screening cluster_reaction Reaction cluster_analysis Analysis racemate Racemic this compound reaction_setup Reaction Setup in Bioreactor racemate->reaction_setup acyl_donor Acyl Donor (Vinyl Acetate) acyl_donor->reaction_setup solvent Solvent (n-Hexane) solvent->reaction_setup lipase1 Lipase 1 (e.g., Novozym 435) lipase1->reaction_setup lipase2 Lipase 2 (e.g., PCL) lipase2->reaction_setup lipase3 Lipase 3 (e.g., CRL) lipase3->reaction_setup agitation Agitation & Temperature Control reaction_setup->agitation sampling Time-course Sampling agitation->sampling hplc Chiral HPLC Analysis sampling->hplc data_analysis Data Analysis (Conversion, ee, E-value) hplc->data_analysis

Caption: A generalized workflow for the comparative study of lipases in kinetic resolution.

Reaction Mechanism: Ping-Pong Bi-Bi with Dead-End Inhibition

The lipase-catalyzed transesterification of this compound with vinyl acetate follows a Ping-Pong Bi-Bi mechanism with dead-end inhibition by the alcohol substrate. The diagram below illustrates this catalytic cycle.

G Ping-Pong Bi-Bi Mechanism with Dead-End Alcohol Inhibition E E (Lipase) EA E-Vinyl Acetate E->EA + Vinyl Acetate dead_end E-Alcohol (Dead-End Complex) E->dead_end + this compound F F (Acyl-Enzyme) EA->F - Acetic Acid FP F-Acetate F->FP + this compound FP->E - Product (Ester) EB E-Alcohol EQB E-Product-Alcohol

Caption: Proposed catalytic cycle for the lipase-catalyzed transesterification.

Conclusion

The kinetic analysis of reactions involving this compound is crucial for the development of efficient stereoselective syntheses. The data clearly indicates that Novozym 435 is a highly effective catalyst for the kinetic resolution of this substrate. The provided experimental protocol and mechanistic diagrams offer a solid foundation for researchers to conduct further studies in this area. While this guide provides a comparison of catalysts for this compound, a direct kinetic comparison with other structurally related secondary alcohols under identical conditions would be a valuable area for future research to fully elucidate its reactivity profile.

References

Comparative Guide to the HPLC Purity Validation of 1-Phenyl-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Phenyl-2-propyn-1-ol purity from various commercial sources, supported by a detailed experimental protocol for High-Performance Liquid Chromatography (HPLC) analysis. The data presented herein is crucial for ensuring the quality and consistency of starting materials in research and development.

Purity Comparison of Commercially Available this compound

The purity of this compound can vary between suppliers. The following table summarizes the advertised purity of this compound from several vendors, highlighting the analytical method used for determination. It is important to note that the actual purity of a specific lot may differ, and independent verification is always recommended.

SupplierStated PurityAnalytical Method
Supplier A≥99.0% (sum of enantiomers)Gas Chromatography (GC)
Supplier B>98.0%Gas Chromatography (GC)
Supplier C98%Not Specified
Supplier D≥95.0%High-Performance Liquid Chromatography (HPLC)[1]

Experimental Protocol: Purity Determination by Reverse-Phase HPLC

This section details a robust reverse-phase HPLC method for the purity validation of this compound and the separation of potential process-related impurities, such as benzaldehyde (B42025).

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.

  • Mobile Phase A: Water (HPLC grade)

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

  • Standard: this compound reference standard of known purity.

  • Impurity Standard: Benzaldehyde reference standard.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Water (A) and Acetonitrile (B)
Gradient Program 0-5 min: 40% B; 5-15 min: 40-80% B; 15-20 min: 80% B; 20-21 min: 80-40% B; 21-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the sample diluent to a final concentration of approximately 0.5 mg/mL.

  • Impurity Stock Solution: Accurately weigh and dissolve the benzaldehyde reference standard in the sample diluent to a final concentration of approximately 0.5 mg/mL.

  • Spiked Sample Solution: Prepare a solution of the this compound sample at approximately 0.5 mg/mL and spike it with a small, known amount of the benzaldehyde stock solution to confirm peak identification and resolution.

  • Sample Solution: Accurately weigh and dissolve the this compound sample to be tested in the sample diluent to a final concentration of approximately 0.5 mg/mL.

Analysis and Data Interpretation:

Inject the prepared solutions into the HPLC system. The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent front).

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

The method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.

Workflow for HPLC Purity Validation

The following diagram illustrates the logical workflow for the validation of this compound purity by HPLC.

HPLC_Validation_Workflow A Sample and Standard Preparation C Method Development and Optimization A->C B HPLC System Setup (Column, Mobile Phase, etc.) B->C D System Suitability Test (SST) C->D Final Method E Sample Analysis D->E SST Passed F Data Acquisition and Processing E->F G Purity Calculation and Reporting F->G

Caption: HPLC Purity Validation Workflow.

Signaling Pathway of Analysis Logic

The decision-making process and logical flow of the analytical procedure are critical for obtaining reliable results. The following diagram outlines this logical pathway.

Analysis_Logic start Start Analysis prep Prepare Mobile Phase and Samples start->prep equilibrate Equilibrate HPLC System prep->equilibrate inject_std Inject Standard equilibrate->inject_std check_rt Check Retention Time and Peak Shape inject_std->check_rt inject_sample Inject Sample check_rt->inject_sample Acceptable adjust Adjust Method Parameters check_rt->adjust Not Acceptable integrate Integrate Peaks inject_sample->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report adjust->equilibrate

Caption: Logical Flow of the HPLC Analysis.

References

A Comparative Guide to the Reactivity of 1-Phenyl-2-propyn-1-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1-Phenyl-2-propyn-1-ol and its derivatives. The reactivity of these compounds is pivotal in various synthetic transformations, including oxidation, reduction, rearrangement, and coupling reactions. Understanding the influence of substituents on the phenyl ring is crucial for predicting reaction outcomes and designing efficient synthetic routes in drug discovery and materials science.

Reactivity Overview

This compound is a versatile building block possessing a secondary propargylic alcohol moiety. This functionality allows for a rich and diverse range of chemical transformations. The phenyl group and the terminal alkyne are key to its reactivity, which can be modulated by introducing electron-donating or electron-withdrawing groups on the aromatic ring.

Comparative Reactivity Data

The following sections present a comparative analysis of the reactivity of this compound and its derivatives in several key chemical transformations.

Oxidation to Ynones

The oxidation of this compound and its derivatives provides access to valuable α,β-alkynyl ketones (ynones). The efficiency of this transformation is influenced by the choice of oxidizing agent and the electronic nature of the substituent on the phenyl group.

SubstrateOxidizing AgentSolventTime (h)Yield (%)
This compoundJones ReagentAcetone (B3395972)-90[1][2]
This compoundTEMPO/Ca(OCl)₂CH₂Cl₂-High
Substituted Propargyl AlcoholsFe(NO₃)₃·9H₂O/TEMPO/NaClToluene-Good to Excellent

Data for specific substituted derivatives under identical conditions is limited in the reviewed literature. However, it is generally understood that electron-rich phenyl groups may be more susceptible to over-oxidation or side reactions depending on the oxidant used.

Reduction of the Alkyne Moiety

The reduction of the carbon-carbon triple bond in this compound derivatives can lead to either the corresponding (Z)- or (E)-allylic alcohol, or the fully saturated alcohol, depending on the chosen reducing agent and reaction conditions.

SubstrateReducing Agent/CatalystProductYield (%)
1-Phenyl-1,2-propanedione (B147261) (related structure)Baker's Yeast(1R,2S)-1-Phenyl-1,2-propanediol89.59[3][4]
Propargyl Alcohol DerivativeH₂/Pd/CaCO₃cis-Allylic Alcohol86[5]
Propargyl Alcohol DerivativeCrabtree's CatalystSaturated Alcohol-
Meyer-Schuster Rearrangement

The acid-catalyzed Meyer-Schuster rearrangement of this compound and its derivatives yields α,β-unsaturated carbonyl compounds. For terminal propargyl alcohols like this compound, this rearrangement typically produces α,β-unsaturated aldehydes. The reaction is sensitive to the catalyst and solvent system.[6][7]

SubstrateCatalystSolventConversion (%) (30 min)
This compoundNHC-Au-OTfToluene~95
This compoundNHC-Au-OTfDioxane~90
This compoundNHC-Au-OTfDMSO0

The reactivity in the gold-catalyzed Meyer-Schuster rearrangement is highly dependent on the solvent and the counter-ion of the gold catalyst.

Sonogashira Coupling

The terminal alkyne of this compound and its derivatives can participate in palladium-catalyzed Sonogashira cross-coupling reactions with aryl or vinyl halides. This reaction is a powerful tool for the formation of carbon-carbon bonds.[8][9][10][11] The reactivity is influenced by the electronic properties of the coupling partners.

Aryl Halide SubstituentAlkyneCatalyst SystemYield (%)
Electron-richPhenylacetylenePd-basedHigh
Electron-poorPhenylacetylenePd-basedGenerally Good
Electron-rich (e.g., 4-iodoanisole)2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂/CuI-
Electron-poor (e.g., 1-iodo-4-nitrobenzene)2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂/CuI-

While general trends suggest that both electron-rich and electron-poor aryl halides can be efficiently coupled, specific comparative yields for the coupling of a series of substituted 1-phenyl-2-propyn-1-ols under identical conditions are not well-documented in a single study.[12][13]

Experimental Protocols

General Procedure for the Synthesis of this compound Derivatives

Substituted this compound derivatives can be synthesized from the corresponding substituted benzaldehyde (B42025) and a source of acetylene (B1199291).

Example: Synthesis of (±)-1-Phenyl-2-propyn-1-ol [7][14]

  • Grignard Reagent Formation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, place magnesium turnings. Add anhydrous tetrahydrofuran (B95107) (THF) and a crystal of iodine. Add a portion of n-butyl chloride dropwise and reflux the mixture until the Grignard reagent formation initiates. Add the remaining n-butyl chloride and continue stirring at room temperature until the magnesium is consumed.

  • Acetylene Addition: Cool the reaction mixture to 0°C and bubble acetylene gas through the solution for 15 minutes.

  • Reaction with Benzaldehyde: Add a solution of benzaldehyde in THF dropwise at 0°C and stir for 6 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride, dilute with water, and extract with ethyl acetate.

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate, concentrate, and purify by silica (B1680970) gel column chromatography.

Oxidation of this compound to 1-Phenyl-2-propyn-1-one

Using Jones Reagent [1][2]

  • Dissolve this compound in acetone and cool the solution in an ice bath.

  • Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with stirring.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction with isopropanol.

  • Filter the mixture and concentrate the filtrate.

  • Extract the product with an organic solvent, wash, dry, and purify by chromatography to yield the desired ynone.

Sonogashira Coupling of a Substituted Aryl Halide with a Derivative

General Procedure [15]

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI).

  • Add an anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine).

  • Stir the mixture at room temperature for a short period.

  • Add the terminal alkyne (e.g., a this compound derivative) via syringe.

  • Heat the reaction mixture as required and monitor its progress by TLC.

  • Upon completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Wash the filtrate with aqueous solutions, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Workflows

Meyer-Schuster Rearrangement Pathway

Meyer_Schuster_Rearrangement Propargyl_Alcohol This compound Protonation Protonation of -OH group Propargyl_Alcohol->Protonation H+ Protonated_Alcohol Protonated Alcohol Protonation->Protonated_Alcohol Rearrangement 1,3-Hydride Shift Protonated_Alcohol->Rearrangement Allenyl_Intermediate Allenyl Intermediate Rearrangement->Allenyl_Intermediate Tautomerization Keto-Enol Tautomerization Allenyl_Intermediate->Tautomerization Unsaturated_Aldehyde α,β-Unsaturated Aldehyde (Cinnamaldehyde) Tautomerization->Unsaturated_Aldehyde Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Aryl Halide Terminal Alkyne Pd Catalyst CuI Base Mixing Combine Reagents and Solvent Reagents->Mixing Solvent Anhydrous Solvent (e.g., THF) Solvent->Mixing Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Inert_Atmosphere->Mixing Heating Heat to Reaction Temperature Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Aqueous Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Pure Product Chromatography->Product

References

A Comparative Guide to Chiral Propargyl Alcohols in Asymmetric Synthesis: Focus on 1-Phenyl-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral propargyl alcohols are invaluable building blocks in modern organic synthesis, serving as precursors to a wide array of complex molecules, including pharmaceuticals and natural products. Their utility stems from the presence of a stereogenic center bearing a hydroxyl group and a reactive alkyne moiety, which can be elaborated through various transformations. This guide provides a comparative analysis of 1-Phenyl-2-propyn-1-ol, a key member of this class, and its alternatives, supported by experimental data to inform substrate selection in asymmetric synthesis.

Certificate of Analysis: this compound

A thorough understanding of a reagent's quality is paramount for reproducible and reliable experimental outcomes. The Certificate of Analysis (CoA) for this compound typically outlines the following specifications:

ParameterSpecification (Racemic)Specification ((R)-Enantiomer)
Chemical Name This compound(R)-1-Phenyl-2-propyn-1-ol
CAS Number 4187-87-561317-73-5
Molecular Formula C₉H₈OC₉H₈O
Molecular Weight 132.16 g/mol 132.16 g/mol
Appearance Colorless to light orange/yellow liquid or powder/lumpLiquid
Purity (Assay) ≥98% (GC)[1]≥99.0% (sum of enantiomers, GC)
Melting Point 22-23 °C (lit.)[2]N/A
Boiling Point 135-136 °C/13 mmHg (lit.)[2]N/A
Density 1.087 g/mL at 25 °C (lit.)[2]1.067 g/mL at 20 °C (lit.)
Refractive Index n20/D 1.549 (lit.)[2]n20/D 1.551
Optical Purity N/AEnantiomeric ratio: ≥96:4 (HPLC)
Optical Activity N/A[α]20/D −28±2°, c = 3.2% in chloroform

Performance Comparison in Asymmetric Synthesis

The true measure of a chiral propargyl alcohol's utility lies in its performance in stereoselective reactions. A key application is the enantioselective addition of terminal alkynes to aldehydes, a powerful method for constructing chiral secondary propargylic alcohols. The choice of the propargyl alcohol can significantly influence the yield and enantioselectivity of these reactions.

While direct, side-by-side comparative studies are limited, the literature provides valuable data on the performance of various chiral propargyl alcohols and related systems in asymmetric alkynylations. This allows for an indirect comparison of their potential efficacy.

Table 1: Performance of Chiral Catalytic Systems in the Asymmetric Alkynylation of Aldehydes

AlkyneAldehydeChiral Ligand/CatalystYield (%)Enantiomeric Excess (ee, %)Reference
PhenylacetyleneBenzaldehyde(S,S)-ProPhenol/Me₂ZnHighHigh[3]
TMS-acetylene(E)-Cinnamaldehyde(S,S)-ProPhenol/Me₂ZnHigh91[3]
Various Terminal AlkynesVarious AldehydesIn(III)/BINOLHighHigh[4]
Various Terminal AlkynesVarious AldehydesZn(OTf)₂/(+)-N-methyl ephedrineHighup to 99[5]
AlkynylzincsVarious AldehydesBINOL/Ti(O-i-Pr)₄High>92[6]

Note: This table showcases the performance of different catalytic systems for the synthesis of chiral propargylic alcohols. The choice of catalyst and reaction conditions is crucial for achieving high yield and enantioselectivity.

Alternative Chiral Propargyl Alcohols

Several alternatives to this compound are available to researchers, each offering potentially different steric and electronic properties that can influence reactivity and selectivity.

  • 1-(4-Chlorophenyl)-2-propyn-1-ol: The electron-withdrawing chloro group on the phenyl ring can alter the electronic properties of the molecule, potentially affecting its reactivity in certain transformations.

  • Prop-2-yn-1-ol (Propargyl Alcohol): The simplest propargyl alcohol, it is a versatile building block and often used as a starting material for more complex derivatives.[7][8][9]

  • Other Aryl-Substituted Propargyl Alcohols: A wide variety of aryl-substituted propargyl alcohols can be synthesized, allowing for fine-tuning of steric and electronic properties to optimize a specific reaction.

The selection of the appropriate chiral propargyl alcohol will depend on the specific synthetic target and the reaction conditions being employed.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for success in the laboratory. Below are representative procedures for the synthesis and application of chiral propargyl alcohols.

General Experimental Workflow for Asymmetric Alkynylation

G General Workflow for Asymmetric Alkynylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis reagents Prepare Anhydrous Solvent and Purify Reagents catalyst Prepare Chiral Catalyst Solution reagents->catalyst Dissolve catalyst setup Set up Inert Atmosphere Reaction (e.g., Schlenk line) addition Add Aldehyde, Alkyne, and Catalyst Solution setup->addition stir Stir at Controlled Temperature addition->stir quench Quench Reaction stir->quench After reaction completion extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize ee_det Determine Enantiomeric Excess (Chiral HPLC or GC) characterize->ee_det G Decision Tree for Selecting a Chiral Propargyl Alcohol Strategy cluster_considerations Key Considerations cluster_strategies Synthetic Strategies cluster_outcomes Outcomes start Define Synthetic Target and Desired Stereochemistry availability Commercial Availability of Enantiopure Starting Material start->availability lit_data Availability of Precedent for Similar Transformations start->lit_data functional_groups Functional Group Tolerance of the Reaction start->functional_groups direct_use Direct Use of Commercially Available (R)- or (S)-1-Phenyl-2-propyn-1-ol availability->direct_use Readily Available asymmetric_synthesis Asymmetric Synthesis from Prochiral Starting Materials availability->asymmetric_synthesis Not Available or Requires Modification lit_data->direct_use Strong Precedent lit_data->asymmetric_synthesis Limited Precedent functional_groups->asymmetric_synthesis Requires a Robust Catalytic System high_ee High Enantiomeric Excess and Predictable Outcome direct_use->high_ee resolution Resolution of a Racemic Mixture asymmetric_synthesis->resolution If ee is not optimal tunable Access to a Wider Range of Structurally Diverse Alcohols asymmetric_synthesis->tunable cost_effective Potentially More Cost-Effective for Large-Scale Synthesis resolution->cost_effective

References

A Comparative Guide to the Applications of 1-Phenyl-2-propyn-1-ol in Chemical Synthesis and Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Phenyl-2-propyn-1-ol, a versatile propargyl alcohol, serves as a crucial building block in a variety of chemical transformations and finds application as a corrosion inhibitor. This guide provides a comparative analysis of its performance against common alternatives in key applications, supported by experimental data and detailed protocols to inform methodological choices in research and development.

Section 1: Application in Heterocyclic Synthesis - The Formation of Pyrazoles

The synthesis of pyrazoles, a class of heterocyclic compounds with significant pharmacological interest, represents a key application of this compound. The [3+2] cycloaddition reaction between a terminal alkyne and a diazo compound is a common route to substituted pyrazoles. In this context, the performance of this compound can be compared with other terminal alkynes.

While direct head-to-head comparative studies with extensive quantitative data are not abundant in the literature, the selection of the alkyne substrate is known to influence reaction yields and regioselectivity. Generally, terminal alkynes with electron-withdrawing or electron-donating groups can be employed, and the choice often depends on the desired substitution pattern of the resulting pyrazole (B372694).

Conceptual Comparison of Alkynes in Pyrazole Synthesis:

Alkyne AlternativeStructural Difference from this compoundExpected Influence on Reactivity
Phenylacetylene Lacks the hydroxyl group.The absence of the hydroxyl group may alter the electronic properties and steric hindrance around the alkyne, potentially affecting reaction rates and regioselectivity.
1-Hexyne Phenyl group is replaced by a butyl group.The electronic effect of the butyl group is significantly different from the phenyl group, which can influence the electron density of the triple bond and, consequently, the reaction outcome.
Propargyl alcohol Phenyl group is replaced by a hydrogen atom.As the simplest propargyl alcohol, it is less sterically hindered, which might lead to faster reaction rates in some cases.

Experimental Protocol: General Synthesis of 1,3,5-Trisubstituted Pyrazoles

A common method for pyrazole synthesis involves the reaction of a terminal alkyne with an N-alkylated tosylhydrazone.

Reagents and Conditions:

  • Terminal Alkyne (e.g., this compound): 1.2 equivalents

  • N-alkylated Tosylhydrazone: 1.0 equivalent

  • Base (e.g., t-BuOK): 2.0 equivalents

  • Solvent (e.g., Pyridine): Anhydrous

  • Temperature: 0 °C to room temperature

  • Reaction Time: Varies (typically monitored by TLC)

Procedure:

  • To a solution of the N-alkylated tosylhydrazone in anhydrous pyridine (B92270) at 0 °C, add the base (t-BuOK) portion-wise.

  • Stir the mixture for 15-30 minutes at 0 °C.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (as indicated by TLC analysis).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

G cluster_reactants Reactants cluster_process Process cluster_product Product Terminal Alkyne\n(e.g., this compound) Terminal Alkyne (e.g., this compound) Mixing at 0°C Mixing at 0°C Terminal Alkyne\n(e.g., this compound)->Mixing at 0°C N-alkylated Tosylhydrazone N-alkylated Tosylhydrazone N-alkylated Tosylhydrazone->Mixing at 0°C Base (t-BuOK) Base (t-BuOK) Base (t-BuOK)->Mixing at 0°C Solvent (Pyridine) Solvent (Pyridine) Solvent (Pyridine)->Mixing at 0°C Reaction at RT Reaction at RT Mixing at 0°C->Reaction at RT Work-up & Purification Work-up & Purification Reaction at RT->Work-up & Purification 1,3,5-Trisubstituted Pyrazole 1,3,5-Trisubstituted Pyrazole Work-up & Purification->1,3,5-Trisubstituted Pyrazole

Figure 1. General workflow for the synthesis of 1,3,5-trisubstituted pyrazoles.

Section 2: Application in Cross-Coupling Reactions - The Sonogashira Coupling

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, widely used to form carbon-carbon bonds. The nature of the terminal alkyne is a critical parameter influencing the reaction's success and yield.

Comparative Performance of Terminal Alkynes in Sonogashira Coupling:

Alkyne AlternativeSubstituent EffectExpected Impact on Yield
This compound Phenyl group (electron-withdrawing inductive effect, resonance effects) and hydroxyl group.The electronic nature and steric bulk can influence the rate of the transmetalation step in the catalytic cycle.
Phenylacetylene Phenyl group.Generally considered a standard and effective substrate in Sonogashira couplings, often providing high yields.
1-Hexyne Butyl group (electron-donating).Aliphatic alkynes are generally effective substrates.
Propargyl alcohol Hydrogen.Less sterically hindered, which can be advantageous.

Experimental Protocol: General Procedure for Sonogashira Coupling

Reagents and Conditions:

  • Aryl Halide (e.g., Iodobenzene): 1.0 equivalent

  • Terminal Alkyne (e.g., this compound): 1.2 equivalents

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂): 1-5 mol%

  • Copper(I) Iodide (CuI): 1-5 mol%

  • Base (e.g., Triethylamine or Diisopropylamine): 2-3 equivalents

  • Solvent (e.g., THF or DMF): Anhydrous

  • Temperature: Room temperature to reflux

  • Reaction Time: Varies (typically monitored by TLC or GC)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the base.

  • Stir the mixture for a few minutes before adding the terminal alkyne dropwise.

  • Heat the reaction mixture to the desired temperature and monitor its progress.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over a drying agent, and concentrate in vacuo.

  • Purify the residue by column chromatography.

G cluster_reactants Reactants cluster_process Process cluster_product Product Aryl Halide Aryl Halide Reaction Setup Reaction Setup Aryl Halide->Reaction Setup Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Setup Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Setup CuI CuI CuI->Reaction Setup Base Base Base->Reaction Setup Solvent Solvent Solvent->Reaction Setup Heating & Monitoring Heating & Monitoring Reaction Setup->Heating & Monitoring Work-up & Purification Work-up & Purification Heating & Monitoring->Work-up & Purification Coupled Product Coupled Product Work-up & Purification->Coupled Product

Figure 2. Generalized workflow for the Sonogashira cross-coupling reaction.

Section 3: Application as a Corrosion Inhibitor

Acetylenic alcohols, including this compound, are effective corrosion inhibitors for various metals, particularly in acidic environments. Their mechanism of action involves adsorption onto the metal surface, forming a protective film that hinders the corrosion process. The structure of the acetylenic alcohol plays a significant role in its inhibition efficiency.

Comparative Performance of Acetylenic Alcohols as Corrosion Inhibitors:

The inhibition efficiency of acetylenic alcohols is influenced by factors such as the length of the alkyl chain, the presence of aromatic rings, and other functional groups. While comprehensive comparative data under a single set of conditions is scarce, a study by Frignani et al. (2014) provides valuable insights into the performance of various acetylenic alcohols on Armco iron in 1 M HCl at 70°C.

Acetylenic AlcoholInhibition Efficiency (%) after 6hKey Structural Feature
Propargyl alcohol ~85%Simplest acetylenic alcohol.
1-Hexyn-3-ol >95%Longer alkyl chain compared to propargyl alcohol.
3-Methyl-1-butyn-3-ol ~90%Tertiary alcohol with methyl groups.
1-Ethynyl-1-cyclohexanol >95%Cyclic structure.
3-Phenyl-2-propyn-1-ol Data not available in the cited study for direct comparison.Presence of a phenyl group. The aromatic ring can enhance adsorption through π-electron interactions with the metal surface.

Note: The inhibition efficiencies are approximated from graphical data presented in the cited literature and are for illustrative comparison.

Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency (Weight Loss Method)

Materials and Equipment:

  • Metal coupons (e.g., mild steel) of known surface area

  • Corrosive medium (e.g., 1 M HCl)

  • Corrosion inhibitor (e.g., this compound) and alternatives

  • Water bath or thermostat for temperature control

  • Analytical balance

  • Desiccator

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons with different grades of emery paper, degrease with a suitable solvent (e.g., acetone), wash with distilled water, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons.

  • Immersion: Immerse the coupons in the corrosive solution with and without the desired concentration of the inhibitor.

  • Exposure: Maintain the setup at a constant temperature for a specified period (e.g., 6 hours).

  • Cleaning: After the immersion period, remove the coupons, wash them with distilled water and a suitable cleaning solution to remove corrosion products, rinse with acetone, and dry.

  • Final Weighing: Reweigh the cleaned and dried coupons.

  • Calculation:

    • Calculate the weight loss (ΔW) for each coupon.

    • Calculate the corrosion rate (CR) using the formula: CR = ΔW / (A × t), where A is the surface area and t is the immersion time.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100.

G Start Start Prepare Metal Coupons Prepare Metal Coupons Start->Prepare Metal Coupons Weigh Coupons (Initial) Weigh Coupons (Initial) Prepare Metal Coupons->Weigh Coupons (Initial) Immerse in Corrosive Medium Immerse in Corrosive Medium Weigh Coupons (Initial)->Immerse in Corrosive Medium With Inhibitor With Inhibitor Immerse in Corrosive Medium->With Inhibitor Without Inhibitor (Control) Without Inhibitor (Control) Immerse in Corrosive Medium->Without Inhibitor (Control) Maintain Temp & Time Maintain Temp & Time With Inhibitor->Maintain Temp & Time Without Inhibitor (Control)->Maintain Temp & Time Clean & Dry Coupons Clean & Dry Coupons Maintain Temp & Time->Clean & Dry Coupons Weigh Coupons (Final) Weigh Coupons (Final) Clean & Dry Coupons->Weigh Coupons (Final) Calculate Weight Loss Calculate Weight Loss Weigh Coupons (Final)->Calculate Weight Loss Calculate Corrosion Rate Calculate Corrosion Rate Calculate Weight Loss->Calculate Corrosion Rate Calculate Inhibition Efficiency Calculate Inhibition Efficiency Calculate Corrosion Rate->Calculate Inhibition Efficiency End End Calculate Inhibition Efficiency->End

Figure 3. Experimental workflow for evaluating corrosion inhibition efficiency using the weight loss method.

Conclusion

This compound is a valuable and versatile chemical entity with important applications in the synthesis of complex organic molecules and as a corrosion inhibitor. Its performance, relative to other alternatives, is dependent on the specific reaction conditions and desired outcomes. For synthetic applications, the electronic and steric properties of the phenyl and hydroxyl groups influence reactivity and selectivity. In corrosion inhibition, the presence of the aromatic ring is expected to enhance its performance through favorable adsorption characteristics. The provided experimental protocols offer a standardized basis for conducting comparative studies to determine the optimal choice of reagent for a specific application.

A Comparative Guide to the Performance of Lipases in the Kinetic Resolution of (R/S)-1-phenyl-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral molecules is a cornerstone of modern drug development and fine chemical production. The kinetic resolution of racemic alcohols, such as (R/S)-1-phenyl-2-propyn-1-ol, represents a critical pathway to obtaining enantiomerically pure compounds. This guide provides a comparative analysis of various lipases for this specific transformation, supported by experimental data, to aid in the selection of the most effective biocatalyst.

The enzymatic kinetic resolution of racemic mixtures is a widely adopted method for producing optically active compounds.[1] Lipases are frequently the biocatalysts of choice due to their high stereoselectivity, stability in organic solvents, and broad substrate specificity.[2] This guide focuses on the comparative performance of different lipases in the transesterification of (R/S)-1-phenyl-2-propyn-1-ol.

Comparative Performance of Lipases

A study investigating the microwave-assisted kinetic resolution of (R/S)-1-phenyl-2-propyn-1-ol evaluated the performance of three commercially available immobilized lipases: Candida antarctica lipase (B570770) B (Novozym 435), Rhizomucor miehei lipase (Lipozyme RMIM), and Thermomyces lanuginosus lipase (Lipozyme TLIM).[3] The results, summarized in the table below, highlight the superior performance of Novozym 435 in terms of both conversion and enantiomeric excess of the remaining substrate (ees).

LipaseConversion (%)Enantiomeric Excess of Substrate (ees) (%)
Novozym 435 (Candida antarctica lipase B)48.7893.3
Lipozyme RMIM (Rhizomucor miehei lipase)Lower than Novozym 435Lower than Novozym 435
Lipozyme TLIM (Thermomyces lanuginosus lipase)Lower than Novozym 435Lower than Novozym 435

Data sourced from a study on microwave-assisted enzymatic kinetic resolution of (±)-1-phenyl-2-propyn-1-ol.[3] The study identified Novozym 435 as the most effective catalyst among those tested.

Experimental Protocols

The following is a generalized experimental protocol for the lipase-catalyzed kinetic resolution of (R/S)-1-phenyl-2-propyn-1-ol based on the aforementioned study.[3]

Materials:

  • Racemic (R/S)-1-phenyl-2-propyn-1-ol

  • Acyl donor (e.g., vinyl acetate)

  • Immobilized lipase (e.g., Novozym 435)

  • Organic solvent (e.g., n-hexane)

  • Microwave reactor

Procedure:

  • A solution of racemic (R/S)-1-phenyl-2-propyn-1-ol and vinyl acetate (B1210297) is prepared in n-hexane.

  • The immobilized lipase (Novozym 435) is added to the solution.

  • The reaction mixture is subjected to microwave irradiation at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 2 hours).

  • The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the conversion and enantiomeric excess of the substrate and product.

  • Upon completion, the enzyme is separated from the reaction mixture by filtration for potential reuse.

  • The product and unreacted substrate are isolated and purified using standard laboratory techniques like column chromatography.

Experimental Workflow

The logical flow of the experimental process for the kinetic resolution of (R/S)-1-phenyl-2-propyn-1-ol is depicted in the following diagram.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis and Separation cluster_products Products racemate (R/S)-1-phenyl-2-propyn-1-ol mixing Mixing of Reactants and Enzyme racemate->mixing acyl_donor Vinyl Acetate acyl_donor->mixing solvent n-Hexane solvent->mixing lipase Immobilized Lipase (e.g., Novozym 435) lipase->mixing mw_irradiation Microwave Irradiation (Controlled Temperature and Time) mixing->mw_irradiation monitoring Reaction Monitoring (GC Analysis for Conversion and ee) mw_irradiation->monitoring filtration Filtration to Recover Enzyme separation Separation and Purification (Column Chromatography) filtration->separation monitoring->filtration ester Enantioenriched Ester separation->ester alcohol Enantioenriched Alcohol separation->alcohol

Caption: Experimental workflow for the lipase-catalyzed kinetic resolution.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Phenyl-2-propyn-1-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-Phenyl-2-propyn-1-ol, a compound utilized in diverse research and development applications, is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for its disposal, adhering to standard safety protocols and regulatory requirements.

Hazard Profile and Safety Considerations

This compound is classified as a hazardous substance, necessitating careful handling throughout its lifecycle, including disposal. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] The compound is also a combustible liquid. As with other propargyl alcohols, it is considered reactive and flammable.[2][3]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • N95 dust mask or equivalent respiratory protection

  • Chemical safety goggles or a face shield[1]

  • Chemical-resistant gloves[1]

  • A lab coat or other protective clothing[1]

Quantitative Data Summary

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and disposal.

PropertyValueSource
Molecular Formula C₉H₈O[1]
Molecular Weight 132.16 g/mol
Appearance White or Colorless to Light orange to Yellow powder to lump to clear liquid
Melting Point 22-23 °C (lit.)
Boiling Point 135-136 °C/13 mmHg (lit.)
Density 1.087 g/mL at 25 °C (lit.)
Flash Point 99 °C (210.2 °F) - closed cup[1]

Operational and Disposal Plan: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste and disposed of through an approved waste disposal plant. Do not discharge it into sewers or waterways.[4]

Step 1: Waste Collection and Segregation

  • Dedicated Waste Container: Collect all waste containing this compound in a designated, leak-proof container. The container should be made of a compatible material, such as glass or high-density polyethylene.

  • Avoid Mixing: Do not mix this compound waste with other waste streams, especially incompatible chemicals. It should be kept separate from non-hazardous and biological waste.

  • Rinsate Collection: The initial rinse of any container that held this compound must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal, but this should be confirmed with your institution's Environmental Health and Safety (EHS) office.[5]

Step 2: Labeling and Storage

  • Immediate Labeling: As soon as the first drop of waste is added, the container must be clearly labeled with a hazardous waste tag.

  • Label Information: The label must include the full chemical name ("this compound Waste"), all constituents and their approximate concentrations, the date accumulation started, and the name of the responsible researcher.

  • Secure Storage: Keep the waste container tightly closed except when adding waste. Store it in a designated satellite accumulation area within the laboratory, under the control of laboratory personnel.

  • Safe Environment: The storage area should be cool, dry, and well-ventilated, away from heat, sparks, open flames, or other ignition sources.[2] Ensure secondary containment is used for liquid waste to prevent spills.

Step 3: Arranging for Disposal

  • Adhere to Accumulation Limits: Be aware of the volume and time limits for hazardous waste accumulation in your laboratory as stipulated by your institution and local regulations.

  • Schedule a Pickup: Once the container is full or has reached the accumulation time limit, arrange for its disposal through your institution's EHS department or a licensed hazardous waste contractor. Follow your institution's specific procedures for requesting a waste pickup.[5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in Designated Hazardous Waste Container B->C D Label Container Clearly (Name, Contents, Date) C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Is Container Full or Time Limit Reached? E->F G Continue Collection F->G No H Arrange for Pickup by EHS or Licensed Contractor F->H Yes G->C I Proper Disposal at an Approved Waste Plant H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1-Phenyl-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 1-Phenyl-2-propyn-1-ol. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires careful handling. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. The following Personal Protective Equipment (PPE) is mandatory when handling this compound.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecific Recommendations
Eye and Face Protection Chemical safety goggles or a face shield should be worn at all times to protect against splashes.
Skin Protection A lab coat must be worn. For hand protection, gloves made of a suitable chemical-resistant material are required. See Table 2 for glove material compatibility.
Respiratory Protection A NIOSH-approved N95 dust mask or higher-level respirator should be used, especially when handling the solid form or when there is a risk of generating dust or aerosols. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Table 2: Glove Material Compatibility (Analogous Data for Benzyl Alcohol)

Glove MaterialBreakthrough Time (minutes)Recommendation
Nitrile Rubber~1 hourRecommended for normal use and incidental contact.[1]
Butyl Rubber> 4 hoursRecommended for cleaning spills or situations with direct and prolonged contact.[1]
Neoprene10 - 30 minutesSuitable for splash protection.[2]
Viton™> 480 minutesExcellent for prolonged contact.[3]

Operational Plan: Step-by-Step Handling Procedure

This workflow outlines the safe handling of this compound from initial preparation to the completion of the experimental work.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_ppe 1. Don appropriate PPE: - Safety goggles/face shield - Lab coat - Chemical-resistant gloves prep_hood 2. Ensure chemical fume hood is operational. prep_ppe->prep_hood prep_materials 3. Gather all necessary materials and equipment. prep_hood->prep_materials handle_weigh 4. Weigh/measure the chemical inside the fume hood. prep_materials->handle_weigh handle_reaction 5. Perform the experiment within the fume hood. handle_weigh->handle_reaction cleanup_decontaminate 6. Decontaminate all glassware and equipment. handle_reaction->cleanup_decontaminate cleanup_waste 7. Segregate and label waste for disposal. cleanup_decontaminate->cleanup_waste cleanup_ppe 8. Remove and dispose of contaminated PPE properly. cleanup_waste->cleanup_ppe cleanup_wash 9. Wash hands thoroughly. cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid residue, contaminated absorbent materials, and disposable PPE in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.

  • Disposal: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations. Do not discharge into sewers or waterways.

Emergency Procedures

The following diagram illustrates the relationship between the hazards of this compound and the necessary safety precautions and emergency responses.

Hazard and Precaution Relationship cluster_hazards Hazards of this compound cluster_precautions Safety Precautions & PPE cluster_emergency Emergency Response hazard_swallowed Harmful if Swallowed prec_ingestion Do not eat, drink, or smoke when using this product. hazard_swallowed->prec_ingestion hazard_skin Skin Irritation prec_skin Wear chemical-resistant gloves and a lab coat. hazard_skin->prec_skin hazard_eye Serious Eye Irritation prec_eye Wear safety goggles or a face shield. hazard_eye->prec_eye hazard_respiratory Respiratory Irritation prec_inhalation Use in a well-ventilated area or a chemical fume hood. Wear respiratory protection. hazard_respiratory->prec_inhalation emergency_swallowed If swallowed: Call a poison center or doctor. Rinse mouth. prec_ingestion->emergency_swallowed emergency_skin If on skin: Wash with plenty of soap and water. prec_skin->emergency_skin emergency_eye If in eyes: Rinse cautiously with water for several minutes. prec_eye->emergency_eye emergency_inhalation If inhaled: Move person to fresh air and keep comfortable. prec_inhalation->emergency_inhalation

Caption: Hazards and corresponding safety measures.

Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated. Remove all sources of ignition.

  • Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

  • Containment: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collection: Carefully scoop the absorbed material or spilled solid into a labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to the appropriate laboratory supervisor or safety officer.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-2-propyn-1-ol
Reactant of Route 2
1-Phenyl-2-propyn-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.